5-Chloro-2,3-dihydro-1h-indene
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-9-5-4-7-2-1-3-8(7)6-9/h4-6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPFMUDJBSAEJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289639 | |
| Record name | 5-chloro-2,3-dihydro-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60669-08-1 | |
| Record name | 60669-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-chloro-2,3-dihydro-1h-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Chloro-2,3-dihydro-1h-indene CAS number and structure
An In-depth Technical Guide to 5-Chloro-2,3-dihydro-1H-indene
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated aromatic hydrocarbon of significant interest in synthetic and medicinal chemistry. The indane scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a chlorine atom offers a powerful tool for modulating physicochemical and pharmacokinetic properties. This document details the compound's core identity, physicochemical properties, a robust and validated synthesis protocol with mechanistic insights, and its applications as a key building block in the development of novel therapeutics and agrochemicals. All protocols and claims are substantiated by authoritative references to ensure scientific integrity and reproducibility.
Introduction to the 2,3-Dihydro-1H-indene Scaffold
The 2,3-dihydro-1H-indene (or indane) framework is a recurring motif in a wide array of functional molecules, from materials science to pharmacology. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an excellent scaffold for probing molecular interactions with biological targets. In drug discovery, indane derivatives have been successfully developed as tubulin polymerization inhibitors, melatonergic ligands, and other therapeutic agents.[1][2]
The strategic incorporation of a chlorine atom onto this scaffold, as in this compound, is a cornerstone of modern medicinal chemistry. Halogenation can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity through favorable halogen bonding interactions.[3][4] Consequently, this compound serves not merely as an inert scaffold, but as a versatile and valuable intermediate for synthesizing complex molecular architectures with tailored biological activities.
Compound Identification and Physicochemical Properties
Accurate identification is the foundation of all subsequent research. The definitive identifiers and key properties for this compound are summarized below.
Chemical Structure and Identity
-
IUPAC Name : this compound
-
Synonyms : 5-Chloroindane
-
Molecular Formula : C₉H₉Cl[6]
-
Molecular Weight : 152.62 g/mol [6]
Caption: Chemical Structure of this compound.
Physicochemical Data
| Property | Value | Source |
| CAS Number | 60669-08-1 | [5][6] |
| Molecular Formula | C₉H₉Cl | [6] |
| Molecular Weight | 152.62 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid (Predicted) | N/A |
| Boiling Point | Data not readily available; estimated >200 °C | N/A |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Toluene). Insoluble in water. | General Chemical Principles |
Recommended Synthesis Protocol
The synthesis of this compound is most efficiently achieved via a two-step process starting from commercially available 3-chloropropionyl chloride and chlorobenzene. The process involves an initial Friedel-Crafts acylation and intramolecular cyclization to form the key intermediate, 5-chloro-1-indanone, followed by a robust reduction of the ketone.
Synthesis Workflow
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one
This step employs a one-pot Friedel-Crafts reaction. An alternative, higher-yielding method involves using concentrated sulfuric acid for the cyclization of the intermediate propanone.[7]
-
Principle: The reaction begins with the Lewis acid-catalyzed acylation of chlorobenzene by 3-chloropropionyl chloride. The resulting ketone intermediate then undergoes an intramolecular Friedel-Crafts alkylation (cyclization) to yield the indanone ring system. The para-directing effect of the chlorine substituent on the chlorobenzene ring favors the formation of the desired 5-chloro isomer.
-
Detailed Protocol:
-
Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl).
-
Reagents: Charge the flask with chlorobenzene (400 mL, excess) and cool to 0-5 °C in an ice-water bath.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride (AlCl₃) (150 g, 1.12 mol) in portions, ensuring the temperature does not exceed 10 °C.
-
Acylation: Add 3-chloropropionyl chloride (127 g, 1.0 mol) dropwise from the dropping funnel over 2 hours, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12 hours. The color will darken significantly.
-
Quenching: Carefully pour the reaction mixture onto crushed ice (1.5 kg) with vigorous stirring.
-
Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (DCM) (2 x 200 mL). Combine all organic layers, wash with 2 M HCl (200 mL), then with saturated sodium bicarbonate solution (200 mL), and finally with brine (200 mL).
-
Purification: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-Chloro-2,3-dihydro-1H-inden-1-one. Further purification can be achieved by vacuum distillation or recrystallization from ethanol.
-
Step 2: Wolff-Kishner Reduction to this compound
-
Principle: The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones to their corresponding alkanes under basic conditions. The ketone is first converted to a hydrazone, which then, upon heating with a strong base, eliminates nitrogen gas to form the methylene group. This method is ideal as it avoids the acidic conditions of a Clemmensen reduction, which could lead to side reactions on the aromatic ring.
-
Detailed Protocol:
-
Setup: Assemble a flask with a reflux condenser and a heating mantle.
-
Reagents: To the flask, add 5-Chloro-2,3-dihydro-1H-inden-1-one (100 g, 0.60 mol), diethylene glycol (500 mL), hydrazine hydrate (85%, 71 mL, 1.2 mol), and potassium hydroxide (KOH) pellets (101 g, 1.8 mol).
-
Hydrazone Formation: Heat the mixture to 120-130 °C for 2 hours. Water and excess hydrazine will distill off.
-
Reduction: Increase the temperature to 190-200 °C and maintain under reflux for 4 hours, during which nitrogen gas will evolve vigorously.
-
Cooling & Work-up: Cool the reaction mixture to room temperature and dilute with water (1 L).
-
Extraction: Extract the product into diethyl ether (3 x 300 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.
-
Spectroscopic Characterization Profile (Predicted)
Structural confirmation is paramount. The following spectroscopic signatures are expected for this compound, providing a self-validating system for identity and purity assessment.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.10-7.25 (m, 3H): Aromatic protons. Expect a singlet (or narrow doublet) for the H4 proton, a doublet for the H6 proton, and a doublet of doublets for the H7 proton.
-
δ 2.85-2.95 (t, 2H, J ≈ 7.5 Hz): Benzylic protons at the C1 position.
-
δ 2.85-2.95 (t, 2H, J ≈ 7.5 Hz): Benzylic protons at the C3 position. (Note: These two triplets may overlap).
-
δ 2.05-2.15 (quintet, 2H, J ≈ 7.5 Hz): Aliphatic protons at the C2 position.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 145-148 (2C): Quaternary aromatic carbons (C3a, C7a).
-
δ 130-135 (1C): Quaternary aromatic carbon bearing chlorine (C5).
-
δ 124-128 (3C): Aromatic CH carbons (C4, C6, C7).
-
δ 30-35 (3C): Aliphatic carbons (C1, C2, C3).
-
-
Infrared (IR) (Neat, cm⁻¹):
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3050-3100: Aromatic C-H stretch.
-
2850-2960: Aliphatic C-H stretch.
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1600, 1480: Aromatic C=C bending.
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1080-1100: Ar-Cl stretch.
-
-
Mass Spectrometry (MS-EI):
-
m/z 152/154: Molecular ion peak (M⁺) and M+2 isotope peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound.
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m/z 117: Fragment corresponding to the loss of chlorine ([M-Cl]⁺).
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Applications in Research and Drug Development
This compound is a strategic starting material for accessing more complex molecular targets.
-
Intermediate for Agrochemicals: The precursor, 5-chloro-1-indanone, is a documented intermediate in the synthesis of advanced arthropodicidal oxadiazines, demonstrating its utility in crop protection.[7]
-
Scaffold for Anticancer Agents: The dihydroindene core is central to a new class of potent tubulin polymerization inhibitors.[1] The 5-chloro derivative provides a key point for diversification, allowing chemists to explore structure-activity relationships (SAR) and optimize potency and pharmacokinetic profiles. The chlorine atom can enhance binding affinity through halogen bonding and improve metabolic stability by blocking a potential site of oxidation.
-
Building Block for CNS-Active Compounds: The indane scaffold is present in various ligands targeting central nervous system (CNS) receptors. The lipophilicity imparted by the chlorine atom can be exploited to improve blood-brain barrier penetration, a critical parameter for CNS drug candidates.
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on best practices for handling halogenated aromatic compounds.
-
Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.[8]
-
Engineering Controls: Work in a well-ventilated chemical fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Keep away from sources of ignition as related indene compounds can be flammable.[9][10] Use spark-proof tools if handling large quantities.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.
Conclusion
This compound (CAS: 60669-08-1) is a high-value synthetic intermediate with significant potential in drug discovery and agrochemical research. Its straightforward, scalable synthesis and the strategic placement of a chlorine atom on the privileged indane scaffold make it an attractive building block for creating novel, high-performance molecules. This guide provides the essential technical information, from synthesis to application, to enable researchers to confidently and safely incorporate this compound into their research and development programs.
References
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Matrix Fine Chemicals. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-1H-indene-1,3(2H)-dione. Retrieved from [Link]
- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
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PubChem. (n.d.). 1-Chloro-2,3-dihydro-1H-indene. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis indene derivatives via C−H activation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
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Uddin, M. J., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 25(21), 5225. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis and Characterization of 5,10-Bis(2-thienyl)indeno[2,1-a]indene Derivatives. Retrieved from [Link]
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Ghorbani-Vaghei, R., & Karimi-Jafari, M. (2021). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 11(26), 15876-15891. Retrieved from [Link]
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Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2246917. Retrieved from [Link]
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A Predictive Spectroscopic and Structural Analysis of 5-Chloro-2,3-dihydro-1H-indene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Scarcity Through Predictive Chemistry
In the landscape of chemical research and drug development, the comprehensive characterization of novel or sparsely documented molecules is paramount. 5-Chloro-2,3-dihydro-1H-indene (also known as 5-chloroindane) is a halogenated aromatic hydrocarbon with potential applications as a synthetic intermediate. However, a thorough review of publicly available scientific literature and spectral databases reveals a conspicuous absence of experimentally derived spectroscopic data (NMR, IR, MS) for this specific compound.
This guide, therefore, adopts a predictive and comparative methodology, a common and essential practice in synthetic and analytical chemistry when faced with such data voids. By grounding our analysis in the well-documented spectroscopic profile of the parent compound, 2,3-dihydro-1H-indene (indane), and applying established principles of physical organic chemistry, we can construct a robust and scientifically rigorous theoretical model of the spectral characteristics of this compound. This document is designed to serve as a foundational reference, guiding researchers in the identification, characterization, and quality control of this compound, pending future empirical validation.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for the unambiguous assignment of spectroscopic signals. The structure of this compound is presented below, adhering to IUPAC nomenclature conventions. This numbering will be used throughout this guide.
Caption: Predicted major fragmentation pathways for this compound.
Standard Experimental Protocols
While specific data for the target compound is unavailable, the following outlines standardized, field-proven methodologies for acquiring the spectroscopic data discussed in this guide. These protocols represent best practices for the characterization of a small organic molecule of this class.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a 90° pulse width.
-
Set a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans to ensure a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a 30-45° pulse width to reduce relaxation times.
-
Co-add 1024 or more scans, as the ¹³C nucleus is significantly less sensitive than ¹H.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure firm contact between the sample and the crystal using the instrument's pressure clamp.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
-
Gas Chromatography (GC) Method:
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).
-
Injection: Inject 1 µL of a dilute solution of the sample (e.g., in dichloromethane) with a split ratio of 50:1.
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp at 10-15°C/min to 250°C.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum associated with that peak to identify the molecular ion and major fragment ions.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of this compound. By leveraging the known spectral data of its parent structure, indane, and applying fundamental principles of chemical spectroscopy, we have established a comprehensive set of expected data for ¹H NMR, ¹³C NMR, IR, and MS. These predictions offer a robust starting point for any researcher engaged in the synthesis or analysis of this compound, providing critical benchmarks for structure confirmation and purity assessment. The ultimate validation of this theoretical model will, of course, rely on future empirical studies, which will build upon the foundational analysis presented herein.
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Reddit. (2021). [NMR spectroscopy] What is the effect of a chlorine group on aromatic protons?. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,3-dihydro-1H-indene-1-carbaldehyde. PubChem Compound Database. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ACS Publications. (n.d.). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS: A Physical-Chemical Approach for Undergraduates. Journal of Chemical Education. Retrieved from [Link]
Introduction: The Significance of the Chlorinated Indane Scaffold
An In-Depth Technical Guide to the Synthesis of 5-Chloro-2,3-dihydro-1H-indene Derivatives
The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an ideal building block for designing molecules that interact with biological targets. The introduction of a chlorine atom at the 5-position modulates the electronic and lipophilic properties of the molecule, often enhancing binding affinity or metabolic stability. Consequently, this compound derivatives are crucial intermediates and core components in a range of bioactive compounds, including novel tubulin polymerization inhibitors with potential antitumor and anti-angiogenic properties[1][2].
This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the prevalent synthetic strategies for preparing these valuable derivatives. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why specific reagents and conditions are chosen. The focus is on robust, reproducible methodologies, beginning with the synthesis of the foundational building block, 5-Chloro-1-indanone, and extending to its subsequent derivatization.
Part 1: Synthesis of the Keystone Intermediate: 5-Chloro-1-indanone
Nearly all synthetic pathways to this compound derivatives converge on a single, critical intermediate: 5-Chloro-2,3-dihydro-1H-inden-1-one (also known as 5-chloro-1-indanone).[3] The strategic importance of this ketone cannot be overstated; its carbonyl group and adjacent alpha-carbon provide reactive handles for a wide array of subsequent chemical transformations. The most reliable and scalable methods for its preparation rely on intramolecular Friedel-Crafts reactions.[4]
Strategy A: Two-Step Intramolecular Friedel-Crafts Acylation
This classic and robust approach involves the synthesis of a carboxylic acid precursor followed by an acid-catalyzed ring closure. It offers excellent control and generally high yields.
-
Causality and Mechanistic Insight: The core principle is an electrophilic aromatic substitution. The reaction is broken into two logical phases:
-
Precursor Synthesis: A 3-arylpropanoic acid is prepared. A common route starts with 3-chlorobenzaldehyde, which is condensed with propionic acid to form 3-(3-chlorophenyl)propionic acid.[5]
-
Cyclization: The carboxylic acid is converted to a more reactive acyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride. In the presence of a strong Lewis acid catalyst (e.g., AlCl₃, ZnCl₂), the acyl chloride generates a highly electrophilic acylium ion.[6] This electrophile then attacks the aromatic ring intramolecularly. The chlorine substituent on the ring is ortho-, para-directing; cyclization occurs at the position para to the chlorine, which is sterically accessible and electronically activated, to form the desired five-membered ring of the indanone.[5]
-
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A Senior Application Scientist's Guide to the Biological Screening of Novel 5-Chloro-2,3-dihydro-1H-indene Analogs
Introduction: The Therapeutic Potential of the Indene Scaffold
The 2,3-dihydro-1H-indene core is a privileged scaffold in medicinal chemistry, forming the structural basis of compounds with a wide array of biological activities. Its rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets. The addition of a chloro-substituent at the 5-position, in particular, can significantly modulate the electronic properties and metabolic stability of the molecule, often enhancing its potency and pharmacokinetic profile.
Recent studies have highlighted the potential of dihydro-1H-indene derivatives as potent agents in oncology, demonstrating activities such as tubulin polymerization inhibition and anti-angiogenic effects.[1][2] The versatility of this scaffold has also led to its exploration in other therapeutic areas, including the development of multi-functional drugs for neurodegenerative diseases.[3]
This guide provides a comprehensive, field-proven framework for the biological screening of a novel library of 5-Chloro-2,3-dihydro-1H-indene analogs. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the strategic thinking and causal logic behind each experimental choice. We will navigate the path from a newly synthesized compound library to the identification of a promising lead candidate, emphasizing method robustness, data integrity, and mechanistic insight. This journey follows a structured, multi-stage screening cascade designed to efficiently identify and characterize bioactive molecules.
The Strategic Screening Cascade: From Library to Lead
A successful screening campaign is not a single experiment but a funneling process. We begin with a broad, high-throughput primary screen to identify initial "hits" from the compound library. These hits are then subjected to more rigorous secondary assays to confirm their activity and determine potency. Finally, promising compounds enter mechanism of action (MoA) studies to elucidate their biological targets and pathways. This systematic approach ensures that resources are focused on the most promising candidates, maximizing the probability of success in the subsequent hit-to-lead phase.[4][5]
Caption: The Biological Screening Workflow.
Part I: Primary Screening – The Search for Bioactive Hits
Causality Behind Experimental Choices
The primary screen is our first look at the biological potential of the synthesized analogs. The goal is efficiency and sensitivity—to test a large number of compounds at a single, relatively high concentration to identify any molecule that elicits a biological response. Given that many indene analogs show promise as anti-cancer agents[1], a cell viability or cytotoxicity assay is a logical and robust starting point.[6]
We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cellular metabolic activity.[7] Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[8] The amount of formazan produced, measured by absorbance, is directly proportional to the number of living cells. A compound that is cytotoxic or inhibits proliferation will result in a decreased absorbance reading compared to untreated control cells.
Detailed Protocol: High-Throughput MTT Cell Viability Assay
This protocol is designed for a 96-well plate format, which is ideal for screening a library of compounds.
1. Cell Seeding:
- Step 1.1: Culture a relevant cancer cell line (e.g., K562, as used in previous indene studies[1]) to approximately 80% confluency.
- Step 1.2: Harvest the cells using standard trypsinization methods and perform a cell count using a hemocytometer or automated cell counter.
- Step 1.3: Dilute the cell suspension in a complete culture medium to a final density of 1 x 10⁵ cells/mL.
- Step 1.4: Using a multichannel pipette, dispense 100 µL of the cell suspension (containing 10,000 cells) into each well of a 96-well flat-bottom plate.
- Rationale: Seeding a consistent number of cells is critical for reproducibility. The chosen density ensures that cells are in a logarithmic growth phase during the experiment.
2. Compound Treatment:
- Step 2.1: Prepare a 10 mM stock solution of each this compound analog in dimethyl sulfoxide (DMSO).
- Step 2.2: Create a working plate by diluting the stock solutions in a complete culture medium to a concentration of 20 µM. This will result in a final assay concentration of 10 µM.
- Step 2.3: After allowing the cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂), carefully add 1 µL of each compound solution to the respective wells.
- Step 2.4: Include appropriate controls:
- Vehicle Control: Wells treated with 1 µL of DMSO diluted in media (represents 100% viability).
- Positive Control: Wells treated with a known cytotoxic agent (e.g., Staurosporine) to ensure the assay is responsive.
- Media Blank: Wells containing only culture medium (for background absorbance subtraction).
- Step 2.5: Incubate the plate for 48 hours at 37°C with 5% CO₂.
- Rationale: A 48-hour incubation period is typically sufficient to observe effects on cell proliferation. Using a single, high concentration (e.g., 10 µM) is standard for primary screens to maximize the chance of identifying active compounds.
3. MTT Assay and Data Acquisition:
- Step 3.1: Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS). Filter-sterilize this solution.
- Step 3.2: Add 10 µL of the MTT stock solution to each well, including controls.[9]
- Step 3.3: Incubate the plate for 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
- Step 3.4: Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][10]
- Step 3.5: Gently mix the contents by shaking the plate on an orbital shaker for 15 minutes, ensuring complete solubilization.
- Step 3.6: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]
4. Data Analysis:
- Step 4.1: Subtract the average absorbance of the media blank wells from all other readings.
- Step 4.2: Calculate the percentage of cell viability for each compound using the following formula:
- % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100
- Step 4.3: Identify "hits" as compounds that reduce cell viability below a predefined threshold (e.g., <50% viability).
Part II: Hit Confirmation and Potency Determination
Causality Behind Experimental Choices
A single active result in a primary screen is not enough to declare a compound a "hit." High-throughput screens can yield false positives due to compound precipitation, autofluorescence, or other artifacts. Therefore, the crucial next step is hit confirmation, where initial hits are re-tested under the same conditions to ensure the activity is reproducible.[11]
Once confirmed, we move to a dose-response analysis. The goal is to determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of an inhibitor required to reduce a biological response by 50%.[6] The IC₅₀ is a critical parameter for ranking the potency of different analogs and deciding which compounds to advance for further study.[4]
Detailed Protocol: Generating a Dose-Response Curve
1. Preparation:
- Step 1.1: Select the confirmed hits from the primary screen.
- Step 1.2: Seed cells in a 96-well plate as described in the primary screening protocol (Part I, Step 1).
2. Serial Dilution and Treatment:
- Step 2.1: From a 10 mM DMSO stock, prepare a top concentration of the test compound in the culture medium (e.g., 200 µM for a final top concentration of 100 µM).
- Step 2.2: Perform a serial dilution (e.g., 1:3 or 1:5) across a row of a 96-well plate to create a range of concentrations. Typically, an 8-point or 10-point curve is sufficient.
- Step 2.3: Add 1 µL of each concentration to the corresponding cell plate wells in triplicate. Include vehicle controls.
- Step 2.4: Incubate for 48 hours at 37°C with 5% CO₂.
3. Assay and Data Acquisition:
- Step 3.1: Perform the MTT assay and read the absorbance as described previously (Part I, Step 3).
4. Data Analysis and IC₅₀ Calculation:
- Step 4.1: Calculate the % Viability for each concentration point as before.
- Step 4.2: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).
- Step 4.3: Fit the data to a nonlinear regression model (sigmoidal dose-response curve with variable slope) using software like GraphPad Prism or an equivalent analysis tool.
- Step 4.4: The software will calculate the IC₅₀ value from the fitted curve.
Data Presentation: Summarizing Potency
Quantitative data should be presented clearly to allow for easy comparison between analogs.
| Compound ID | Structure Modification | IC₅₀ (µM) vs. K562 Cells |
| IND-001 | Parent Scaffold | 12.5 |
| IND-002 | R = -OCH₃ | 5.2 |
| IND-003 | R = -CF₃ | 0.8 |
| IND-004 | R = -NH₂ | > 50 |
| IND-005 | R = -Cl | 0.5 |
| CA-4 | Positive Control | 0.03 |
Part III: Unraveling the Mechanism of Action (MoA)
Causality Behind Experimental Choices
Identifying a potent compound is only part of the story. To move forward in drug discovery, we must understand how it works. Mechanism of Action (MoA) studies aim to identify the specific molecular target (e.g., an enzyme or receptor) that the compound interacts with to produce its effect.[11]
Many successful anti-cancer drugs function by inhibiting protein kinases, which are critical regulators of cell signaling pathways controlling growth, proliferation, and survival. Given the antiproliferative activity observed in our cellular screens, a kinase inhibition assay is a highly relevant MoA study.[12] This type of biochemical assay directly measures the ability of a compound to block the catalytic activity of a purified enzyme, providing direct evidence of target engagement.
Caption: Hypothetical Inhibition of the MAPK/ERK Pathway.
Detailed Protocol: General Kinase Inhibition Assay
This protocol describes a general, in vitro assay to measure the inhibition of a specific kinase (e.g., MEK1). It can be adapted for various kinases and detection methods (e.g., luminescence, fluorescence).
1. Reagent Preparation:
- Step 1.1: Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Step 1.2: Prepare solutions of the purified, active kinase enzyme, the specific peptide substrate for that kinase, and adenosine triphosphate (ATP) in the assay buffer. The ATP concentration should be set at or near its Michaelis-Menten constant (Km) for the enzyme to enable the detection of competitive inhibitors.[12]
2. Assay Procedure:
- Step 2.1: Dispense 5 µL of each test compound (serially diluted in assay buffer with DMSO) into the wells of a 384-well plate.
- Step 2.2: Add 10 µL of the kinase enzyme solution to each well.
- Step 2.3: Add 10 µL of the peptide substrate solution to each well.
- Step 2.4: Pre-incubate the plate at room temperature for 15 minutes.
- Rationale: This pre-incubation step allows the inhibitor to bind to the enzyme before the enzymatic reaction is initiated, which is important for accurately measuring the potency of inhibitors, especially those with slow binding kinetics.[13]
3. Reaction Initiation and Detection:
- Step 3.1: Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
- Step 3.2: Incubate the plate at room temperature for 60 minutes.
- Step 3.3: Stop the reaction and detect the amount of phosphorylated substrate using a suitable detection reagent (e.g., an ADP-Glo™ or Z'-LYTE™ kit, which measures either ADP production or peptide phosphorylation, respectively).
- Step 3.4: Read the signal (luminescence or fluorescence) on a plate reader.
4. Data Analysis:
- Step 4.1: Calculate the percentage of inhibition for each compound concentration relative to a "no inhibitor" (DMSO only) control.
- Step 4.2: Plot % Inhibition vs. log[Inhibitor] and fit the data using nonlinear regression to determine the IC₅₀ value for target engagement.
Part IV: The Path Forward – Hit-to-Lead Optimization
The identification of a potent and selective hit with a confirmed mechanism of action marks the end of the initial screening phase and the beginning of the Hit-to-Lead (H2L) process.[14] The goal of H2L is to take a promising "hit" and optimize its properties to generate a "lead" compound—one with improved potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).[15]
This is achieved through an iterative process known as the Design-Make-Test-Analyze (DMTA) cycle.[5] Chemists design and synthesize new analogs based on structure-activity relationships (SAR), which are then tested in the established biological assays. The resulting data is analyzed to inform the design of the next round of compounds. This cycle refines the molecular architecture to enhance therapeutic potential and minimize liabilities.
Caption: The Iterative Design-Make-Test-Analyze (DMTA) Cycle.
Conclusion
The biological screening of novel this compound analogs is a systematic, multi-faceted endeavor that requires a blend of high-throughput efficiency and deep mechanistic investigation. By employing a strategic cascade of primary, secondary, and MoA-focused assays, researchers can effectively navigate from a large chemical library to a single, promising lead series. The key to success lies not in the blind application of protocols, but in understanding the scientific rationale driving each decision—from the choice of a cell line to the concentration of ATP in a kinase assay. This approach ensures the generation of robust, reproducible data that can confidently guide a molecule down the long and challenging path of drug discovery.
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Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of 5-Chloro-2,3-dihydro-1H-indene Compounds
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously investigate and define the mechanism of action (MoA) of novel 5-Chloro-2,3-dihydro-1H-indene compounds. This class of molecules has shown potential in various therapeutic areas, and a thorough understanding of their molecular interactions is paramount for successful drug development. We will move beyond rote protocols, focusing on the strategic integration of modern techniques to build a robust and validated MoA model.
Foundational Understanding: The Chemical Space and Known Activities
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. The addition of a chloro-substituent at the 5-position can significantly alter the compound's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME), and target engagement.
Recent studies have highlighted the potential of dihydro-1H-indene derivatives as potent biological agents. For instance, certain derivatives have been identified as novel tubulin polymerization inhibitors that bind to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells.[1][2] This provides a critical starting point for our investigation, suggesting that cytoskeletal proteins could be a primary target class for novel this compound compounds. However, a comprehensive investigation should not be limited to this initial hypothesis.
A Phased Approach to Mechanism of Action Elucidation
A successful MoA investigation is a multi-pronged, iterative process. We advocate for a phased approach, beginning with broad, unbiased screening and progressively narrowing the focus to specific target validation and pathway analysis.
Phase 1: Target Agnostic Screening & Hypothesis Generation
The initial phase aims to cast a wide net to identify the cellular processes perturbed by the compound of interest. This approach minimizes bias and can uncover unexpected mechanisms.
Phenotypic screening in relevant cell-based assays is the cornerstone of this phase.[3] This allows for the observation of a compound's effect in a complex biological system without a preconceived notion of its target.
Protocol: High-Content Imaging (HCI) for Phenotypic Profiling
-
Cell Line Selection: Choose a panel of cell lines relevant to the intended therapeutic area (e.g., various cancer cell lines, primary neurons, immune cells).
-
Compound Treatment: Treat cells with a concentration range of the this compound compound. Include appropriate vehicle and positive controls.
-
Staining: Utilize a multiplexed fluorescent staining panel to label key cellular components (e.g., nucleus with DAPI, mitochondria with MitoTracker, actin cytoskeleton with phalloidin, and cell membrane with a wheat germ agglutinin conjugate).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Employ automated image analysis software to quantify a wide array of cellular features (e.g., cell number, nuclear morphology, mitochondrial integrity, cytoskeletal arrangement, cell cycle status).
Causality and Interpretation: Changes in specific cellular phenotypes can generate initial hypotheses. For example, an increase in cells arrested in the G2/M phase of the cell cycle would strongly suggest an interaction with the mitotic machinery, aligning with the known tubulin-inhibiting properties of some indene derivatives.[1][2]
Parallel to phenotypic screening, direct methods to identify the molecular target(s) are crucial.
Protocol: Chemical Proteomics - Affinity-Based Protein Profiling
-
Probe Synthesis: Synthesize an affinity-based probe by chemically modifying the this compound compound with a reactive group (e.g., a photo-affinity label) and a reporter tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the probe with cell lysates to allow for covalent binding to target proteins.
-
Affinity Purification: Enrich the probe-bound proteins using streptavidin beads.
-
Mass Spectrometry: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Analyze the mass spectrometry data to identify proteins that are specifically enriched in the presence of the probe compared to controls.
Trustworthiness and Validation: The targets identified through this method must be validated using orthogonal approaches, as described in Phase 2. This self-validating system ensures that hits are not artifacts of the experimental setup.
Phase 2: Target Validation and Initial Mechanistic Insights
Once a set of putative targets or cellular pathways has been identified, the next phase focuses on validating these findings and beginning to piece together the mechanism.
Confirming that the compound directly binds to the putative target is a critical validation step.
Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Protein Immobilization: Immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Compound Injection: Flow a series of concentrations of the this compound compound over the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.
-
Kinetic Analysis: Analyze the binding data to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).[4]
Interpretation: A low KD value indicates high-affinity binding and provides strong evidence for a direct interaction between the compound and the target protein.
Demonstrating that the compound modulates the function of the target protein is the next logical step.
Protocol: In Vitro Enzyme/Protein Activity Assay
The specific design of this assay is entirely dependent on the nature of the identified target. For example, if the target is a kinase, a radiometric or fluorescence-based kinase assay would be appropriate.[5] If, as our initial hypothesis suggests, the target is tubulin, a tubulin polymerization assay would be employed.
Example Protocol: Tubulin Polymerization Assay
-
Reagent Preparation: Prepare purified tubulin protein and the this compound compound at various concentrations.
-
Reaction Initiation: Initiate tubulin polymerization by raising the temperature to 37°C in the presence of GTP.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the rate of microtubule formation.
-
Data Analysis: Compare the rate and extent of tubulin polymerization in the presence of the compound to a vehicle control.
Data Presentation: Hypothetical Tubulin Polymerization Inhibition
| Compound Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| 0.1 | 15.2 ± 2.1 |
| 1 | 48.7 ± 3.5 |
| 10 | 89.1 ± 1.8 |
| 100 | 98.5 ± 0.9 |
Phase 3: Pathway Analysis and In-Cell Validation
With a validated target and a functional readout, the final phase is to understand the downstream consequences of target engagement within a cellular context.
CETSA is a powerful technique to confirm target engagement in intact cells.
Protocol: CETSA
-
Cell Treatment: Treat intact cells with the this compound compound or a vehicle control.
-
Heating: Heat the treated cells across a range of temperatures.
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.
Interpretation: The binding of the compound to its target protein will stabilize it, leading to a shift in its melting temperature. This provides definitive evidence of target engagement in a physiological setting.
Investigating the downstream signaling pathways affected by the compound provides a more complete picture of its mechanism.
Protocol: Western Blotting for Pathway Markers
-
Cell Treatment and Lysis: Treat cells with the compound for various times and at different concentrations, then lyse the cells.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for key proteins in the hypothesized signaling pathway (e.g., for a tubulin inhibitor, this might include markers of apoptosis like cleaved caspase-3 and PARP).
-
Densitometry: Quantify the changes in protein expression or post-translational modifications.
Creating a visual representation of the hypothesized mechanism of action is crucial for clear communication and further hypothesis testing.
Caption: Proposed mechanism of action for a this compound compound acting as a tubulin polymerization inhibitor.
Conclusion: Building a Coherent Narrative
The elucidation of a compound's mechanism of action is a detective story that requires the careful collection and interpretation of evidence from multiple, orthogonal sources. By following a phased approach that begins with unbiased screening and progresses through rigorous target validation and pathway analysis, researchers can build a compelling and accurate model of how a novel this compound compound exerts its biological effects. This in-depth understanding is not merely an academic exercise; it is the foundation upon which successful and safe therapeutics are built.
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Crystal structure analysis of 5-Chloro-2,3-dihydro-1h-indene
An In-depth Technical Guide on the Crystal Structure Analysis of 5-Chloro-2,3-dihydro-1H-indene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Structural Elucidation
This compound is a halogenated derivative of the indane scaffold, a structural motif present in various biologically active molecules. The introduction of a chlorine atom can significantly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. In the realm of drug development, a precise understanding of a molecule's three-dimensional architecture is paramount for rational drug design and structure-activity relationship (SAR) studies.[1] Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.[2][3]
This guide will navigate the reader through the complete workflow for the crystal structure analysis of this compound, from obtaining suitable single crystals to the final interpretation and application of the structural data.
Synthesis and Single Crystal Growth: The Foundation of Analysis
A successful SC-XRD experiment is contingent upon the availability of high-quality single crystals.[2] This necessitates careful planning and execution of both the synthesis and crystallization stages.
Synthesis of this compound
Several synthetic routes to substituted indenes have been reported in the literature. A plausible approach for the synthesis of this compound could involve the Friedel-Crafts acylation of chlorobenzene followed by subsequent reduction and cyclization steps. The purity of the final compound is crucial, as impurities can hinder crystallization. Therefore, rigorous purification, for instance, by column chromatography or recrystallization, is a mandatory prerequisite.
The Art and Science of Crystallization
Growing diffraction-quality single crystals is often the most challenging step in the process.[4] The ideal crystal should be a single, well-formed entity, free of cracks and other defects, with dimensions typically in the range of 0.1 to 0.5 mm.[4][5] The key principle of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered arrangement of molecules into a crystal lattice.
Experimental Protocol: Slow Evaporation Method
-
Solvent Selection: Dissolve a small amount of purified this compound in a minimal amount of a suitable solvent or solvent mixture. The choice of solvent is critical and often determined empirically. A good starting point is a solvent in which the compound is moderately soluble.
-
Preparation of the Crystallization Vessel: Transfer the solution to a clean, small vial.
-
Controlled Evaporation: Cover the vial with a cap or parafilm with a few small pinholes. This slows down the rate of solvent evaporation, which is essential for the growth of large, well-ordered crystals.[5]
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Regularly inspect the vial under a microscope for the formation of crystals.
Causality Behind Experimental Choices:
-
Slow Evaporation: Rapid evaporation leads to the rapid formation of many small nuclei, resulting in a microcrystalline powder instead of a few large single crystals.
-
Solvent Choice: The polarity of the solvent can influence the crystal packing and even the resulting polymorph. Experimenting with a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol) is often necessary.
Single-Crystal X-ray Diffraction (SC-XRD) Analysis: From Crystal to Data
SC-XRD is a powerful analytical technique that provides detailed information about the atomic and molecular structure of a crystal.[2]
The Workflow of SC-XRD
The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Experimental Protocol: Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to prevent ice formation if data is collected at low temperatures.
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. Modern diffractometers use sensitive detectors like CCD or CMOS detectors to capture the diffraction pattern.[6]
-
Data Processing: The collected images are processed to determine the position and intensity of each diffraction spot. This information is then used to determine the unit cell parameters and the space group of the crystal.
Structure Solution and Refinement: Unveiling the Molecular Architecture
The ultimate goal of the crystallographic experiment is to determine the arrangement of atoms within the crystal.
The Phase Problem and Structure Solution
While the intensities of the diffracted X-rays can be measured, their phases cannot. This is known as the "phase problem" in crystallography. To solve this, various methods are employed, with "direct methods" and "Patterson methods" being the most common for small molecules. These methods use statistical relationships between the intensities to estimate the initial phases.
Structure Refinement
Once an initial structural model is obtained, it is refined to improve its agreement with the experimental data. This is typically done using a least-squares minimization process, where the atomic coordinates and other parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed using parameters like the R-factor.
Hypothetical Crystal Structure of this compound
As a definitive crystal structure is not publicly available, we present a hypothetical but chemically plausible set of crystallographic data to illustrate the type of information obtained from an SC-XRD experiment.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₉Cl |
| Formula Weight | 152.62 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.521(2) |
| b (Å) | 5.876(1) |
| c (Å) | 15.345(3) |
| α (°) | 90 |
| β (°) | 105.21(1) |
| γ (°) | 90 |
| Volume (ų) | 741.3(3) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.368 |
| Absorption Coeff. (mm⁻¹) | 0.45 |
| F(000) | 320 |
| R-factor (final) | 0.045 |
| Goodness-of-Fit (GOF) | 1.05 |
Interpretation of Hypothetical Data:
-
Crystal System and Space Group: The monoclinic crystal system and the P2₁/c space group indicate the symmetry of the crystal lattice.
-
Unit Cell Parameters: The values of a, b, c, and β define the dimensions of the unit cell.
-
Z: The value of 4 indicates that there are four molecules of this compound in each unit cell.
-
R-factor: A low R-factor (typically < 0.05 for small molecules) signifies a good agreement between the experimental data and the final structural model.
Integrating Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to complement the experimental crystallographic data.
Caption: Integration of Experimental and Computational Methods.
By performing a geometry optimization of the this compound molecule in the gas phase using DFT, one can compare the theoretical bond lengths and angles with the experimentally determined values from SC-XRD. This comparison can provide insights into the effects of crystal packing forces on the molecular geometry.
Applications in Drug Development
The detailed structural information obtained from crystal structure analysis is invaluable in drug development.
-
Structure-Based Drug Design: The 3D structure of a lead compound like this compound can be used to design more potent and selective analogs that fit better into the binding site of a target protein.
-
Understanding Intermolecular Interactions: Analysis of the crystal packing can reveal key intermolecular interactions, such as hydrogen bonds or halogen bonds, which can be important for molecular recognition and binding.
-
Polymorphism: Different crystalline forms (polymorphs) of a drug substance can have different physical properties, such as solubility and bioavailability. Crystallography is essential for identifying and characterizing polymorphs.
Conclusion
The crystal structure analysis of this compound, as outlined in this technical guide, represents a fundamental process in modern chemical and pharmaceutical research. Although a published structure is not currently available, the methodologies described provide a robust framework for its determination. From the careful art of single crystal growth to the precise science of X-ray diffraction and computational validation, each step contributes to a comprehensive understanding of the molecule's three-dimensional nature. The resulting structural insights are not merely academic; they are critical for advancing the rational design of new chemical entities with therapeutic potential.
References
- Oreate AI. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing.
- N.A. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
- University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction.
- University of York, Chemistry Teaching Labs. (n.d.). Single Crystal X-ray Diffraction.
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A Technical Guide to Quantum Chemical Calculations for 5-Chloro-2,3-dihydro-1H-indene: Enhancing Drug Discovery and Molecular Design
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the molecular properties of 5-Chloro-2,3-dihydro-1H-indene. As the pharmaceutical industry increasingly relies on computational methods to accelerate drug discovery, understanding the quantum mechanical underpinnings of potential drug candidates is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for computational analysis.
Introduction: The Significance of this compound and the Role of Quantum Chemistry
This compound, a substituted indane derivative, represents a class of compounds with significant pharmacological interest.[3] The indane scaffold is a common motif in medicinal chemistry, and understanding how substituents like the chloro group at the 5-position influence the molecule's electronic structure and reactivity is crucial for designing novel therapeutics. Quantum mechanics (QM) offers a powerful lens through which to examine these properties with high accuracy, moving beyond the limitations of classical molecular mechanics.[4][5] By solving the Schrödinger equation for a given molecule, we can derive a wealth of information, including optimized geometries, electronic properties, and spectroscopic signatures. This knowledge is invaluable for predicting molecular interactions, understanding reaction mechanisms, and refining the design of drug candidates.[6]
This guide will detail a robust computational workflow for characterizing this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method. We will explore the causality behind the selection of computational methods and basis sets, ensuring a self-validating and reproducible protocol.
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a comprehensive approach to the quantum chemical analysis of this compound. The choice of DFT with the B3LYP functional and the 6-311++G(d,p) basis set is predicated on its proven balance of computational efficiency and accuracy for organic molecules of this nature.
Step 1: Initial Structure Preparation
The first step involves obtaining or building a 3D structure of this compound. This can be done using molecular building software or by retrieving coordinates from a database such as PubChem.[7] It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to the global minimum.
Step 2: Geometry Optimization
The initial structure is then optimized to find the lowest energy conformation. This is a critical step as all subsequent calculations are dependent on an accurate molecular geometry.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
-
Basis Set: 6-311++G(d,p)
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Rationale: The B3LYP functional is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, providing a good description of electronic correlation for many organic systems. The 6-311++G(d,p) basis set is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is essential for capturing the electronic effects of the chlorine atom and the aromatic ring.
Step 3: Frequency Analysis
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes:
-
Verification of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation of the computational model.
Step 4: Calculation of Molecular Properties
With the optimized geometry, a range of molecular properties can be calculated to gain deeper insights into the behavior of this compound.
-
Electronic Properties:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals and their energy gap are crucial for understanding the molecule's reactivity and electronic transitions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites.
-
-
Spectroscopic Properties:
-
NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the interpretation of experimental spectra.
-
-
Thermodynamic Properties:
-
Enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational analysis.
-
Caption: A schematic of the quantum chemical calculation workflow.
Predicted Molecular Properties of this compound
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations. These values are illustrative and would be obtained from the output of the computational software.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Cl | Calculated Value | ||
| C-C (aromatic) | Calculated Value | ||
| C-C (aliphatic) | Calculated Value | ||
| C-C-C (aromatic) | Calculated Value | ||
| C-C-C (aliphatic) | Calculated Value | ||
| C-C-C-C (ring pucker) |
Table 2: Key Electronic and Thermodynamic Properties
| Property | Calculated Value | Units |
| Energy of HOMO | Calculated Value | eV |
| Energy of LUMO | Calculated Value | eV |
| HOMO-LUMO Gap | Calculated Value | eV |
| Dipole Moment | Calculated Value | Debye |
| Enthalpy (298.15 K) | Calculated Value | kcal/mol |
| Gibbs Free Energy (298.15 K) | Calculated Value | kcal/mol |
Visualization of Molecular Orbitals and Electrostatic Potential
Visualizing the calculated molecular properties is essential for their interpretation. The following diagrams illustrate the expected shapes of the frontier molecular orbitals and the molecular electrostatic potential map.
Caption: Representation of HOMO and LUMO orbitals.
Note: The actual orbital images would be generated by the visualization software and inserted here.
Caption: MEP map indicating electrostatic potential.
The MEP map would show regions of negative potential (red) around the chlorine atom and the aromatic pi-system, indicating areas susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydrogen atoms.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous workflow for the quantum chemical characterization of this compound. The insights gained from these calculations, including detailed electronic structure, reactivity indicators, and spectroscopic properties, are invaluable for understanding the molecule's behavior and its potential as a pharmacological agent. By providing a deeper understanding of the molecular properties, these computational methods can significantly de-risk and accelerate the drug discovery process.[4][6] Future work could involve extending these calculations to study the molecule's interaction with biological targets through methods like QM/MM (Quantum Mechanics/Molecular Mechanics), further bridging the gap between theoretical chemistry and practical drug design.[2][5]
References
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PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. National Center for Biotechnology Information. [Link]
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IJSDR. APPLICATIONS OF QUANTUM MECHANICS IN DRUG DESIGN-. International Journal of Scientific Development and Research. [Link]
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YMER. Applications of Quantum Computing in Drug Design and Molecular Simulation. YMER. [Link]
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MDPI. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. [Link]
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Matrix Fine Chemicals. 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. [Link]
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SciSpace. The application of quantum mechanics in structure-based drug design. [Link]
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National Institutes of Health. Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]
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PubChem. 5-Chloro-1-indanone | C9H7ClO | CID 142599. National Center for Biotechnology Information. [Link]
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-
PubChem. 5-Chloro-1H-indene-1,3(2H)-dione. National Center for Biotechnology Information. [Link]
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PubChem. 1-Chloro-2,3-dihydro-1H-indene | C9H9Cl | CID 94465. National Center for Biotechnology Information. [Link]
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PubMed. Synthetic Studies on Cyclobuta[a]indanes: Stereocontrolled Access to C9-substituted Derivatives. [Link]
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Methodological & Application
Application Notes & Protocols: 5-Chloro-2,3-dihydro-1H-indene as a Versatile Synthetic Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the strategic application of 5-Chloro-2,3-dihydro-1H-indene and its oxidized counterpart, 5-Chloro-2,3-dihydro-1H-inden-1-one, as pivotal intermediates in modern organic synthesis. Moving beyond a simple recitation of procedures, this guide elucidates the chemical logic behind the synthetic choices, offering field-proven insights into reaction mechanisms, protocol optimization, and the practical application of these building blocks in the synthesis of high-value molecules, including precursors for active pharmaceutical ingredients (APIs). We will explore key transformations such as Friedel-Crafts acylation and aldol condensation, providing detailed, self-validating protocols and mechanistic diagrams to empower researchers in their synthetic endeavors.
Core Intermediate Profile: this compound & 5-Chloro-1-indanone
The 2,3-dihydro-1H-indene (indan) scaffold is a privileged structure in medicinal chemistry and materials science. The introduction of a chlorine atom at the 5-position, as in this compound, offers a unique combination of steric and electronic properties. The chloro-substituent serves as a directing group for further electrophilic aromatic substitution and can act as a handle for cross-coupling reactions.
More commonly utilized in multi-step syntheses is its oxidized form, 5-Chloro-2,3-dihydro-1H-inden-1-one (also known as 5-chloro-1-indanone). The ketone functionality provides a reactive site for a wide array of carbon-carbon bond-forming reactions, making it an exceptionally valuable precursor.
Physicochemical Data Summary
| Property | 5-Chloro-2,3-dihydro-1H-inden-1-one |
| CAS Number | 42348-86-7[1] |
| Molecular Formula | C₉H₇ClO[1] |
| Molecular Weight | 166.6 g/mol [1] |
| Appearance | Typically a white to brown solid |
| Key Reactive Sites | 1. Ketone (α-protons for enolization) 2. Aromatic Ring (positions 4, 6, 7) |
Foundational Synthesis: Preparation of 5-Chloro-1-indanone
The most direct route to 5-chloro-1-indanone involves an intramolecular Friedel-Crafts acylation (a cyclization) of 3-(4-chlorophenyl)propanoic acid or its corresponding acyl chloride. This transformation is a cornerstone reaction, as the efficiency of this step dictates the viability of subsequent synthetic routes.
The mechanism involves the formation of an acylium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to form the fused ring system. The choice of acid promoter is critical; while traditional Lewis acids like AlCl₃ are effective, solid acid catalysts are gaining traction for their ease of handling and recyclability.[2]
Logical Workflow for 5-Chloro-1-indanone Synthesis
Caption: Synthesis workflow for 5-chloro-1-indanone.
Protocol 1: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one
This protocol is adapted from established procedures for intramolecular Friedel-Crafts acylations.[2][3]
Objective: To synthesize 5-chloro-1-indanone via acid-catalyzed cyclization.
Materials:
-
3-(4-chlorophenyl)propionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Dissolve 3-(4-chlorophenyl)propionyl chloride (1.0 equivalent) in anhydrous DCM and add it to the addition funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. The reaction is exothermic.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates consumption of the starting material.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl. This will quench the reaction and dissolve the aluminum salts.
-
Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure 5-chloro-2,3-dihydro-1H-inden-1-one.
Application in Pharmaceutical Synthesis: Precursors to Donepezil Analogs
Donepezil is a cornerstone medication for the treatment of Alzheimer's disease.[5] Its synthesis and the development of related analogs are of significant interest. The core structure often involves an indanone moiety linked to a benzylpiperidine group. 5-Chloro-1-indanone is an ideal starting point for creating novel analogs with modified pharmacokinetic or pharmacodynamic profiles.
The key synthetic step is an aldol condensation between the indanone and N-benzyl-4-formylpiperidine. The base-catalyzed reaction proceeds via the formation of an enolate from the indanone at the C2 position, which then acts as a nucleophile, attacking the aldehyde. Subsequent dehydration leads to a stable α,β-unsaturated ketone.
Reaction Mechanism: Aldol Condensation for Donepezil Precursor
Caption: Key steps in the aldol condensation pathway.
Protocol 2: Synthesis of a 5-Chloro-Indanone-Benzylpiperidine Adduct
This protocol is a representative procedure based on established methods for synthesizing Donepezil precursors.[5][6][7]
Objective: To synthesize the α,β-unsaturated ketone precursor via aldol condensation.
Materials:
-
5-Chloro-2,3-dihydro-1H-inden-1-one (1.0 equivalent)
-
N-benzyl-piperidine-4-carboxaldehyde (1.0 equivalent)
-
Sodium hydroxide (NaOH) or Sodium Methoxide (NaOMe) (catalytic to stoichiometric amount)
-
Methanol or Ethanol
-
5% Acetic Acid solution
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-1-indanone in methanol under an inert atmosphere.
-
Stir the solution at room temperature. Slowly add NaOH flakes or a solution of NaOMe.
-
Add N-benzyl-piperidine-4-carboxaldehyde to the reaction mixture.
-
Continue stirring at room temperature for 3-5 hours. Monitor the reaction progress by TLC. The formation of a precipitate is often observed as the product is typically less soluble than the reactants.
-
Work-up: Once the reaction is complete, filter the solid product.
-
Wash the filtered solid sequentially with a cold 5% acetic acid solution (to neutralize any remaining base) and then with cold methanol to remove unreacted starting materials.
-
Dry the product under vacuum. The product, (E)-2-(1-benzylpiperidin-4-ylmethylene)-5-chloro-2,3-dihydro-1H-inden-1-one, is often of sufficient purity for the next step (e.g., reduction of the double bond and/or ketone).
Further Functionalization via Friedel-Crafts Acylation
For applications requiring additional functional groups on the aromatic ring, the Friedel-Crafts acylation of this compound is a powerful tool. The existing chloro and alkyl substituents direct incoming electrophiles. The chloro group is weakly deactivating but ortho-, para-directing, while the fused alkyl portion is activating. The major product is typically the result of acylation at the C6 position, para to the chlorine atom.
This reaction introduces a new ketone functionality, which can be used for a variety of subsequent transformations, such as conversion to amines, alcohols, or other carbon skeletons.
Protocol 3: Friedel-Crafts Acylation of this compound
This is a general protocol for the acylation of activated aromatic rings.[4]
Objective: To introduce an acetyl group onto the aromatic ring of 5-chloro-indan.
Materials:
-
This compound (1.0 equivalent)
-
Acetyl chloride (1.1 equivalents)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up reagents as described in Protocol 1.
Procedure:
-
Charge a flame-dried, three-neck round-bottom flask with anhydrous AlCl₃ and anhydrous DCM. Cool to 0°C.
-
In a separate flask, prepare a solution of this compound and acetyl chloride in anhydrous DCM.
-
Transfer this solution to an addition funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
After the addition is complete, remove the ice bath and stir at room temperature for 1-2 hours, monitoring by TLC.
-
Perform the same quench, work-up, and purification procedure as described in Protocol 1. The expected major product is 1-acetyl-6-chloro-2,3-dihydro-1H-indene.
Concluding Remarks for the Practicing Scientist
This compound and its corresponding 1-indanone derivative are robust and versatile intermediates. Their true value lies in the predictable reactivity of both the aromatic ring and the functional groups on the five-membered ring. The protocols outlined here represent foundational transformations that can be adapted and optimized for the synthesis of complex target molecules. When working with these compounds, careful control of reaction conditions, particularly temperature for exothermic reactions like the Friedel-Crafts acylation, is paramount for achieving high yields and purity. These building blocks will undoubtedly continue to play a crucial role in the discovery and development of new chemical entities in the pharmaceutical and agrochemical industries.
References
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Oliverio, M., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
PubChem. 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. National Center for Biotechnology Information. Available at: [Link]
-
Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Oriental Journal of Chemistry. Available at: [Link]
-
Bolea, I., et al. (2011). Synthesis, biological evaluation, and molecular modeling of donepezil and N-[(5-(benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybrids as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. Available at: [Link]
- Brown, S. H., et al. (2000). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one. Google Patents.
-
Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
-
Boston College. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Department of Chemistry. Available at: [Link]
-
Oliverio, M., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ResearchGate. Available at: [Link]
-
Al-Balas, Q., et al. (2012). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules. Available at: [Link]
-
Acevedo, J., et al. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Available at: [Link]
-
ResearchGate. (2017). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Available at: [Link]
- CN106397198A. (2017). Preparation method of 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic acid methyl ester. Google Patents.
-
Matrix Fine Chemicals. (n.d.). 5-CHLORO-2,3-DIHYDRO-1H-INDEN-1-ONE | CAS 42348-86-7. Available at: [Link]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Role of 5-Chloro-2,3-dihydro-1H-indene in the Synthesis of Arthropodicidal Oxadiazines
Introduction: The Oxadiazine Class and the Indane Scaffold
The 1,3,4-oxadiazine scaffold is a cornerstone in modern agrochemistry, representing a unique class of insecticides with a novel mode of action.[1][2][3] The premier example of this class is Indoxacarb, a broad-spectrum insecticide highly effective against lepidopteran larvae.[4][5] Its efficacy stems from a distinct mechanism: it acts as a voltage-gated sodium channel blocker in the insect's nervous system.[5][6][7] Following ingestion or contact, the parent compound is metabolically activated within the insect to its more potent N-decarbomethoxylated metabolite, DCJW.[6][7] This active form blocks the sodium channels, leading to cessation of feeding, paralysis, and eventual death of the pest.[6][8]
The synthesis of Indoxacarb and its analogues is a multi-step process where the structural integrity of each component is crucial for biological activity. A key building block in this synthesis is the indane moiety, specifically derived from 5-Chloro-2,3-dihydro-1H-indene . This starting material provides the rigid bicyclic framework onto which the critical oxadiazine ring and other substituents are constructed. This guide provides a detailed technical overview and step-by-step protocols for the key synthetic transformations involving this essential precursor.
Overall Synthetic Workflow
The transformation of the relatively simple 5-chloro-1-indanone (readily prepared from this compound) into the complex tricyclic oxadiazine structure of Indoxacarb involves three principal stages:
-
Functionalization of the Indanone Core: Introduction of a methoxycarbonyl group at the C2 position, followed by asymmetric hydroxylation to create a chiral center essential for insecticidal activity.
-
Heterocycle Formation: Condensation with a substituted hydrazine derivative to form a hydrazone, which then undergoes intramolecular cyclization to yield the core indeno[1,2-e][4][5][6]oxadiazine ring system.
-
Final Assembly: Acylation of the oxadiazine nitrogen with a substituted phenyl chloroformate to attach the final pharmacophore required for potent bioactivity.
Caption: High-level synthetic workflow from the indanone core to Indoxacarb.
Experimental Protocols
Part A-1: Synthesis of 5-Chloro-2-methoxycarbonyl-1-indanone (Intermediate 1)
Causality: The introduction of a methoxycarbonyl group at the C2 position of 5-chloro-1-indanone is a critical first step. This is achieved via a base-mediated acylation using dimethyl carbonate. The resulting β-keto ester functionality activates the C2 position, preparing it for the subsequent hydroxylation and cyclization steps. Sodium hydride is an effective base for deprotonating the α-carbon, forming a nucleophilic enolate that attacks the dimethyl carbonate.[9]
Protocol:
-
To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Wash the sodium hydride with dry hexane (3 x 10 mL) to remove the mineral oil, and then suspend it in dry dimethyl carbonate (DMC, 5 vol) and dimethylformamide (DMF, 5 vol).[9]
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-chloro-1-indanone (1.0 eq) in a mixture of dry DMC (2 vol) and DMF (2 vol).
-
Add the indanone solution dropwise to the sodium hydride suspension over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold 1 M hydrochloric acid to quench the reaction and neutralize the excess base.
-
Extract the aqueous phase with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The product, 5-chloro-2-methoxycarbonyl-1-indanone, can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.
| Parameter | Value/Condition | Source |
| Base | Sodium Hydride (NaH) | [9] |
| Solvent | Dimethyl Carbonate (DMC) & DMF | [9] |
| Temperature | 0 °C to Room Temperature | [9] |
| Reaction Time | 2-3 hours | [9] |
| Typical Yield | ~88% | [9] |
Part A-2: Asymmetric Synthesis of (+)Methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate (Intermediate 2)
Causality: Only the (S)-enantiomer of Indoxacarb is insecticidally active.[10][11] Therefore, establishing the correct stereochemistry at this stage is paramount for an efficient synthesis. This protocol utilizes a chiral catalyst, such as a cinchonine derivative, to direct the asymmetric hydroxylation of the β-keto ester intermediate using an oxidant like cumene hydroperoxide or tert-butyl hydroperoxide (TBHP).[10][12]
Protocol:
-
In a reaction vessel, dissolve the chiral catalyst (e.g., cinchonine, ~0.1 eq) in a suitable solvent such as toluene.[12]
-
Add the crude 5-chloro-2-methoxycarbonyl-1-indanone (1.0 eq) from the previous step to the catalyst solution.
-
Warm the mixture to the desired temperature (e.g., 42-44 °C).[12]
-
Separately prepare solutions of the oxidant (e.g., cumene hydroperoxide, 1.5-2.5 eq) in toluene and the remaining indanone intermediate in toluene.
-
Simultaneously add both solutions dropwise to the reaction vessel over several hours, maintaining a constant temperature. This dual-dropping method helps control the reaction rate and improve selectivity.[12]
-
After the addition is complete, continue stirring at the same temperature for 10-12 hours.
-
Cool the reaction mixture, and the product may precipitate. If so, collect the solid by filtration.
-
The filtrate can be washed, dried, and concentrated to recover more product. The final product should be analyzed by chiral HPLC to determine the enantiomeric excess (e.e.).
| Parameter | Value/Condition | Source |
| Oxidant | Cumene Hydroperoxide or TBHP | [10][12] |
| Catalyst | Cinchonine or derivative | [12] |
| Solvent | Toluene | [12] |
| Temperature | 40-45 °C | [12] |
| Typical Yield | 75-80% | [12] |
| Optical Purity (e.e.) | >80% | [12] |
Part B: Formation of the Indeno-oxadiazine Core
Causality: This key step constructs the central heterocyclic ring. It proceeds via a two-stage, one-pot reaction. First, the keto group of Intermediate 2 undergoes a condensation reaction with a hydrazine derivative (e.g., a protected hydrazine) to form a hydrazone.[13][14] Second, under acidic catalysis (e.g., tosylic acid), the hydroxyl group attacks the imine carbon of the hydrazone in an intramolecular cyclization, eliminating water and forming the stable 1,3,4-oxadiazine ring.[3]
Caption: Key mechanism for the formation of the oxadiazine heterocycle.
Protocol:
-
Charge a flask with the chiral hydroxy-ester Intermediate 2 (1.0 eq), the desired hydrazine derivative (1.1 eq), and an acid catalyst such as p-toluenesulfonic acid (catalytic amount).
-
Add a suitable solvent, such as toluene or THF, that allows for azeotropic removal of water.
-
Heat the mixture to reflux using a Dean-Stark apparatus to continuously remove the water formed during the condensation and cyclization reactions.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude indeno-oxadiazine core structure.
-
Purify the product by recrystallization or column chromatography as needed.
Conclusion
The synthetic pathway starting from this compound provides a robust and scalable route to potent arthropodicidal oxadiazines like Indoxacarb. Each step, from the initial functionalization of the indanone ring to the critical asymmetric hydroxylation and final heterocycle formation, is designed to build the molecular complexity required for high insecticidal efficacy. The protocols outlined herein, grounded in established chemical literature, offer a clear framework for researchers in agrochemical synthesis and drug development to produce these valuable compounds.
References
- Agripesticide.com. (n.d.). Oxadiazine insecticide indoxacarb.
- U.S. Environmental Protection Agency. (2000). Pesticide Fact Sheet: Indoxacarb.
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Wikipedia. (n.d.). Indoxacarb. Retrieved from [Link]
- Beyond Pesticides. (n.d.). ChemicalWatch Factsheet: Indoxacarb.
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Lapied, B., Grolleau, F., & Sattelle, D. B. (2001). Indoxacarb, an oxadiazine insecticide, blocks insect neuronal sodium channels. British Journal of Pharmacology, 132(2), 587–595. Retrieved from [Link]
- Akbar, S., Das, S., Dewangan, R. P., & Ahmed, B. (2024). Review on the potential of 1,3,4-Oxadiazine derivatives: Synthesis, structure-activity relationship, and future prospects in drug development. ResearchGate.
- Wang, C., et al. (2021). Efficient and convenient synthesis of methyl (S)-5-chloro-2-hydroxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: a key intermediate for (S)-indoxacarb using aqueous TBHP as oxidant. Reaction Chemistry & Engineering.
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Li, Z., et al. (2016). A New Method for the Synthesis of Oxadiazine Insecticide Indoxacarb. ResearchGate. Retrieved from [Link]
- Li, Z., et al. (2016). A New Method for the Synthesis of Oxadiazine Insecticide Indoxacarb. Semantic Scholar.
- CN105461552A - Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate. Google Patents.
- Cao, X., & Ke, S. (n.d.). Updated Report on Synthesis and Biological Properties of Oxadiazine-Based Heterocyclic Derivatives. Bentham Science.
- CN105969815A - Biological preparation method of (S)-5-chloro-2, 3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylic methyl ester. Google Patents.
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Pasha, M. A., et al. (2019). Review of synthetic strategies in the development of oxadiazine scaffolds. Mediterr. J. Chem., 8(5), 340. Retrieved from [Link]
- Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413–1414.
- McCann, S. F., et al. (2001). The discovery of indoxacarb: oxadiazines as a new class of pyrazoline-type insecticides. Pest Management Science, 57(2), 153-164.
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Zhang, L., Zhang, J., & Sun, D. (2012). Improved preparation of 5-chloro-2-methoxycarbonyl-1-indanone for total synthesis of indoxacarb. ResearchGate. Retrieved from [Link]
- WO2019233209A1 - Preparation method for s-indoxacarb. Google Patents.
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Development of Novel Anticancer Agents from 5-Chloro-2,3-dihydro-1H-indene: Application Notes and Protocols
Abstract
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous biologically active compounds. The introduction of a chlorine atom at the 5-position offers a unique starting point for the synthesis of novel derivatives with potential anticancer properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of anticancer agents derived from 5-Chloro-2,3-dihydro-1H-indene. We will focus on the development of tubulin polymerization inhibitors, a well-established class of anticancer agents. This guide provides detailed, step-by-step protocols for chemical synthesis, in vitro cytotoxicity screening, mechanism of action studies, and in vivo preclinical evaluation.
Introduction: The Rationale for this compound in Anticancer Drug Discovery
The indane scaffold provides a rigid framework that can be strategically functionalized to interact with various biological targets. The presence of a chloro group at the 5-position serves a dual purpose: it can act as a key pharmacophoric element for target binding and also as a synthetic handle for further chemical modifications.
Recent studies have highlighted the potential of dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics by small molecules is a clinically validated strategy for cancer therapy.[3] Agents that interfere with tubulin polymerization can arrest cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2]
This guide outlines a systematic approach to develop novel anticancer agents based on the this compound scaffold, targeting tubulin polymerization.
Synthetic Strategy and Protocols
The general synthetic strategy involves the derivatization of the this compound core to introduce functionalities known to be important for anti-tubulin activity. A plausible synthetic route is proposed below, starting from the commercially available 5-chloro-1-indanone.
Synthesis of the Core Scaffold: 5-Chloro-1-indanone
5-Chloro-1-indanone can be synthesized via a Friedel-Crafts acylation of 3-chlorophenylpropionic acid.[4]
Protocol 1: Synthesis of 5-Chloro-1-indanone
-
To a solution of 3-(3-chlorophenyl)propanoic acid (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-3 hours or until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
In a separate flask, add a Lewis acid catalyst such as aluminum chloride (AlCl₃) (1.2 equivalents) to a fresh portion of dichloromethane, and cool the mixture to 0°C.
-
Slowly add the crude acid chloride dissolved in dichloromethane to the AlCl₃ suspension.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by carefully pouring it onto crushed ice.
-
Extract the product with dichloromethane, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 5-chloro-1-indanone.
Derivatization to Potential Tubulin Inhibitors
Inspired by the structure of known indene-based tubulin inhibitors, we propose the synthesis of derivatives bearing a trimethoxyphenyl moiety, a common feature in many colchicine-site binding agents.
Protocol 2: Synthesis of (E)-2-(3,4,5-trimethoxybenzylidene)-5-chloro-2,3-dihydro-1H-inden-1-one
-
To a solution of 5-chloro-1-indanone (1 equivalent) and 3,4,5-trimethoxybenzaldehyde (1.1 equivalents) in ethanol, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, a precipitate should form.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the desired product.
Further modifications can be made to this core structure to explore structure-activity relationships (SAR).
In Vitro Evaluation of Anticancer Activity
Once a library of this compound derivatives is synthesized, the next step is to evaluate their anticancer activity in vitro.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol 3: MTT Assay for Cell Viability [5]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Paclitaxel). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | A549 IC₅₀ (µM) |
| Example Compound A | 1.2 | 0.8 | 1.5 |
| Example Compound B | 5.6 | 3.4 | 7.2 |
| Paclitaxel (Control) | 0.01 | 0.005 | 0.008 |
| Hypothetical data for illustrative purposes. |
Mechanism of Action Studies: Tubulin Polymerization Inhibition
To confirm that the synthesized compounds exert their anticancer effect by targeting tubulin, an in vitro tubulin polymerization assay is performed.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[6]
Protocol 4: Tubulin Polymerization Assay [7][8]
-
Reagent Preparation: Reconstitute purified bovine or porcine tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA). Prepare a GTP stock solution (100 mM).
-
Reaction Setup: In a 96-well plate, add the tubulin solution to each well. Add the test compounds at various concentrations or a vehicle control.
-
Initiation of Polymerization: Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitoring Polymerization: Measure the increase in absorbance (turbidity) at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot the absorbance versus time. A decrease in the rate and extent of polymerization in the presence of the test compound compared to the control indicates inhibition of tubulin polymerization. Calculate the IC₅₀ for tubulin polymerization.
In Vivo Preclinical Evaluation
Promising compounds identified from in vitro studies should be evaluated for their antitumor efficacy in vivo using animal models. The human tumor xenograft model in immunocompromised mice is a standard preclinical model.[9][10]
Human Tumor Xenograft Model
Protocol 5: Subcutaneous Xenograft Model [11][12]
-
Cell Preparation: Culture human cancer cells (e.g., the cell line most sensitive to the compound in vitro) to 80-90% confluency. Harvest the cells by trypsinization, wash with PBS, and resuspend in a sterile solution (e.g., PBS or a mixture of PBS and Matrigel) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width² x length) / 2.
-
Drug Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., via intraperitoneal injection or oral gavage) and the vehicle control according to a predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor growth and the body weight of the mice throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 150 | - |
| Example Compound A (10 mg/kg) | 450 ± 80 | 62.5 |
| Positive Control (e.g., Paclitaxel) | 300 ± 60 | 75 |
| Hypothetical data for illustrative purposes. |
Visualizing the Workflow and Mechanism
To better illustrate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Caption: Overall workflow for anticancer agent development.
Caption: Proposed mechanism of action for indene derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly tubulin polymerization inhibitors. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro screening, mechanistic elucidation, and in vivo evaluation of such compounds. By following this systematic approach, researchers can efficiently identify and characterize new drug candidates with the potential for clinical translation.
References
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Horton, T. MTT Cell Assay Protocol. Retrieved from [Link]
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Ma, L., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biology Journal, 7, 1-9. [Link]
-
Bio-protocol. In vitro Microtubule Binding Assay and Dissociation Constant Estimation. Retrieved from [Link]
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PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Bentham Open. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. [Link]
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Lee, J. H., et al. (2014). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer Prevention, 19(1), 1–6. [Link]
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PubMed. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link]
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National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
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Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]
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JoVE. (2023, March 15). Drug Screening of patient derived Tumor Xenografts | Protocol Preview. Retrieved from [Link]
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Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
-
National Institutes of Health. (2025). Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach. [Link]
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PubMed. (2008). Inhibitors of Tubulin Polymerization: Synthesis and Biological Evaluation of Hybrids of Vindoline, Anhydrovinblastine and Vinorelbine With Thiocolchicine, Podophyllotoxin and Baccatin III. [Link]
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MDPI. (2021). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]
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-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]
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Application Notes and Protocols for a New Class of Potential Antimicrobial Agents: Substituted 5-Chloro-2,3-dihydro-1H-indene Derivatives
Introduction: The Quest for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. The indane scaffold, a bicyclic hydrocarbon, and its derivatives have garnered interest in medicinal chemistry due to their diverse biological activities. While extensive research exists for related structures like indanones and indoles, the specific antimicrobial potential of the 5-Chloro-2,3-dihydro-1H-indene core remains a promising yet underexplored frontier. Halogenation, particularly chlorination, is a well-established strategy in drug design that can enhance the lipophilicity and electronic properties of a molecule, often leading to improved antimicrobial efficacy[1][2]. For instance, studies on chloro-substituted indoles and benzoxazolones have demonstrated significant antibacterial and antifungal properties[3][4][5][6]. This document provides a comprehensive guide for researchers to systematically evaluate the antimicrobial activity of novel substituted this compound derivatives, focusing on robust and reproducible methodologies.
Core Principle: Determining Antimicrobial Efficacy
The primary objective of the following protocols is to quantify the antimicrobial activity of the synthesized this compound derivatives. This is achieved by determining two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[7]. This is the fundamental measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent required to kill 99.9% of the final inoculum after a 24-hour incubation[1][8][9]. This parameter distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. An agent is typically considered bactericidal if the MBC is no more than four times the MIC[10].
The broth microdilution method is a widely accepted and standardized technique for determining MIC values and serves as the foundation for the subsequent MBC assay.
Materials and Reagents
-
Substituted this compound derivatives (synthesized and purified)
-
Dimethyl sulfoxide (DMSO, sterile, cell culture grade)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or other suitable solid medium
-
Sterile 96-well microtiter plates (U-bottom or flat-bottom)
-
Sterile reservoirs and multichannel pipettes
-
Sterile 1.5 mL microcentrifuge tubes
-
Spectrophotometer or turbidity meter
-
0.5 McFarland turbidity standard
-
Vortex mixer
-
Incubator (35-37°C)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Quality control (QC) microbial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028)
-
Test microbial strains (Gram-positive and Gram-negative bacteria, and fungi)
Experimental Workflow Overview
The following diagram illustrates the sequential workflow for determining the MIC and MBC of the test compounds.
Caption: Workflow for MIC and MBC Determination.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI)[5][11][12].
1. Preparation of Compound Stock Solutions:
-
Rationale: A high-concentration stock solution in a solvent like DMSO is necessary for serial dilutions, minimizing the final solvent concentration in the assay to avoid toxicity to the microbes.
-
Procedure:
-
Prepare a 10 mg/mL stock solution of each substituted this compound derivative in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Prepare a stock solution of the positive control antibiotic in the appropriate solvent (e.g., water or DMSO).
-
2. Preparation of Microbial Inoculum:
-
Rationale: Standardizing the starting number of bacteria is critical for the reproducibility of MIC results. The 0.5 McFarland standard provides a reference for a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.
-
Procedure:
-
From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Vortex to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
3. Assay Plate Preparation and Serial Dilution:
-
Rationale: A two-fold serial dilution creates a logarithmic concentration gradient, allowing for the precise determination of the MIC value.
-
Procedure:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add an additional 100 µL of the compound stock solution (appropriately diluted from the 10 mg/mL stock to achieve the highest desired starting concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
This will result in wells containing 100 µL of varying compound concentrations.
-
4. Inoculation and Incubation:
-
Rationale: The addition of the microbial suspension initiates the test. Proper incubation conditions are required for microbial growth.
-
Procedure:
-
Add 100 µL of the prepared microbial inoculum (from step 2) to each well, bringing the final volume to 200 µL. This will dilute the compound concentration by half.
-
Include the following controls:
-
Growth Control: Wells with CAMHB and inoculum only (no compound).
-
Sterility Control: Wells with CAMHB only (no inoculum or compound).
-
Positive Control: Wells with a serial dilution of a standard antibiotic.
-
-
Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
5. Determination of MIC:
-
Rationale: The MIC is determined by visual inspection for turbidity, which indicates microbial growth.
-
Procedure:
-
After incubation, examine the plate visually. The growth control should be turbid, and the sterility control should be clear.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear)[13].
-
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is a logical extension of the MIC assay, assessing the killing activity of the compounds[1][9].
1. Subculturing from MIC Wells:
-
Rationale: To determine if the lack of visible growth in the MIC assay was due to cell death (bactericidal effect) or just growth inhibition (bacteriostatic effect), the contents of the clear wells are plated on a nutrient-rich agar medium that does not contain the test compound.
-
Procedure:
-
Select the wells from the completed MIC plate corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer a 10-20 µL aliquot from each selected well and spot-plate it onto a TSA plate.
-
2. Incubation and MBC Determination:
-
Rationale: If the bacteria were only inhibited, they will resume growth on the fresh agar. If they were killed, no colonies will appear.
-
Procedure:
Data Presentation and Interpretation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison between different derivatives and microbial strains.
Table 1: Hypothetical Antimicrobial Activity of Substituted this compound Derivatives (Example Data)
| Compound ID | Substitution (R) | S. aureus (ATCC 29213) | E. coli (ATCC 25922) | C. albicans (ATCC 90028) |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | ||
| IND-01 | H | 64 | >256 | 128 |
| IND-02 | 4-Fluoro | 16 | 32 | 64 |
| IND-03 | 4-Chloro | 8 | 16 | 32 |
| IND-04 | 4-Nitro | 4 | 8 | 16 |
| IND-05 | 3,4-Dichloro | 2 | 4 | 8 |
| Ciprofloxacin | - | 0.5 | 1 | 0.25 |
| Fluconazole | - | N/A | N/A | N/A |
Note: This table contains example data for illustrative purposes. Actual results will vary based on the specific substitutions and experimental conditions.
Hypothetical Mechanism and Structure-Activity Relationship (SAR)
The precise mechanism of action for this class of compounds would require further investigation. However, based on general principles of antimicrobial drug action, a plausible hypothesis involves the disruption of microbial cell membrane integrity. The lipophilic nature of the indane core, enhanced by the chloro-substituent, could facilitate insertion into the lipid bilayer, leading to increased permeability and cell death.
Caption: Hypothetical SAR and Mechanism of Action.
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic evaluation of the antimicrobial properties of novel substituted this compound derivatives. By adhering to standardized methods for MIC and MBC determination, researchers can generate reliable and comparable data, enabling the identification of lead compounds for further development. The exploration of this chemical scaffold may yield new and effective agents to combat the growing threat of antimicrobial resistance.
References
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Sabale, P., Gupta, T., & Sabale, V. (2018). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. Research Journal of Pharmacy and Technology. [Link]
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Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. [Link]
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Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. [Link]
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Grokipedia. (n.d.). Minimum bactericidal concentration. [Link]
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Basavarajaiah, S. M., et al. (2018). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. ResearchGate. [Link]
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MI Microbiology. (n.d.). Broth Microdilution. [Link]
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Patel, H. R., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. PubMed Central. [Link]
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Clinical and Laboratory Standards Institute. (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th Edition. [Link]
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Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2023). MDPI. [Link]
-
CLSI. (2009). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. [Link]
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CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Giles, D., et al. (2025). Synthesis and Biological Evaluation of Substituted Thiophenyl Derivatives of Indane-1, 3-Dione. ResearchGate. [Link]
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Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles. (2010). PubMed. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2019). SYNTHESIS OF NOVEL 1, 3-INDANEDIONE DERIVATIVES AND PHARMACOLOGICAL EVALUATION AS ANTI-MICROBIAL, ANTI-OXIDATIVE AGENTS. [Link]
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APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
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Protocol for the synthesis of 5-Chloro-2,3-dihydro-1h-inden-1-one
An Application Note and Protocol for the Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one
Authored by: A Senior Application Scientist
Abstract
5-Chloro-2,3-dihydro-1H-inden-1-one, commonly known as 5-chloro-1-indanone, is a pivotal chemical intermediate in the synthesis of complex organic molecules, most notably in the agrochemical and pharmaceutical industries. Its primary application lies in the production of insecticides like Indoxacarb, where it serves as a key building block.[1][2] This document provides a detailed, experience-driven guide for the synthesis of 5-chloro-1-indanone via an intramolecular Friedel-Crafts acylation, a robust and widely-utilized method for forming the indanone core structure.[3][4] We will explore two reliable protocols, detailing the underlying chemical principles, procedural steps, safety considerations, and purification techniques to ensure high yield and purity.
Introduction and Mechanistic Rationale
The construction of the bicyclic indanone system is most effectively achieved through an intramolecular electrophilic aromatic substitution, specifically the Friedel-Crafts acylation.[4] This reaction class is fundamental to C-C bond formation on aromatic rings. The overall strategy involves the cyclization of a 3-arylpropanoic acid derivative where the aryl group is a 4-chlorophenyl moiety.
The core mechanism proceeds via the generation of a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring at the ortho position to the alkyl chain, leading to the formation of the five-membered ring. Subsequent deprotonation re-establishes aromaticity and yields the final ketone product.[5]
Two primary pathways are presented herein:
-
Protocol A: Two-Step Acyl Chloride Cyclization. This is often the highest-yielding method. It involves converting 3-(4-chlorophenyl)propanoic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride. The isolated acyl chloride is then cyclized under the influence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][6] The enhanced reactivity of the acyl chloride allows for milder reaction conditions compared to direct acid cyclization.
-
Protocol B: One-Step Direct Acid-Catalyzed Cyclization. This approach offers procedural simplicity by cyclizing the 3-(4-chlorophenyl)propanoic acid directly, circumventing the need to synthesize and isolate the acyl chloride. This is typically achieved using strong Brønsted acids that also act as dehydrating agents, such as polyphosphoric acid (PPA) or concentrated sulfuric acid.[1][7] While more direct, this method often requires higher temperatures and can sometimes lead to lower yields or side reactions depending on the substrate.
The choice between these protocols depends on the desired scale, available reagents, and the specific requirements for purity and yield.
Materials and Reagents
The following table summarizes the key reagents required for the synthesis. Ensure all reagents are of appropriate purity and handled according to their respective safety data sheets.
| Reagent | Formula | MW ( g/mol ) | Role | Notes |
| 3-(4-chlorophenyl)propanoic acid | C₉H₉ClO₂ | 184.62 | Starting Material | Solid |
| Thionyl Chloride | SOCl₂ | 118.97 | Chlorinating Agent | Protocol A; use freshly distilled |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Lewis Acid Catalyst | Protocol A; highly hygroscopic |
| Polyphosphoric Acid (PPA) | H₆P₄O₁₃ | 337.93 | Catalyst & Solvent | Protocol B |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | Solvent | Protocol A; must be dry |
| Toluene | C₇H₈ | 92.14 | Extraction Solvent | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Quenching/Work-up | - |
| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 | Neutralization | - |
| Brine (sat. NaCl soln.) | NaCl | 58.44 | Washing | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | Drying Agent | - |
Experimental Protocols
Safety First: Hazard Overview
-
5-Chloro-1-indanone : Harmful if swallowed, inhaled, or in contact with skin. Causes serious eye and skin irritation and may cause respiratory irritation.[8][9][10]
-
Thionyl Chloride : Highly corrosive and toxic. Reacts violently with water, releasing toxic HCl and SO₂ gas. Handle only in a well-ventilated fume hood.
-
Aluminum Chloride : Corrosive and reacts violently with water. Inhalation of dust can cause respiratory damage.
-
Polyphosphoric Acid & HCl : Highly corrosive. Can cause severe burns.
Required Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory.[11] All operations should be performed inside a certified chemical fume hood.
Protocol A: Two-Step Synthesis via Acyl Chloride
Step 1: Synthesis of 3-(4-chlorophenyl)propionyl chloride
-
Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.
-
To the flask, add 3-(4-chlorophenyl)propanoic acid (1.0 eq).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-(4-chlorophenyl)propionyl chloride is a pale yellow oil and can be used directly in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a separate, larger three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 - 1.2 eq) and anhydrous dichloromethane (DCM).
-
Cool the stirred suspension to 0 °C using an ice bath.
-
Dissolve the crude 3-(4-chlorophenyl)propionyl chloride from Step 1 in a small amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This is a highly exothermic process.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system such as isopropanol or a hexane/ethyl acetate mixture to afford 5-chloro-1-indanone as a white to off-white solid.[12]
Protocol B: One-Step Direct Cyclization
-
Place 3-(4-chlorophenyl)propanoic acid (1.0 eq) and polyphosphoric acid (PPA) (approx. 10-15 times the weight of the acid) into a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Heat the mixture with vigorous stirring to 80-100 °C.
-
Maintain this temperature for 2-4 hours. Monitor the reaction progress using TLC (a 3:1 hexane:ethyl acetate eluent is a good starting point).
-
Work-up: After completion, cool the reaction mixture to about 60 °C and carefully pour it onto a large amount of crushed ice with stirring.
-
The product will often precipitate as a solid. If it remains oily, extract the aqueous mixture three times with toluene or ethyl acetate.
-
If a solid precipitates, filter the mixture and wash the solid thoroughly with water until the filtrate is neutral.
-
If an extraction was performed, combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from isopropanol or a similar solvent to yield pure 5-chloro-1-indanone.[12]
Reaction and Workflow Visualization
The following diagrams illustrate the chemical transformation and the experimental workflow for the preferred two-step synthesis.
Caption: Reaction scheme for the two-step synthesis of 5-chloro-1-indanone.
Caption: Step-by-step workflow for the two-step synthesis protocol.
Comparative Data and Expected Results
The choice of protocol significantly impacts reaction conditions and outcomes. The following table provides a general comparison based on literature and practical experience.
| Parameter | Protocol A (Acyl Chloride) | Protocol B (Direct Cyclization) |
| Catalyst | AlCl₃ (Lewis Acid) | PPA (Brønsted Acid) |
| Temperature | 0 °C to Room Temp | 80 - 100 °C |
| Complexity | Higher (2 steps) | Lower (1 step) |
| Reagent Handling | Requires handling of highly reactive SOCl₂ and anhydrous AlCl₃ | Requires handling of viscous and corrosive PPA |
| Typical Yield | 75 - 90% | 60 - 75% |
| Key Advantage | Higher yield, milder cyclization | Procedural simplicity |
Product Characterization:
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₉H₇ClO.[9]
-
Molecular Weight: 166.60 g/mol .[9]
-
Melting Point: 93-95 °C (literature values may vary slightly).[1]
Conclusion
The intramolecular Friedel-Crafts acylation provides a reliable and efficient pathway for the synthesis of 5-chloro-1-indanone. The two-step method proceeding through the acyl chloride intermediate is generally preferred for achieving higher yields, though it involves more stringent handling of moisture-sensitive and corrosive reagents. The one-step direct cyclization offers a simpler, more streamlined process suitable for various applications. By carefully selecting the appropriate protocol and adhering to the detailed procedures and safety precautions outlined in this guide, researchers can successfully synthesize this valuable intermediate for further use in drug discovery and development.
References
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The Strategic Application of 5-Chloro-2,3-dihydro-1H-indene in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its rigid bicyclic framework, composed of a fused benzene and cyclopentane ring, provides a well-defined three-dimensional geometry for interaction with biological targets. The strategic incorporation of a chlorine atom at the 5-position of this scaffold yields 5-Chloro-2,3-dihydro-1H-indene, a versatile building block that offers medicinal chemists a unique combination of lipophilicity, metabolic stability, and synthetic handles for the development of novel drug candidates. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and a rationale for its use in drug design.
The Rationale for Chlorine: More Than Just a Bulky Group
The introduction of a chlorine atom into a drug candidate is a well-established strategy to modulate its pharmacological profile.[4][5][6][7][8] In the context of the indane scaffold, the 5-chloro substituent offers several key advantages:
-
Enhanced Lipophilicity: The chlorine atom increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and access hydrophobic binding pockets within target proteins.[6] This is a critical factor for oral bioavailability and overall drug efficacy.
-
Metabolic Stability: The carbon-chlorine bond is generally stable to metabolic degradation. Placing a chlorine atom on the aromatic ring can block potential sites of oxidative metabolism, thereby increasing the drug's half-life and duration of action.
-
Modulation of Electronic Properties: Chlorine is an electron-withdrawing group, which can influence the pKa of nearby functionalities and alter the electronic nature of the aromatic ring. This can be exploited to fine-tune binding interactions with the target protein.
-
Halogen Bonding: The chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (such as oxygen or nitrogen) in the binding site of a protein. This can provide an additional anchor point for the ligand, leading to increased binding affinity and selectivity.
Synthetic Utility: A Versatile Starting Point
This compound is a valuable starting material for the synthesis of a wide range of more complex molecules. Its primary point of reactivity is the benzylic position (C1), which can be readily functionalized. Furthermore, the aromatic ring can undergo further substitution, although the existing chloro group will direct incoming electrophiles. The most common and synthetically valuable derivative is 5-chloro-1-indanone, which serves as a key intermediate in many synthetic routes.
Protocol 1: Synthesis of 5-Chloro-1-indanone via Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of a suitable precursor is a robust method for the synthesis of 5-chloro-1-indanone.[9][10][11] This approach provides good yields and is amenable to scale-up.
Reaction Scheme:
A general synthetic route to potential tubulin inhibitors.
Protocol 2: Aldol Condensation of 5-Chloro-1-indanone
The aldol condensation of 5-chloro-1-indanone with various aromatic aldehydes is a key step in the synthesis of indenone-based chalcone analogs, which are precursors to a variety of bioactive molecules.
Materials:
-
5-Chloro-1-indanone
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-1-indanone (1.0 eq) and the substituted aromatic aldehyde (1.1 eq) in ethanol.
-
Base Addition: To the stirred solution, add a solution of NaOH or KOH (2.0 eq) in water dropwise at room temperature.
-
Reaction and Precipitation: Stir the reaction mixture at room temperature for 4-6 hours. The product will often precipitate out of the solution as a colored solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold ethanol and then water. The crude product can be further purified by recrystallization from ethanol to yield the desired indenone chalcone analog.
Structure-Activity Relationship (SAR) Insights
The 5-chloro substituent plays a significant role in the structure-activity relationship of indane-based drug candidates. In many cases, the presence and position of the halogen can dramatically impact biological activity.
| Compound Class | Target | Role of 5-Chloro Group |
| Indenopyrazoles | Anticancer | The chloro group at the 5-position was found to be optimal for cytotoxicity against various cancer cell lines. |
| Aminoindanes | Monoamine Oxidase (MAO) Inhibitors | The 5-chloro substitution can enhance selectivity for MAO-B over MAO-A, which is desirable for the treatment of Parkinson's disease. |
| Indane Carboxamides | CGRP Receptor Antagonists | The electronic nature of the substituent at the 5-position influences the binding affinity to the calcitonin gene-related peptide (CGRP) receptor, with electron-withdrawing groups often being favorable. |
Future Perspectives: C-H Functionalization
Modern synthetic methodologies, such as transition-metal-catalyzed C-H functionalization, are poised to further expand the utility of this compound. [12][13][14]These methods allow for the direct introduction of functional groups at previously inaccessible positions on the indane scaffold, opening up new avenues for chemical space exploration and the design of novel therapeutics.
Future directions in the functionalization of this compound.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use allows for the synthesis of complex and diverse molecular architectures with a wide range of biological activities. The presence of the chlorine atom provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of drug candidates, ultimately leading to the development of safer and more effective medicines. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this important scaffold in their drug discovery endeavors.
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Indane Derivatives in Medicinal Chemistry | PDF - Scribd. (URL: [Link])
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NOTE Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. (URL: [Link])
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104910001 Synthetic method of 5-chloro-1-indanone - WIPO Patentscope. (URL: [Link])
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Indane Derivatives - Eburon Organics. (URL: [Link])
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Effect of “magic chlorine” in drug discovery: an in silico approach - PMC - PubMed Central. (URL: [Link])
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Science Dossier - How chlorine in molecules affects biological activity - Eurochlor. (URL: [Link])
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The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability - ResearchGate. (URL: [Link])
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Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Publishing. (URL: [Link])
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“Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery - ResearchGate. (URL: [Link])
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Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - NIH. (URL: [Link])
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Friedel–Crafts reaction - Wikipedia. (URL: [Link])
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Gold-catalysed facile access to indene scaffolds via sequential C–H functionalization and 5-endo-dig carbocyclization - Chemical Communications (RSC Publishing). (URL: [Link])
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Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (URL: [Link])
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Friedel-Crafts Acylation - Organic Chemistry Portal. (URL: [Link])
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Friedel-Crafts Acylation - YouTube. (URL: [Link])
-
1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. (URL: [Link])
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Enantioselective C–H bond functionalization under Co(iii)-catalysis - RSC Publishing. (URL: [Link])
-
Nickel Catalyzed Functionalization of Allenes - ResearchGate. (URL: [Link])
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5-Chloro-1H-indene-1,3(2H)-dione - PubChem. (URL: [Link])
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-
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- 13. Enantioselective C–H bond functionalization under Co(iii)-catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Transition-Metal-Catalyzed Divergent C-H Functionalization of Five-Membered Heteroarenes. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for High-Throughput Screening of a 5-Chloro-2,3-dihydro-1H-indene Derivative Library
Introduction: The Imperative for Accelerated Discovery
High-throughput screening (HTS) has revolutionized the landscape of drug discovery, providing a powerful engine for rapidly interrogating vast chemical libraries to identify novel modulators of biological targets.[1][2] By leveraging automation, miniaturization, and sophisticated data analysis, HTS enables the testing of hundreds of thousands to millions of compounds in a remarkably short timeframe, a stark contrast to traditional low-throughput methods.[3][4] This acceleration is critical in the early phases of drug development, where the primary objective is to identify "hits"—compounds that exhibit a desired biological activity and serve as the starting point for medicinal chemistry optimization and lead development.[5][6]
The 5-Chloro-2,3-dihydro-1H-indene scaffold represents a privileged structural motif in medicinal chemistry, with derivatives demonstrating a range of biological activities. Recent studies have highlighted the potential of dihydro-1H-indene derivatives as potent inhibitors of tubulin polymerization, a clinically validated target for anticancer therapies.[7][8] Inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening of a this compound derivative library to identify novel tubulin polymerization inhibitors.
This document will detail the principles of assay design, provide step-by-step protocols for a primary fluorescence-based screen and subsequent secondary validation assays, and outline a robust data analysis and hit confirmation workflow. The causality behind experimental choices is explained to provide a deeper understanding of the screening process, ensuring scientific integrity and the generation of reliable and actionable data.
Pillar 1: Assay Development and Optimization - The Foundation of a Successful Screen
The success of any HTS campaign hinges on the development of a robust, sensitive, and reproducible assay. For the identification of tubulin polymerization inhibitors, a fluorescence-based assay is a highly suitable primary screening format due to its sensitivity, speed, and amenability to automation.[9][10]
Principle of the Tubulin Polymerization Assay
This assay relies on the increase in fluorescence signal upon the binding of a fluorescent reporter molecule to polymerized microtubules. In the absence of inhibitors, tubulin monomers will polymerize into microtubules, leading to a significant increase in fluorescence. Conversely, compounds that inhibit tubulin polymerization will prevent this increase, resulting in a low fluorescence signal.
Key Reagents and Materials
-
Tubulin: Highly purified, polymerization-competent tubulin (e.g., from bovine brain or recombinant sources).
-
Fluorescent Reporter: A dye that preferentially binds to polymerized tubulin, such as DAPI (4′,6-diamidino-2-phenylindole) or a commercially available tubulin polymerization reporter.
-
GTP (Guanosine-5'-triphosphate): Essential for tubulin polymerization.
-
Assay Buffer: A buffer that supports tubulin polymerization, typically containing PIPES, MgCl₂, and EGTA.
-
Positive Control: A known tubulin polymerization inhibitor (e.g., Paclitaxel for stabilizers or Colchicine for destabilizers).
-
Negative Control: A vehicle control, typically DMSO (Dimethyl sulfoxide).
-
This compound Derivative Library: Compounds dissolved in DMSO at a stock concentration of 10 mM.
-
Microplates: 384-well, black, clear-bottom microplates are recommended to minimize background fluorescence and allow for bottom-reading fluorescence detection.[11]
Assay Optimization: Ensuring Data Quality
Before initiating the full-scale screen, it is imperative to optimize and validate the assay to ensure its performance and reliability.[12]
1. Determination of Optimal Tubulin and Reporter Concentrations: A matrix of varying tubulin and fluorescent reporter concentrations should be tested to identify the optimal conditions that yield the largest signal window (difference between positive and negative controls) and a robust Z'-factor.
2. Z'-Factor Calculation for Assay Quality Assessment: The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[13] A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value below 0.5 suggests that the assay is not sufficiently robust for HTS.[14][15]
The Z'-factor is calculated using the following formula:
Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control
-
σ_n = standard deviation of the negative control
3. DMSO Tolerance: The final concentration of DMSO in the assay should be kept as low as possible (typically ≤ 1%) to minimize its potential to interfere with the assay. The assay's tolerance to different DMSO concentrations should be evaluated during optimization.
Pillar 2: High-Throughput Screening Protocol - A Step-by-Step Guide
This section provides a detailed protocol for the primary HTS of the this compound derivative library. All liquid handling steps should be performed using automated liquid handlers to ensure precision and throughput.
Primary Screening Workflow
Caption: Figure 1. Primary HTS Workflow.
Detailed Protocol:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of each compound from the this compound derivative library (10 mM in DMSO) into the appropriate wells of a 384-well assay plate.
-
Dispense 100 nL of the positive control (e.g., 10 µM Paclitaxel in DMSO) into designated control wells.
-
Dispense 100 nL of the negative control (DMSO) into designated control wells.
-
-
Reagent Addition:
-
Prepare a master mix of the tubulin solution containing the optimized concentrations of tubulin, fluorescent reporter, and GTP in the assay buffer.
-
Using a multi-channel liquid handler, dispense 10 µL of the tubulin master mix into all wells of the assay plates. This will result in a final compound concentration of 10 µM and a final DMSO concentration of 1%.
-
-
Incubation:
-
Seal the assay plates to prevent evaporation.
-
Incubate the plates at 37°C for 60 minutes to facilitate tubulin polymerization.
-
-
Data Acquisition:
-
After incubation, read the fluorescence intensity of each well using a microplate reader with appropriate excitation and emission wavelengths for the chosen fluorescent reporter (e.g., Ex/Em: 360/450 nm for DAPI).
-
Pillar 3: Data Analysis and Hit Validation - From Raw Data to Confirmed Hits
Rigorous data analysis and a multi-step hit validation process are essential to minimize false positives and ensure the identification of genuine tubulin polymerization inhibitors.[16][17]
Data Analysis Workflow
Caption: Figure 2. Data Analysis and Hit Validation Workflow.
Data Normalization and Quality Control:
-
Percent Inhibition Calculation: Normalize the raw fluorescence data to percent inhibition using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Plate-Level QC: Calculate the Z'-factor for each assay plate to ensure data quality. Plates with a Z'-factor below 0.5 should be flagged for review or repeated.
Hit Identification:
-
Identify primary "hits" as compounds that exhibit a percent inhibition greater than a predefined threshold (e.g., > 50% or > 3 standard deviations from the mean of the negative controls).
Dose-Response Analysis and IC50 Determination:
-
Cherry-pick the primary hits and perform dose-response experiments to determine their potency (IC50 value).[18][19]
-
Test each hit compound in a series of concentrations (e.g., 10-point, 3-fold serial dilutions).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[9][20]
| Compound ID | Primary Screen (% Inhibition) | IC50 (µM) |
| Cpd-001 | 75.2 | 2.5 |
| Cpd-002 | 68.9 | 5.1 |
| Cpd-003 | 82.1 | 1.2 |
| ... | ... | ... |
Hit Confirmation and Secondary Assays:
The goal of hit confirmation is to eliminate false positives and to confirm that the observed activity is due to direct interaction with the target.[][22]
a. Hit Confirmation:
-
Re-order or re-synthesize the most potent and promising hits.
-
Confirm their activity and IC50 values in the primary assay to rule out issues with compound identity or purity from the original library.
b. Orthogonal Assay - Cell-Based Microtubule Destabilization Assay:
-
Principle: An orthogonal assay measures the same biological activity using a different technology or format to increase confidence in the hits.[15] A cell-based assay provides valuable information on cell permeability and activity in a more physiological context.
-
Protocol:
-
Seed a cancer cell line (e.g., HeLa) in 384-well imaging plates.
-
Treat the cells with the confirmed hit compounds at various concentrations for a defined period (e.g., 24 hours).
-
Fix and permeabilize the cells.
-
Stain the cells with an anti-tubulin antibody and a fluorescently labeled secondary antibody, along with a nuclear counterstain (e.g., Hoechst).
-
Acquire images using a high-content imaging system.
-
Quantify the disruption of the microtubule network and cell cycle arrest (G2/M phase).
-
c. Counter-Screen - Assay Interference Assay:
-
Principle: Counter-screens are used to identify compounds that interfere with the assay technology itself, rather than acting on the biological target.
-
Protocol:
-
Perform the primary tubulin polymerization assay in the absence of tubulin.
-
Add the hit compounds and measure the fluorescence signal.
-
Compounds that show a change in fluorescence in the absence of the target are likely assay interference compounds and should be deprioritized.
-
Conclusion and Future Directions
The high-throughput screening of a this compound derivative library, as outlined in these application notes, provides a robust framework for the identification of novel tubulin polymerization inhibitors. By adhering to the principles of rigorous assay development, meticulous execution of the screening protocol, and a comprehensive data analysis and hit validation cascade, researchers can confidently identify and prioritize promising lead candidates for further development.
Validated hits from this screening campaign will serve as the foundation for structure-activity relationship (SAR) studies, where medicinal chemists will systematically modify the chemical structure to improve potency, selectivity, and drug-like properties. The ultimate goal is the development of a novel anticancer therapeutic with a well-defined mechanism of action. The integration of HTS with downstream medicinal chemistry and preclinical development is a cornerstone of modern drug discovery, and the protocols described herein provide a critical first step in this exciting and challenging endeavor.
References
-
[Synthesis and biological evaluation of indeno[1][2]naphthyridines as topoisomerase I (TopI) inhibitors with antiproliferative activity. PubMed.]([Link])
Sources
- 1. New fluorescence-based high-throughput screening assay for small molecule inhibitors of tyrosyl-DNA phosphodiesterase 2 (TDP2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Screening AlphaScreen Assay for Identification of Small-Molecule Inhibitors of Ubiquitin E3 Ligase SCFSkp2-Cks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 6. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
- 12. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. academic.oup.com [academic.oup.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. High-Throughput Screening Assay Datasets from the PubChem Database - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Harnessing 5-Chloro-2,3-dihydro-1H-indene for Modern Drug Discovery
Introduction: The Strategic Value of the Indane Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds are paramount to the successful development of novel therapeutics. The 2,3-dihydro-1H-indene (indane) framework represents one such valued core structure. Its rigid, bicyclic nature provides a defined three-dimensional arrangement for appended pharmacophoric groups, facilitating optimal interactions with biological targets. The fusion of an aromatic ring with a cyclopentane ring offers a unique combination of lipophilicity and conformational constraint, which can be fine-tuned to enhance potency, selectivity, and pharmacokinetic properties.
This application note focuses on a particularly strategic variant: the 5-chloro-2,3-dihydro-1H-indene scaffold. The introduction of a chloro substituent at the 5-position of the indane ring can profoundly influence the molecule's electronic properties and metabolic stability. Halogen atoms, particularly chlorine, are known to modulate lipophilicity and can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding. Furthermore, the chloro group can serve as a synthetic handle for further diversification, for instance, through cross-coupling reactions.
This guide provides a comprehensive overview of the utility of the this compound scaffold, detailing synthetic routes to its precursor, 5-chloro-1-indanone, and protocols for its derivatization into libraries of potential drug candidates. We will explore its application in the discovery of agents targeting cancer and neurodegenerative diseases, supported by detailed experimental procedures and structure-activity relationship (SAR) insights.
Synthesis of the Key Precursor: 5-Chloro-1-indanone
The gateway to a diverse library of this compound derivatives is the corresponding ketone, 5-chloro-1-indanone. Its synthesis can be efficiently achieved via an intramolecular Friedel-Crafts acylation of 3-(3-chlorophenyl)propanoic acid.
Protocol 1: Synthesis of 5-Chloro-1-indanone[1][2][3]
This two-step protocol begins with the preparation of 3-(3-chlorophenyl)propanoic acid from 3-chlorobenzaldehyde, followed by cyclization to the desired indanone.
Step 1: Synthesis of 3-(3-chlorophenyl)propanoic acid
-
Reaction: Knoevenagel condensation followed by reduction.
-
Reagents and Materials:
-
3-chlorobenzaldehyde
-
Malonic acid
-
Formic acid
-
Diethylamine
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
-
-
Procedure:
-
In a 100 mL three-necked round-bottom flask, combine formic acid (40 g) and diethylamine (29 g).
-
To this solution, add 3-chlorobenzaldehyde (10 g, 0.071 mol) and malonic acid (8.9 g, 0.085 mol).
-
Stir the mixture to dissolve the solids and then heat to 150 °C under reflux.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until completion.
-
Cool the reaction mixture and pour it into 400 mL of ice-cold water with stirring.
-
Adjust the pH of the aqueous mixture to 3-4 with concentrated hydrochloric acid to precipitate the product.
-
Collect the solid by vacuum filtration and recrystallize from ethyl acetate to yield 3-(3-chlorophenyl)propanoic acid.
-
Step 2: Intramolecular Friedel-Crafts Acylation to 5-Chloro-1-indanone
-
Reaction: Friedel-Crafts acylation.
-
Reagents and Materials:
-
3-(3-chlorophenyl)propanoic acid
-
Oxalyl chloride or thionyl chloride
-
Zinc chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, filtration apparatus, rotary evaporator.
-
-
Procedure:
-
In a 100 mL flask, dissolve 3-(3-chlorophenyl)propanoic acid (9 g, 0.049 mol) in 40 mL of anhydrous dichloromethane.
-
Cool the solution in an ice bath and slowly add oxalyl chloride (5.6 mL, 0.058 mol). Caution: Gas evolution.
-
After stirring for 10 minutes, slowly add anhydrous zinc chloride (9.4 g).
-
Allow the reaction to proceed for approximately 2 hours, monitoring for completion by TLC.
-
Pour the reaction mixture into 400 mL of ice-cold water.
-
Separate the organic layer and wash it with 1 M hydrochloric acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 5-chloro-1-indanone can be purified by recrystallization or column chromatography.
-
Derivatization of the 5-Chloro-1-indanone Scaffold
The true value of a scaffold lies in its amenability to diversification. The carbonyl group and the activated methylene at the C2 position of 5-chloro-1-indanone provide fertile ground for a variety of chemical transformations, enabling the generation of extensive compound libraries for SAR studies.
Application in Oncology: Synthesis of 2-Arylidene-5-chloro-1-indanones as Potential Tubulin Polymerization Inhibitors
Derivatives of 2,3-dihydro-1H-indene have shown promise as anticancer agents by inhibiting tubulin polymerization.[1][2] The aldol condensation of 5-chloro-1-indanone with various aromatic aldehydes is a straightforward method to synthesize a library of 2-arylidene derivatives for evaluation.
-
Reaction: Base-catalyzed Claisen-Schmidt condensation.
-
Reagents and Materials:
-
5-Chloro-1-indanone
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Sodium hydroxide or potassium hydroxide
-
Ethanol
-
Water
-
Round-bottom flask, magnetic stirrer, filtration apparatus.
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-1-indanone (1.0 eq) and the desired aromatic aldehyde (1.1 eq) in ethanol.
-
To this stirring solution, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Continue stirring at room temperature for 2-4 hours, or until a precipitate forms. Monitor the reaction by TLC.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol and then water to remove excess base and starting materials.
-
The crude 2-arylidene-5-chloro-1-indanone can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
-
Data Presentation: Anticancer Activity of Indanone Derivatives
The following table summarizes the in vitro antiproliferative activity of a series of dihydro-1H-indene derivatives against various cancer cell lines, demonstrating the potential of this scaffold in oncology. While not all compounds are 5-chloro substituted, this data highlights the general promise of the indene core.
| Compound ID | R Group (at position 5) | Cancer Cell Line | IC₅₀ (µM)[1] |
| 12d | Methoxy | K562 | 0.028 |
| 12d | Methoxy | A549 | 0.045 |
| 12d | Methoxy | PC-3 | 0.087 |
| 12j | Methoxy | K562 | 0.033 |
| 12q | Methoxy | K562 | 0.041 |
Note: Data is illustrative and based on related indene scaffolds. The development of 5-chloro analogs is a promising avenue for further research.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of 2-arylidene-5-chloro-1-indanones.
Application in Neurodegenerative Diseases: Suzuki-Miyaura Coupling for Novel Acetylcholinesterase Inhibitors
The indanone scaffold is a key component of donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[3] The 5-position of the indanone ring is a prime site for modification to explore new interactions with the enzyme's active site. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents at this position, starting from a halogenated precursor. While 5-bromo-1-indanone is often used due to its higher reactivity, similar conditions can be adapted for 5-chloro-1-indanone with appropriate catalyst and ligand selection.[4][5]
This protocol for the more reactive 5-bromo-1-indanone serves as a starting point for the optimization of the coupling with 5-chloro-1-indanone.
-
Reaction: Palladium-catalyzed cross-coupling.
-
Reagents and Materials:
-
5-Bromo-1-indanone
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable ligand
-
Potassium carbonate (K₂CO₃) or other base
-
Toluene and water (or other suitable solvent system)
-
Schlenk flask, magnetic stirrer, reflux condenser, inert atmosphere (argon or nitrogen).
-
-
Procedure:
-
To a Schlenk flask, add 5-bromo-1-indanone (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed toluene and water (e.g., 4:1 mixture).
-
In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq) in degassed toluene.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Heat the reaction mixture to reflux (e.g., 90-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-1-indanone.
-
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
The this compound scaffold is a privileged structure with significant potential in drug discovery. Its rigid framework and the electronic influence of the chloro substituent provide a solid foundation for the design of potent and selective modulators of various biological targets. The synthetic accessibility of its precursor, 5-chloro-1-indanone, and the versatility of its derivatization through established synthetic methodologies such as aldol condensations and Suzuki-Miyaura cross-couplings, make it an attractive starting point for medicinal chemistry campaigns.
The examples provided herein for anticancer and neurodegenerative disease targets merely scratch the surface of the potential applications of this scaffold. Further exploration into other therapeutic areas, such as inflammation and infectious diseases, is warranted. The strategic incorporation of the this compound core into novel molecular designs, guided by structure-based drug design and a thorough understanding of SAR, will undoubtedly continue to yield promising new drug candidates.
References
-
Gupta, S. M., Behera, A., Jain, N. K., Kumar, D., Tripathi, A., Tripathi, S. M., ... & Negi, A. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Pharmaceutics, 15(1), 94. [Link]
-
Gupta, S. M., Behera, A., Jain, N. K., Kumar, D., Tripathi, A., Tripathi, S. M., ... & Negi, A. (2022). Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. Pharmaceutics, 15(1), 94. [Link]
-
Akgul, O., & Onul, N. (2022). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. Journal of Physics: Conference Series, 2167(1), 012001. [Link]
-
Li, Y., Wang, Y., Zhang, Y., Li, J., Wang, Y., & Sun, D. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
- Xu, J. (2015). Synthetic method of 5-chloro-1-indanone. CN104910001A.
-
Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein journal of organic chemistry, 13, 481–508. [Link]
-
Xu, J. (2015). Synthetic method of 5-chloro-1-indanone. WIPO Patentscope. [Link]
-
Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413–1414. [Link]
-
Wang, Y., et al. (2024). Design, Synthesis, and Anti-Inflammatory Activity Evaluation of Novel Indanone Derivatives for the Treatment of Vascular Dementia. Helvetica Chimica Acta. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Anhui Jin'ao Chemical Co., Ltd. (2021). Preparation method of 5-chloro-1-indanone. Eureka | Patsnap. [Link]
-
Fillion, E., et al. (2010). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 87, 15. [Link]
-
El-Gohary, N. (2014). Arylidene Derivatives as Synthons in Heterocyclic Synthesis. Open Access Library Journal, 1, 1-47. [Link]
-
Ghashang, M., & Fazel, S. (2020). Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ACS Omega, 5(44), 28677–28683. [Link]
-
Kumar, A., et al. (2024). Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. Bioorganic & Medicinal Chemistry. [Link]
-
Tan, M. L., et al. (2020). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Biomolecules, 10(4), 561. [Link]
-
Liu, C., et al. (2022). A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer's Disease by Dual Inhibition of Acetylcholinesterase and Inflammation. Frontiers in Aging Neuroscience, 14, 922650. [Link]
-
Ghashang, M., & Fazel, S. (2020). Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid. ResearchGate. [Link]
-
Lee, H., et al. (2017). Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease. European Journal of Medicinal Chemistry, 137, 575–597. [Link]
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- 2. Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2,3-dihydro-1H-indene
Welcome to the technical support center for the synthesis of 5-Chloro-2,3-dihydro-1H-indene and its derivatives, such as 5-Chloro-2,3-dihydro-1H-inden-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. We will delve into the mechanistic underpinnings of the reaction, provide field-tested protocols, and offer solutions to frequently encountered issues.
Overview of the Primary Synthetic Pathway
The most prevalent and industrially relevant synthesis of the 5-chloro-1-indanone core, a direct precursor to this compound, involves an intramolecular Friedel-Crafts cyclization. A common starting material for this process is 3-chloro-1-(4-chlorophenyl)-1-propanone. This reaction is typically promoted by a strong acid.
Under the influence of a potent Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid such as sulfuric acid, the carbonyl group is activated, facilitating an electrophilic aromatic substitution onto the adjacent chlorophenyl ring to form the five-membered ring of the indanone system.[1][2] Subsequent reduction of the ketone at the 1-position yields the target this compound.
Reaction Visualization
The diagram below illustrates the fundamental intramolecular cyclization pathway.
Caption: Key steps in the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.
Q1: Why is my yield of 5-Chloro-2,3-dihydro-1H-inden-1-one consistently low?
A1: Low yield is the most common issue in Friedel-Crafts type reactions and can be attributed to several critical factors. A systematic approach is necessary for diagnosis.
Cause 1: Catalyst Inactivity
The Lewis acid catalyst, typically anhydrous Aluminum Chloride (AlCl₃), is extremely sensitive to moisture.[3] Any trace of water in the reactants, solvent, or glassware will react with and deactivate the catalyst, forming aluminum hydroxide and HCl gas, thereby halting the reaction.[4][5]
-
Solution:
-
Ensure Anhydrous Conditions: All glassware must be oven-dried or flame-dried under vacuum immediately before use.
-
Use High-Purity Reagents: Use freshly opened, anhydrous AlCl₃ from a reputable supplier.[5] Avoid using old bottles that may have been exposed to atmospheric moisture. Solvents must be rigorously dried using appropriate methods (e.g., distillation over a drying agent).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from entering the reaction vessel.
-
Cause 2: Sub-Optimal Reaction Temperature
Temperature control is a delicate balance. Insufficient heat may prevent the reaction from overcoming its activation energy, while excessive heat can promote side reactions and decomposition of the product or starting material.[4] A patent for a similar process notes that temperatures between 90-150°C are effective when using sulfuric acid.[1]
-
Solution:
-
Optimize Temperature: Systematically vary the reaction temperature in small increments (e.g., 10°C) to find the optimal point for your specific setup.
-
Controlled Heating: Use a temperature-controlled oil bath or heating mantle with a thermocouple to ensure a stable and uniform reaction temperature.
-
Cause 3: Intermolecular Side Reactions
A primary pathway for yield loss is the intermolecular reaction between molecules of the starting material, leading to the formation of undesired oligomeric or polymeric byproducts.[1] This competes directly with the desired intramolecular cyclization.
-
Solution:
-
High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway over the intermolecular one. This is a common strategy for cyclization reactions.
-
Slow Addition: Adding the substrate (3-chloro-1-(4-chlorophenyl)-1-propanone) slowly to the acid/catalyst mixture ensures that the concentration of the reactive intermediate remains low at any given time, further promoting intramolecular cyclization.[1]
-
Cause 4: Incorrect Stoichiometry
Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of the Lewis acid catalyst. This is because the ketone product can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[4]
-
Solution:
-
Verify Stoichiometry: Ensure you are using at least one full equivalent of AlCl₃ relative to the substrate. It may be beneficial to perform small-scale experiments with slightly varying amounts of catalyst (e.g., 1.0, 1.1, and 1.2 equivalents) to determine the optimal loading.
-
Troubleshooting Workflow
The following diagram provides a logical workflow for diagnosing low-yield issues.
Caption: A step-by-step workflow for troubleshooting low yields.
Q2: My reaction mixture turns black and tarry. What is causing this and how can I prevent it?
A2: The formation of black, insoluble tar is a strong indication of product/reactant decomposition or extensive polymerization. This is often linked to excessive heat or highly concentrated reaction conditions.
-
Solution:
-
Reduce Temperature: Immediately lower the reaction temperature. You may be operating above the decomposition point of your materials.
-
Ensure Efficient Stirring: Poor mixing can create localized "hot spots" where the temperature is much higher than the bulk mixture, leading to decomposition. Use a suitable stir bar or mechanical stirrer to ensure the mixture is homogeneous.
-
Check Reagent Purity: Impurities in the starting material can sometimes act as initiators for polymerization. Ensure the purity of your 3-chloro-1-(4-chlorophenyl)-1-propanone.
-
Q3: The reaction does not seem to start, and I recover my starting material. What should I check?
A3: A lack of conversion points to a fundamental issue with the reaction's initiation, most commonly related to the catalyst or the substrate.[3]
-
Solution:
-
Re-evaluate Catalyst Activity: This is the most probable cause. The AlCl₃ may be completely deactivated by moisture.[5] Prepare the reaction again with freshly opened anhydrous AlCl₃ and meticulously dried components.
-
Confirm Starting Material Identity: Verify the identity and purity of your starting material using analytical techniques like NMR or melting point to ensure you are using the correct compound.
-
Slightly Increase Temperature: If you are running the reaction at a very low temperature, it may lack the necessary activation energy. Try increasing the temperature gradually.
-
Frequently Asked Questions (FAQs)
Q: What are the essential safety precautions when working with anhydrous Aluminum Chloride? A: Aluminum chloride is a hazardous substance that requires careful handling.[6][7]
-
Reactivity with Water: It reacts violently and exothermically with water and moisture, releasing large amounts of corrosive and toxic hydrogen chloride (HCl) gas.[8] Never allow it to come into contact with water.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a face shield, a fire-retardant laboratory coat, and impervious gloves.[6][7]
-
Handling Environment: Handle AlCl₃ in a well-ventilated fume hood or a glove box to avoid inhalation of dust or HCl fumes.[6] Keep the work area dry.
-
Spill Cleanup: In case of a spill, do NOT use water. Cover the spill with dry sand, scoop it into a container with spark-resistant tools, and arrange for proper disposal.[6]
Q: How can I effectively monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the reaction.
-
Procedure: Periodically (e.g., every 30-60 minutes), carefully take a small aliquot from the reaction mixture and quench it in a vial containing ice and an extraction solvent (like ethyl acetate). Spot the organic layer on a TLC plate alongside a spot of your starting material.
-
Interpretation: As the reaction progresses, you should see the spot corresponding to the starting material diminish while a new spot for the product (5-chloro-1-indanone) appears. The reaction is complete when the starting material spot is no longer visible.
Q: Are there alternative synthetic routes to the indene core structure? A: Yes, while intramolecular Friedel-Crafts is common, other methods exist for synthesizing indenes and related structures. These are often used for more complex or highly functionalized targets and include:
-
Gold-Catalyzed Hydroalkylation: Modern methods using gold catalysts can trigger cyclization under mild conditions.[9][10]
-
Palladium-Catalyzed Cyclizations: Various palladium-catalyzed reactions have been developed for forming the indene ring system.[11]
-
Brønsted Acid-Promoted Cationic Cyclization: Certain substrates can be cyclized using strong Brønsted acids to promote a cationic cascade.[12]
Data Summary and Experimental Protocol
Table 1: Key Parameters and Their Impact on Yield
| Parameter | Condition | Expected Impact on Yield | Rationale |
| Catalyst | Anhydrous AlCl₃ (≥1.0 eq.) | High | Stoichiometric amount needed to drive reaction and account for product complexation.[4] |
| Hydrated or old AlCl₃ | Very Low / None | Catalyst is deactivated by moisture.[5] | |
| Temperature | Optimized (e.g., 90-120°C) | High | Balances reaction rate against decomposition.[1][4] |
| Too High (>150°C) | Low | Promotes decomposition and tar formation.[4] | |
| Concentration | High Dilution | Improved | Favors intramolecular cyclization over intermolecular polymerization.[1] |
| High Concentration | Reduced | Increases the rate of side reactions leading to oligomers.[1] | |
| Addition Method | Slow, dropwise addition | Improved | Keeps instantaneous concentration of reactive species low.[1] |
| Rapid, bulk addition | Reduced | Can lead to poor temperature control and increased side reactions. |
Detailed Protocol: Synthesis of 5-Chloro-2,3-dihydro-1H-inden-1-one
This protocol is a generalized procedure based on established chemical principles for Friedel-Crafts reactions and should be adapted and optimized for specific laboratory conditions.
Materials:
-
3-chloro-1-(4-chlorophenyl)-1-propanone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or other suitable inert solvent
-
Hydrochloric Acid (HCl), dilute aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (or connected to an inert gas line), and a pressure-equalizing dropping funnel.
-
Catalyst Suspension: Under an inert atmosphere (N₂ or Ar), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve the 3-chloro-1-(4-chlorophenyl)-1-propanone (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the substrate solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Depending on the scale and desired rate, the mixture can be heated to reflux (approx. 40°C for DCM) for 1-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back down to 0°C. Very carefully and slowly, pour the reaction mixture onto a vigorously stirred beaker of crushed ice and dilute HCl. Caution: This quenching process is highly exothermic and will release HCl gas. Perform this step in a well-ventilated fume hood.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure 5-Chloro-2,3-dihydro-1H-inden-1-one.[1]
References
- Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Princeton University Environmental Health and Safety. (n.d.). Aluminum Chloride (anhydrous).
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts reactions using FeCl3·6H2O.
- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
- Flinn Scientific. (n.d.). Safety Data Sheet: Aluminum Chloride, 0.1 Molar Solution.
- Gandon, V., et al. (2016). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. ACS Organic & Inorganic Au.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: Aluminum chloride.
- Beilstein Journals. (2015). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis.
- Google Patents. (n.d.). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Aluminum Chloride.
- ACS Publications. (2016). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. ACS Organic & Inorganic Au.
- Royal Society of Chemistry. (2017). The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes. Chemical Communications.
- National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC.
Sources
- 1. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. carlroth.com [carlroth.com]
- 8. nj.gov [nj.gov]
- 9. Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 12. The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 5-Chloro-2,3-dihydro-1H-indene Derivatives
Welcome to the technical support center for the purification of 5-Chloro-2,3-dihydro-1H-indene derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of chemical intermediates. Here, you will find field-proven insights and step-by-step troubleshooting protocols to address common purification challenges, ensuring you achieve the desired purity and yield for your downstream applications.
The core structure of many of these derivatives, such as 5-Chloro-1-indanone, is typically synthesized via an intramolecular Friedel-Crafts acylation of a precursor like 3-(4-chlorophenyl)propanoic acid.[1][2] While effective, this and other synthetic routes can introduce specific impurities, including unreacted starting materials, polymeric substances, and regioisomers, which necessitate robust purification strategies.
Purification Strategy Workflow
The selection of an appropriate purification technique is critical and depends on the scale of the reaction, the physical state of the crude product, and the nature of the impurities. The following decision tree outlines a typical workflow for purifying this compound derivatives.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guide
This section addresses specific, practical problems encountered during the purification of this compound derivatives in a question-and-answer format.
Q1: My final product is a persistent, dark brown oil or sticky solid. How can I purify it and obtain a crystalline material?
A1: The coloration and physical state suggest the presence of polymeric byproducts or high-molecular-weight impurities, often resulting from excessive heat or reaction times during synthesis.[3]
-
Underlying Cause: Friedel-Crafts reactions, if not carefully controlled, can lead to intermolecular reactions and degradation, forming complex, colored mixtures that inhibit crystallization.
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or ethanol). Add a small amount (1-2% w/w) of activated charcoal and heat the mixture gently for 10-15 minutes. Filter the hot solution through a pad of celite to remove the charcoal. This can effectively adsorb many colored impurities.
-
Column Chromatography (First Pass): If charcoal treatment is insufficient, column chromatography is the next logical step. The goal here is not perfect separation but to remove the bulk of the colored, high-MW impurities.
-
Technique: Use a wide-diameter column with a relatively coarse silica gel.
-
Eluent: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. The colored impurities will often remain at the top of the column or elute very slowly, allowing you to collect the fractions containing your less-polar product.
-
-
Induce Crystallization: After chromatography, concentrate the cleanest fractions. If the product is still an oil, attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (like isopropanol or an ethanol/water mixture) and cooling it slowly.[4] Scratching the inside of the flask with a glass rod or adding a seed crystal can be effective.
-
Q2: I'm performing a recrystallization, but my compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid. This typically happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.
-
Underlying Cause: The compound has low lattice energy, and the transition from solution to solid is kinetically hindered, favoring the formation of a liquid phase. Impurities can also suppress the melting point and interfere with crystal lattice formation.[5]
-
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add slightly more solvent to lower the saturation point.
-
Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly (e.g., by placing it in a large, insulated container). Do not move it directly to an ice bath.
-
Change Solvent System: Use a lower-boiling point solvent. Alternatively, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and slowly add a "poor" solvent (e.g., hexane or heptane) at a slightly elevated temperature until turbidity persists. Then, allow it to cool slowly.[6]
-
Q3: My column chromatography separation is poor. The spots for my product and a key impurity are overlapping on the TLC plate.
A3: Poor resolution in column chromatography indicates that the chosen stationary and mobile phases are not providing sufficient selectivity to differentiate between the compounds.
-
Underlying Cause: The impurity and the product have very similar polarities. This is common if the impurity is a regioisomer from the cyclization or a closely related side-product.
-
Troubleshooting Steps:
-
Optimize TLC Eluent: The key to good column separation is rigorous TLC optimization. Test various solvent systems. For indanone derivatives, hexane/ethyl acetate is common.[7][8] Try adding a small percentage of a different solvent, like dichloromethane or toluene, to the mobile phase to alter the selectivity. Aim for a retention factor (Rf) of ~0.25-0.35 for your target compound, with clear separation from the impurity.
-
Consider Halogen-π Interactions: Since the molecule contains a chlorine atom and an aromatic ring, interactions with the stationary phase can be subtle. Sometimes, switching from a purely polarity-based separation to one that exploits other interactions can be beneficial. While less common for routine purification, stationary phases designed for π-π interactions could theoretically offer different selectivity for halogenated aromatics.[9]
-
Dry Column Vacuum Chromatography (DCVC): For difficult separations, DCVC can provide higher resolution than traditional flash chromatography. It uses a dry-packed column under vacuum, which often results in sharper bands.
-
Check for Acidity/Basicity: If the impurity is the starting carboxylic acid, it will streak on the TLC plate. Adding a small amount of acetic acid (~0.5%) to the eluent can improve the spot shape and separation. Conversely, if dealing with basic impurities, adding triethylamine (~0.5%) can help.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the most effective first-pass purification strategy for a crude 5-Chloro-1-indanone synthesis?
A1: For a typical Friedel-Crafts reaction producing 5-Chloro-1-indanone, a well-executed aqueous work-up followed by recrystallization is the most efficient initial strategy. The work-up, involving washes with dilute acid, water, and then a sodium bicarbonate solution, removes the catalyst (e.g., AlCl₃) and any unreacted acidic starting material.[1][11] Subsequent recrystallization from a solvent like isopropanol or an ethanol/hexane mixture is often sufficient to yield a product with >98% purity.[1][4]
Q2: What are the key analytical techniques to assess the purity of my final product?
A2: A combination of techniques is essential to confirm purity authoritatively.
-
¹H NMR: This is the primary tool. It will confirm the structure and reveal the presence of proton-bearing impurities. Integrating the impurity peaks against the product peaks can provide a semi-quantitative estimate of purity.
-
GC-MS: For volatile derivatives like 5-Chloro-1-indanone, Gas Chromatography-Mass Spectrometry provides excellent quantitative purity data (e.g., area percent) and gives the mass of the components, helping to identify impurities.[4]
-
LC-MS: For less volatile or more complex derivatives, Liquid Chromatography-Mass Spectrometry is crucial. It is highly sensitive and can detect non-volatile impurities that GC would miss.
-
Melting Point: A sharp melting point that is consistent with literature values indicates high purity. A broad or depressed melting range suggests the presence of impurities.[5]
Q3: Are there any stability concerns I should be aware of during purification?
A3: Generally, this compound derivatives are stable under standard purification conditions (chromatography, recrystallization). However, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided as it can promote side reactions or degradation. Derivatives with additional functional groups may have specific sensitivities; for example, a hydroxyl group adjacent to the ketone could be prone to dehydration.
Q4: I've purified my 5-Chloro-1-indanone by recrystallization, but my yield is very low. What are the likely causes?
A4: Low yield after recrystallization is a common issue and can usually be traced to one of several factors:
-
Using Too Much Solvent: The most frequent cause. If too much solvent is used to dissolve the crude product, the solution may not become saturated upon cooling, leaving a significant amount of your product dissolved. Use the minimum amount of hot solvent required for complete dissolution.
-
Premature Crystallization: If the solution is filtered while hot to remove insoluble impurities, and it cools too much during the process, product can crystallize on the filter paper or in the funnel. Use a pre-heated funnel and filter quickly.
-
Inappropriate Solvent Choice: A good recrystallization solvent dissolves the compound when hot but not when cold. If the compound has significant solubility in the solvent even at low temperatures, recovery will be poor.
-
Incomplete Crystallization: Ensure the solution is cooled sufficiently. After reaching room temperature, placing it in an ice bath or refrigerator for at least 30 minutes can significantly improve recovery.
Data Summary Table
The following table provides typical column chromatography conditions reported for indanone derivatives, which can be used as a starting point for developing a purification method for this compound derivatives.
| Derivative Type | Stationary Phase | Mobile Phase (Eluent) | Detection Method | Reference |
| General Indanones | Silica Gel | Hexane/Ethyl Acetate (gradient, e.g., 80:20 to 50:50) | TLC (UV 254 nm) | [7] |
| Fluoro-indanedione | Silica Gel | Hexane/Ethyl Acetate (gradient, e.g., 90:10 to 70:30) | TLC (UV 254 nm, p-anisaldehyde stain) | [8][10] |
| 1-Indanone Oxime | Silica Gel | Hexane/Ethyl Acetate (3:1) | TLC (UV 254 nm) | [12] |
| Dihydro-indene | Silica Gel | Petroleum Ether/Ethyl Acetate (8:1) | TLC (UV 254 nm) | [13] |
References
-
Eureka. (n.d.). Preparation method for synthesizing 5-chloro-1-indanone through one-step method. Patsnap. [Link]
-
Preprints.org. (2024). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. [Link]
- Google Patents. (n.d.). CN104910001A - Synthetic method of 5-chloro-1-indanone.
-
Sciencemadness.org. (2023). Contaminated 1-indanone sample. [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
-
ResearchGate. (n.d.). Synthesis and Structural Features of Indanone, Tetralone and Naphthone Derivatives: Selective Fluorination and Condensation Prod. [Link]
-
Oliverio, M., et al. (2017). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 22(10), 1657. [Link]
-
Zhang, L., et al. (2011). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(4), 1413-1414. [Link]
-
Eureka. (n.d.). Preparation method of 5-chloro-1-indanone. Patsnap. [Link]
-
Organic Syntheses. (n.d.). 1-INDANONE OXIME. [Link]
-
Organic Syntheses. (n.d.). 5,6-DIMETHOXY-2-METHYL-1-INDANONE. [Link]
-
Li, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]
-
National Center for Biotechnology Information. (n.d.). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives. [Link]
-
PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]
-
Tanimoto, H., et al. (2017). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Scientific Reports, 7, 43341. [Link]
-
ResearchGate. (2021). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Scientific Reports, 13, 8780. [Link]
-
ResearchGate. (2015). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Beilstein Journal of Organic Chemistry. (n.d.). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
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- 4. Preparation method for synthesizing 5-chloro-1-indanone through one-step method - Eureka | Patsnap [eureka.patsnap.com]
- 5. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
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Technical Support Center: Optimization of Reaction Conditions for Indanone Synthesis
Welcome to the Technical Support Center for Indanone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of indanone and its derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address the specific challenges you may encounter during your experiments. Our focus is on providing not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during indanone synthesis, their probable causes, and validated solutions.
Issue 1: Low or No Product Yield
Q: My indanone synthesis via intramolecular Friedel-Crafts acylation is resulting in a very low yield. What are the likely causes and how can I improve it?
A: Low yields in intramolecular Friedel-Crafts acylation for indanone synthesis are a frequent challenge and can stem from several factors related to starting materials, catalyst activity, and reaction conditions.
Probable Causes & Solutions:
-
Inactive Catalyst: Many Lewis acids, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture, which leads to their deactivation.[1][2] Similarly, the concentration of Brønsted acids like polyphosphoric acid (PPA) is crucial for its activity; a low P₂O₅ content can reduce its efficacy.[2]
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[1] All solvents and reagents should be anhydrous.[1] It is best practice to use a freshly opened bottle of the Lewis acid and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] For PPA-mediated reactions, consider using a higher concentration PPA or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) as a more potent alternative.[2]
-
-
Insufficient Reaction Temperature: The activation energy for the cyclization might not be reached at lower temperatures.
-
Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the aromatic ring can significantly hinder the electrophilic aromatic substitution, slowing down or preventing the reaction.[1]
-
Poor Starting Material Quality: Impurities present in the 3-arylpropionic acid or its corresponding acyl chloride can interfere with the catalytic cycle and lead to lower yields.
-
Solution: Always verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). If necessary, purify the starting material before use.
-
Issue 2: Formation of Regioisomers
Q: My reaction is producing a mixture of indanone regioisomers that are difficult to separate. How can I improve the regioselectivity?
A: The formation of regioisomers is a common challenge, especially when the aromatic ring of the precursor has multiple possible sites for cyclization.[3][4] Regioselectivity is primarily governed by the electronic and steric effects of the substituents on the aromatic ring, as well as the reaction conditions.[5][6]
Controlling Regioselectivity:
-
Influence of Substituents: Electron-donating groups (EDGs) generally direct the acylation to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.[5][6] The interplay between these electronic effects and steric hindrance determines the final product ratio.[6]
-
Catalyst and Solvent Choice: The choice of catalyst and solvent can have a profound impact on the regioselectivity.
-
PPA Concentration: In PPA-mediated syntheses, the concentration of phosphorus pentoxide (P₂O₅) is a critical factor.[3][6]
-
High P₂O₅ content PPA tends to favor the formation of the indanone isomer where the electron-donating group is ortho or para to the newly formed carbonyl group.[3][6]
-
Low P₂O₅ content PPA often promotes the formation of the isomer with the electron-donating group in the meta position relative to the carbonyl.[3][6]
-
-
Solvent Effects: In some cases, the solvent can influence the isomeric ratio. For instance, in certain Friedel-Crafts acylations, nitromethane has been shown to provide higher selectivity compared to other solvents like acetonitrile or toluene.[4][7]
-
Issue 3: Product Purification Challenges
Q: My crude indanone product is an oil or a discolored, sticky solid, making purification difficult. What are the best methods to purify my product?
A: The physical state and appearance of the crude product can provide clues about the types of impurities present. Discoloration and a sticky consistency often point to the presence of polymeric byproducts or degradation products, which can arise from excessively high reaction temperatures or prolonged reaction times.[8][9]
Purification Strategies:
-
Recrystallization: This is a highly effective technique for purifying solid indanones, especially for removing small amounts of impurities and separating crystalline products from oily residues.[8][9]
-
Troubleshooting "Oiling Out": Low melting point indanones may "oil out" during recrystallization, where the solid melts in the hot solvent before it dissolves.[10] To circumvent this, you can:
-
-
Column Chromatography: This is a versatile method for separating indanones from a wide range of impurities, including regioisomers and unreacted starting materials.[8][9] A solvent system of ethyl acetate in hexanes is often a good starting point for silica gel chromatography.[8]
-
Vacuum Distillation: For liquid indanones or those with low melting points, vacuum distillation can be an excellent method to separate the desired product from non-volatile impurities like polymers.[8] It is important to use lukewarm water in the condenser to prevent the product from solidifying.[11]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to indanones?
A1: The most common methods for synthesizing indanones include:
-
Intramolecular Friedel-Crafts Acylation: This is a widely used and robust method involving the cyclization of 3-arylpropionic acids or their corresponding acyl chlorides in the presence of a Lewis or Brønsted acid.[12][13]
-
Nazarov Cyclization: This method involves the acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones to form cyclopentenones, including indanones.[14][15]
-
Transition-Metal-Catalyzed Reactions: Modern approaches utilize transition metals like palladium and rhodium for the synthesis of indanones through various annulation and cyclization strategies.[16][17][18]
Q2: How do I choose between Friedel-Crafts acylation and Nazarov cyclization for my target indanone?
A2: The choice between these two powerful methods depends on the desired substitution pattern and the availability of starting materials.
| Feature | Intramolecular Friedel-Crafts Acylation | Nazarov Cyclization |
| Starting Materials | 3-Arylpropionic acids or acyl chlorides[14] | Divinyl ketones or their precursors[14] |
| Key Transformation | Electrophilic aromatic substitution[14] | 4π-Electrocyclic ring closure[14] |
| Regioselectivity | Generally predictable based on directing groups on the aromatic ring[14] | Can be influenced by the stability of the intermediate carbocation[14] |
| Advantages | Readily available starting materials, well-established methodology[14] | Convergent synthesis, can build complexity quickly[14] |
| Potential Drawbacks | Can require harsh conditions and stoichiometric amounts of catalyst[14] | Substrate synthesis can be more complex, potential for side reactions[14] |
Q3: What are some common side reactions to be aware of during indanone synthesis?
A3: Besides the formation of regioisomers, other potential side reactions include:
-
Polymerization: Strong acidic conditions and high temperatures can lead to the polymerization of the starting material or the indanone product.[2] This can be minimized by carefully controlling the reaction temperature and time.[2]
-
Intermolecular Reactions: At high concentrations, intermolecular Friedel-Crafts reactions can compete with the desired intramolecular cyclization, leading to high molecular weight byproducts.[19] Performing the reaction under high dilution conditions can favor the intramolecular pathway.[19]
-
Formation of Indene Derivatives: Elimination reactions, often promoted by high temperatures, can result in the formation of indene byproducts.[2] Strict temperature control and milder work-up procedures can help to mitigate this.[2]
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Indanone Synthesis via Friedel-Crafts Acylation using Triflic Acid
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
3-Arylpropionic acid (1.0 eq)
-
Triflic acid (TfOH) (3.0-5.0 eq)[1]
-
Anhydrous dichloromethane (CH₂Cl₂)[1]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, flame-dried under an inert atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-arylpropionic acid in anhydrous dichloromethane.[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add triflic acid dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for the required time (monitor by TLC or GC-MS).[1] For some substrates, gentle heating may be necessary.[1]
-
Upon completion, carefully quench the reaction by pouring the mixture into a beaker containing ice and saturated NaHCO₃ solution.[1]
-
Extract the aqueous layer with dichloromethane (3x).[1]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter the drying agent and concentrate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.[1]
Data Presentation: Effect of PPA Concentration on Regioselectivity
The following table illustrates the effect of P₂O₅ content in PPA on the regioselectivity of the cyclization of 3-(m-methoxyphenyl)propionic acid.
| Catalyst | P₂O₅ Content | Major Regioisomer | Reference |
| PPA | Low | 6-methoxy-1-indanone | [3][19] |
| PPA | High | 5-methoxy-1-indanone | [3][19] |
Part 4: Visualizations
Troubleshooting Workflow for Low Yield in Indanone Synthesis
Caption: Troubleshooting workflow for low yield in indanone synthesis.
General Workflow for Indanone Synthesis and Purification
Caption: General workflow for indanone synthesis and purification.
References
- Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction - Benchchem.
- Technical Support Center: 5-Fluoro-1-indanone Purific
- Technical Support Center: Purification of 4-Methyl-1-indanone - Benchchem.
- Characterization of unexpected products in indanone synthesis - Benchchem.
- Regioselective Synthesis of Indanones.
- Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes | Organic Letters - ACS Public
- Optimization Conditions for the Synthesis of Indanone 4df | Download Table - ResearchG
- Scale-up considerations for the industrial production of 1-indanone - Benchchem.
- Common impurities in 4-Methyl-1-indanone and their removal - Benchchem.
- Troubleshooting low yield in 4-Methyl-1-indanone reactions - Benchchem.
- Technical Support Center: Regioselective Synthesis of Substituted Indanones - Benchchem.
- Technical Support Center: Improving Regioselectivity in Indanone Synthesis - Benchchem.
- Indanone synthesis - Organic Chemistry Portal.
- A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acyl
- Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC - NIH.
- Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone.
- Regiodivergent Access to 2- or 3-Substituted Indanones: Catalyst-Controlled Carboacylation via C–C Bond Activation | CCS Chemistry - Chinese Chemical Society.
- Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed.
- A Head-to-Head Battle for the Indanone Core: Friedel-Crafts Acylation vs.
- Nazarov cycliz
- Contaminated 1-indanone sample - Powered by XMB 1.9.11 - Sciencemadness.org.
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
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- 11. Sciencemadness Discussion Board - Contaminated 1-indanone sample - Powered by XMB 1.9.11 [sciencemadness.org]
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- 16. Indanone synthesis [organic-chemistry.org]
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- 18. Palladium-Catalyzed Synthesis of Indanone via C-H Annulation Reaction of Aldehydes with Norbornenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Polymerization in Friedel-Crafts Cyclization of Indanones
Welcome to the technical support center dedicated to addressing a critical challenge in synthetic organic chemistry: the formation of polymeric byproducts during the intramolecular Friedel-Crafts acylation to produce indanones. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your target indanone derivatives.
Indanones are a vital structural motif in numerous biologically active compounds and pharmaceutical agents.[1][2][3] The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids or their corresponding acyl chlorides is a cornerstone method for their synthesis.[1][2][4] However, this reaction is often plagued by the formation of intermolecular acylation products, leading to polymers and diminished yields of the desired cyclic ketone.[5] This guide provides a systematic approach to diagnosing and resolving these issues.
Troubleshooting Guide: From Polymer to Product
This section addresses specific experimental issues with a focus on the underlying chemical principles to guide your optimization efforts.
Problem 1: My reaction is producing a significant amount of an insoluble, tarry solid (polymer) instead of the desired indanone.
This is the most common manifestation of failed intramolecular cyclization. The primary culprit is the intermolecular reaction between the acylating agent of one molecule and the aromatic ring of another.[5]
Root Cause Analysis & Solutions:
-
High Concentration: At elevated concentrations, the probability of intermolecular collisions increases, favoring polymerization.
-
Solution: Employ high-dilution conditions. Running the reaction at a lower molarity (e.g., 0.1-0.5 M) can significantly favor the intramolecular pathway.[1] A slow addition of the substrate to the catalyst mixture can also maintain a low instantaneous concentration of the reactive species.
-
-
Highly Reactive Substrate/Catalyst System: Overly aggressive reaction conditions can accelerate both the desired and undesired reaction pathways.
-
Solution 1: Catalyst Choice: Switch from a strong Lewis acid like AlCl₃ to a milder one. Niobium(V) chloride (NbCl₅) has been shown to be effective under mild conditions, acting both as a reagent to form the acyl chloride in situ and as a catalyst for cyclization.[6] Other alternatives include scandium(III) triflate (Sc(OTf)₃) or indium(III) salts, which can be remarkably efficient even in catalytic amounts.[1][7]
-
Solution 2: Temperature Control: Many Friedel-Crafts reactions are exothermic. Run the reaction at a lower temperature to moderate the reaction rate and improve selectivity.[8] Starting at 0 °C and slowly warming to room temperature is a common strategy.[1]
-
Problem 2: The yield of my indanone is consistently low, even with minimal polymer formation.
Low yields can stem from several factors beyond polymerization, including incomplete reaction or deactivation of the starting material or catalyst.
Root Cause Analysis & Solutions:
-
Deactivated Aromatic Ring: Electron-withdrawing groups on the aromatic ring can render it less nucleophilic, hindering the electrophilic aromatic substitution.[1]
-
Catalyst Inactivation: Lewis acids such as AlCl₃ are extremely sensitive to moisture.[1]
-
Starting Material Purity: Impurities in the 3-arylpropionic acid or its acyl chloride can interfere with the reaction.
-
Solution: Purify the starting materials before use. Recrystallization of the carboxylic acid or distillation of the acyl chloride can remove deleterious impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for polymerization in this reaction?
Polymerization occurs when the electrophilic acylium ion (or a highly polarized complex with the Lewis acid) generated from one molecule is attacked by the nucleophilic aromatic ring of a different molecule. This intermolecular Friedel-Crafts acylation leads to the formation of a dimer, which can then be acylated further, leading to oligomers and polymers. Intramolecular cyclization, on the other hand, requires the acylium ion to be attacked by the tethered aromatic ring on the same molecule.
Caption: Competing pathways in Friedel-Crafts cyclization.
Q2: How do I choose between a Lewis acid and a Brønsted acid catalyst?
The choice depends on your substrate and the desired reaction conditions.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Lewis Acids | AlCl₃, FeCl₃, NbCl₅, Sc(OTf)₃ | High activity, effective for a broad range of substrates. Milder Lewis acids can offer better selectivity.[5][9] | Strong Lewis acids (e.g., AlCl₃) can be harsh and require stoichiometric amounts.[10] Highly sensitive to moisture.[1] |
| Brønsted Acids | Polyphosphoric Acid (PPA), Triflic Acid (TfOH) | Effective for direct cyclization of carboxylic acids, avoiding the need for acyl chloride preparation.[4][5] Can cyclize deactivated rings.[1] | Often require high temperatures and can be difficult to handle and remove after the reaction. Can lead to charring with sensitive substrates. |
Q3: Can solvent choice influence the outcome of the reaction?
Absolutely. The solvent can affect the solubility of the catalyst-reagent complex and the overall polarity of the reaction medium, which in turn can influence regioselectivity and the propensity for side reactions.[11]
-
Non-polar solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) are commonly used as they are relatively inert and good at solvating the reaction components.[1]
-
Polar solvents like nitrobenzene can sometimes alter the product distribution in Friedel-Crafts reactions, though they are also more likely to complex with Lewis acids.[11] It's important to choose a solvent that does not itself react under the Friedel-Crafts conditions.[8]
Q4: Are there alternative synthetic routes to indanones that avoid these issues?
Yes, several modern methods have been developed to synthesize indanones under milder conditions, often with higher selectivity.
-
Palladium-catalyzed reductive cyclization of ortho-vinyl benzoic acids offers a high-yielding route with good functional group tolerance.
-
Metal-free intramolecular hydroacylation of 2-vinylbenzaldehydes using an organocatalyst like L-proline is an environmentally benign alternative.[12]
-
Nazarov cyclization of divinyl ketones can also be a powerful method for constructing the indanone core.[2]
Experimental Protocols
Protocol 1: General Procedure for High-Dilution Intramolecular Friedel-Crafts Acylation using AlCl₃
This protocol is for the cyclization of a 3-arylpropionyl chloride and is optimized to minimize polymerization.
-
Preparation: Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Catalyst Suspension: To a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (sufficient to make the final reaction concentration ~0.1 M). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the 3-arylpropionyl chloride (1.0 eq) in anhydrous dichloromethane and add it to the dropping funnel. Add the substrate solution dropwise to the stirred AlCl₃ suspension over a period of 1-2 hours.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Caption: Workflow for minimizing polymerization.
References
-
Das, A., Reddy, A. G. K., Krishna, J., & Satyanarayana, G. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. RSC Advances, 4(63), 33457-33461. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Brønsted-Acid-Catalyzed Synthesis of 3-Alkoxy and 3-Sulfamido Indanones via a Tandem Cyclization. Retrieved from [Link]
-
Cravotto, G., Orio, L., Calcio Gaudino, E., & Cintas, P. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 19(5), 5593-5611. Retrieved from [Link]
-
Reddy, T. Y., et al. (2019). Brønsted-Acid-Catalyzed Synthesis of 3-Alkoxy and 3-Sulfamido Indanones via a Tandem Cyclization. The Journal of Organic Chemistry, 84(11), 7189-7198. Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. Retrieved from [Link]
-
Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
-
ResearchGate. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
-
Min, S. J., & Kim, S. S. (2006). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). Bulletin of the Korean Chemical Society, 27(5), 631-632. Retrieved from [Link]
-
ResearchGate. (2019). A metal-free method for facile synthesis of indanones via intramolecular hydroacylation of 2-vinylbenzaldehydes. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]
Sources
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- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions of 5-Chloro-2,3-dihydro-1H-indene
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chloro-2,3-dihydro-1H-indene. Our goal is to provide practical, field-proven insights to help you minimize byproduct formation and troubleshoot common issues encountered during your experiments. This guide is structured in a question-and-answer format to directly address specific challenges.
Section 1: Understanding the Reactivity of this compound
Q1: What are the key factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound?
When performing EAS reactions such as Friedel-Crafts alkylation, acylation, or nitration on this compound, the directing effects of the substituents on the aromatic ring are paramount in determining the position of the incoming electrophile and, consequently, the potential isomeric byproducts.
The two key substituents to consider are:
-
The Chloro Group (at C-5): This is an ortho-, para-directing deactivator.[1] The lone pairs on the chlorine atom can stabilize the arenium ion intermediate through resonance at the ortho and para positions. However, due to its electronegativity, it deactivates the ring towards electrophilic attack compared to benzene.
-
The Dihydroindene Alkyl Moiety: The fused alkyl ring is an ortho-, para-directing activator. It donates electron density to the aromatic ring through an inductive effect, making the ring more nucleophilic and thus more reactive than benzene.
The interplay of these two directing groups determines the final regiochemical outcome. The primary sites for electrophilic attack are the positions ortho and para to the activating alkyl group and ortho/para to the chloro group. Therefore, the most likely positions for substitution are C-4 and C-6. The formation of a mixture of 4- and 6-substituted isomers is a common challenge.
Section 2: Troubleshooting Friedel-Crafts Reactions
Friedel-Crafts reactions are a cornerstone for C-C bond formation on aromatic rings. However, they are not without their challenges.
Q2: I am observing significant amounts of polyalkylation in my Friedel-Crafts alkylation of this compound. How can I minimize this?
Polyalkylation is a common byproduct in Friedel-Crafts alkylation because the product, an alkylated indene, is more reactive than the starting material. To mitigate this, consider the following strategies:
-
Control Stoichiometry: Use a large excess of the this compound relative to the alkylating agent. This increases the probability that the electrophile will react with the starting material rather than the more reactive product.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second alkylation reaction more significantly than the first, thus improving selectivity.
-
Choice of Lewis Acid: A less reactive Lewis acid (e.g., FeCl₃ instead of AlCl₃) can sometimes provide better control over the reaction and reduce over-alkylation.
Q3: My Friedel-Crafts alkylation is yielding a mixture of rearranged isomers. What is happening and how can I prevent it?
Carbocation rearrangements are a frequent complication in Friedel-Crafts alkylation, especially when using primary or secondary alkyl halides. The initially formed carbocation can rearrange to a more stable carbocation via a hydride or alkyl shift.
To avoid this:
-
Use a Different Alkylating Agent: Consider using an alkylating agent that is less prone to rearrangement, such as an acyl halide followed by reduction (see Friedel-Crafts Acylation section).
-
Employ Milder Reaction Conditions: Lower temperatures and less active catalysts can sometimes suppress rearrangement.
Q4: How can I avoid the issues of polyalkylation and rearrangement altogether?
Friedel-Crafts acylation is an excellent alternative to alkylation that circumvents both polyalkylation and rearrangement.[2][3] The acyl group is deactivating, preventing further acylation of the product. The acylium ion intermediate is also resonance-stabilized and does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.
Experimental Protocol: Friedel-Crafts Acylation of this compound
This protocol provides a general procedure for the acylation of this compound.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Ice bath
-
Nitrogen inlet
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous DCM under a nitrogen atmosphere at 0 °C, add the acyl chloride (1.0 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.
-
Carefully quench the reaction by slowly adding it to a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Section 3: Minimizing Byproducts in Other Key Reactions
Q5: I am attempting to nitrate this compound and am getting a mixture of isomers and dinitrated products. How can I improve the selectivity?
Nitration is a classic EAS reaction, but controlling it can be challenging. The formation of multiple products is a common issue.[4]
-
Control of Reaction Conditions:
-
Temperature: Maintain a low temperature (typically 0-10 °C) to minimize the formation of byproducts.
-
Nitrating Agent: A milder nitrating agent, such as a mixture of nitric acid and acetic anhydride, can sometimes provide better selectivity than the more aggressive nitric acid/sulfuric acid mixture.
-
-
Slow Addition: Add the nitrating agent slowly to the solution of this compound to maintain a low concentration of the electrophile and reduce the likelihood of dinitration.
Q6: I am oxidizing this compound to 5-chloro-2,3-dihydro-1H-inden-1-one and observing over-oxidation and other side products. What are the best practices to avoid this?
The oxidation of the benzylic methylene group to a ketone is a common transformation. However, over-oxidation to diones or ring-opened products can occur.
-
Choice of Oxidant: Use a selective oxidizing agent. Common choices include:
-
Chromium-based reagents (e.g., PCC, PDC) in stoichiometric amounts.
-
Catalytic oxidation with a co-oxidant (e.g., catalytic RuCl₃ with NaIO₄).
-
-
Reaction Time and Temperature: Carefully monitor the reaction progress and stop it as soon as the starting material is consumed to prevent over-oxidation. Running the reaction at a lower temperature can also improve selectivity.
-
A patent for a related synthesis of 5-chloro-2,3-dihydro-1H-inden-1-one from 3-chloro-1-(4-chlorophenyl)-1-propanone highlights the formation of oligomeric byproducts.[3] This intramolecular cyclization is favored over intermolecular reactions by using dilute solutions and controlling the rate of addition of the reactant.[3]
Section 4: Analytical Methods for Reaction Monitoring and Product Analysis
Q7: What are the recommended analytical techniques for monitoring the progress of my reaction and analyzing the product mixture?
Effective reaction monitoring is crucial for optimizing conditions and minimizing byproducts. A combination of techniques is often most informative.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the disappearance of starting material and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components in the reaction mixture.[5][6] It can help in the tentative identification of byproducts based on their mass spectra.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for separating and quantifying non-volatile compounds, including positional isomers.[7][8][9] Chiral HPLC can be used for the separation of enantiomers if a chiral center is introduced.[8]
Data Summary Table: Common Byproducts and Analytical Signatures
| Reaction Type | Common Byproducts | Key Analytical Signatures (GC-MS) |
| Friedel-Crafts Alkylation | Polyalkylated products | Higher molecular weight ions corresponding to the addition of multiple alkyl groups. |
| Rearranged isomers | Same molecular weight as the desired product but with a different fragmentation pattern and retention time. | |
| Friedel-Crafts Acylation | Positional isomers (4- and 6-acyl) | Same molecular weight, potentially different fragmentation patterns and retention times. |
| Nitration | Dinitrated products | Higher molecular weight ions corresponding to the addition of two nitro groups. |
| Positional isomers (4- and 6-nitro) | Same molecular weight, potentially different fragmentation patterns and retention times. | |
| Oxidation to Indanone | Over-oxidation products (e.g., dione) | Higher molecular weight ions corresponding to the addition of another oxygen atom. |
Section 5: Visualizing Reaction Pathways and Troubleshooting Logic
Diagram 1: General Workflow for Minimizing Byproduct Formation
Caption: A systematic approach to minimizing byproducts in chemical reactions.
Diagram 2: Decision Tree for Troubleshooting Friedel-Crafts Reactions
Caption: A decision-making guide for common Friedel-Crafts reaction issues.
References
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Majumder, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(59), 34066–34105. [Link]
- Google Patents. (1995). A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one.
-
Wang, Z., Liu, Y., & Lin, Z. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(118), 97213-97220. [Link]
-
Corso, G., D'Auria, M., & Racioppi, R. (2019). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 33(11), 947-956. [Link]
-
Ishihara, Y., Tanaka, T., & Goto, G. (1992). Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size. Journal of the Chemical Society, Perkin Transactions 1, (19), 2471-2477. [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
-
Organic Chemistry with Victor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]
- Google Patents. (2016). Preparation method of (+)methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 13(1), 1-15. [Link]
-
Schürenkamp, J., Beike, J., Pfeiffer, H., & Köhler, H. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International journal of legal medicine, 125(1), 95–99. [Link]
- Google Patents. (2015). Synthetic method of 5-chloro-1-indanone.
-
Bravo, J. A., Dorado, J. J., Villagómez, R., Calle, A., & Vila, J. L. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Journal of Laboratory Chemical Education, 13(1), 1-15. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
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Li, Y., et al. (2020). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. Eprints Soton. [Link]
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Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]
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MicroSolv Technology Corporation. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
- Google Patents. (1977). Process for the production of nitro derivatives of aromatic compounds.
-
The Organic Chemistry Tutor. (2023, January 14). Determining Directing Effects in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]
- Google Patents. (2011). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from [Link]
-
WIPO Patentscope. (2015). CN104910001 - Synthetic method of 5-chloro-1-indanone. Retrieved from [Link]
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Ahmed, S., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 496-538. [Link]
-
Cravotto, G., et al. (2019). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 24(3), 599. [Link]
-
Stevenson, M. J., et al. (2016). Separation and identification of indene–C70 bisadduct isomers. Beilstein Journal of Organic Chemistry, 12, 974–982. [Link]
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- 3. EP0800500B1 - A process for preparing 5-chloro-2,3-dihydro-1h-inden-1-one - Google Patents [patents.google.com]
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- 9. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
Stability issues of 5-Chloro-2,3-dihydro-1h-indene under acidic conditions
Welcome to the Technical Support Center for 5-Chloro-2,3-dihydro-1H-indene. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound, with a particular focus on its behavior under acidic conditions.
A Note on Scientific Integrity: Direct experimental data on the acidic degradation of this compound is limited in publicly available literature. Therefore, this guide is built upon fundamental principles of organic chemistry, drawing parallels from the well-understood reactivity of the indane scaffold and substituted aromatic compounds. The information provided is intended to be a predictive and proactive tool for researchers.
Part 1: Troubleshooting Guide - Navigating Experimental Challenges
This section addresses specific issues you may encounter during experiments involving this compound in acidic media.
Issue 1: Unexpected Side Products Observed in Reactions Conducted in Strong Acid
Symptoms:
-
Appearance of new, unexpected peaks in your analytical chromatogram (e.g., HPLC, GC-MS).
-
Lower than expected yield of the desired product.
-
Changes in the physical appearance of the reaction mixture (e.g., color change).
Root Cause Analysis:
Under strongly acidic conditions, the aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr). The chloro-substituent is a deactivating but ortho-, para-directing group. This means that electrophiles present in your reaction medium are likely to attack the benzene ring at positions 4 and 6.
dot
Caption: Potential electrophilic aromatic substitution pathways for this compound in the presence of strong acid and an electrophile.
Troubleshooting Steps & Mitigation Strategies:
-
Characterize the Impurities:
-
Utilize mass spectrometry (MS) to determine the molecular weight of the side products. An increase in mass corresponding to the addition of an electrophile from your reaction medium is a strong indicator of SEAr.
-
Employ Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure of the impurities, confirming the position of substitution on the aromatic ring.
-
-
Protocol Adjustment:
-
Choice of Acid: If possible, switch to a milder acid or a Lewis acid that is less prone to generating highly reactive electrophiles.
-
Control of Reaction Conditions: Run the reaction at a lower temperature to decrease the rate of competing side reactions.
-
Protecting Groups: In multi-step syntheses, consider if the indane moiety can be introduced at a later stage to avoid exposure to harsh acidic conditions.
-
Issue 2: Polymerization or Formation of Insoluble Material
Symptoms:
-
The reaction mixture becomes viscous or solidifies.
-
Formation of a precipitate that is difficult to dissolve.
-
Broad, unresolved peaks in the NMR spectrum, characteristic of polymeric material.
Root Cause Analysis:
While the saturated five-membered ring of this compound is generally stable, harsh acidic conditions, particularly at elevated temperatures, can potentially lead to ring-opening or rearrangement reactions that generate reactive intermediates. These intermediates can then polymerize. This is a more pronounced issue with unsaturated indenes, but cannot be entirely ruled out under forcing conditions for indanes.[1][2]
dot ```dot graph "Polymerization_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Harsh Acidic Conditions\n(High Temperature)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Reactive Intermediate", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Polymerization", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> C [label="Potential\nRearrangement"]; B -> A; C -> D; }
Caption: A general workflow for monitoring the stability of this compound under acidic conditions.
References
-
Wikipedia. Indene. [Link]
-
ACS Publications. Triflic Acid-Catalyzed Synthesis of Indole-Substituted Indane Derivatives via In Situ Formed Acetal-Facilitated Nucleophilic Addition and 4π-Electron-5-Carbon Electrocyclization Sequence. J. Org. Chem. 2021, 86, 23, 16379–16390. [Link]
-
MDPI. Acid-Mediated Cascade Cyclization Pathway to Indeno[2,1-c]chromen-6(7H)-ones. Molecules 2022, 27(19), 6299. [Link]
-
Organic Chemistry Portal. Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Indene: Properties, Reactivity, and Industrial Potential. [Link]
-
Semantic Scholar. Triflic Acid-Catalyzed Synthesis of Indole-Substituted Indane Derivatives via In Situ Formed Acetal-Facilitated Nucleophilic Addition and 4π-Electron-5-Carbon Electrocyclization Sequence. [Link]
-
Nature. Catalytic enantioselective synthesis of indanes by a cation-directed 5-endo-trig cyclization. Nature 2017, 545, 335–339. [Link]
-
Organic Chemistry Portal. Synthesis of indenes. [Link]
-
PubMed. Formation of Highly Substituted Indenes through Acid Promoted Cyclodehydration with Nucleophile Incorporation. J. Org. Chem. 2019, 84, 5, 2756–2767. [Link]
-
NIH National Center for Biotechnology Information. Surprising acidity for the methylene of 1,3-indenocorannulenes?. Beilstein J. Org. Chem. 2021, 17, 1968–1976. [Link]
-
Quora. Why indene is more acidic than flourene?. [Link]
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ACS Publications. Autocatalytic Oxidative Polymerization of Indene by Cobalt Porphyrin Complex and Kinetic Investigation of the Polymerization of Styrene. Macromolecules 2001, 34, 6, 1539–1545. [Link]
-
ACS Publications. Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. J. Am. Chem. Soc. 2021, 143, 33, 13076–13084. [Link]
-
SpringerLink. Synthesis of hydrocarbon polymers by cationic polymerization and their thermal properties. Des Monomers Polym 16, 145–151 (2013). [Link]
-
Royal Society of Chemistry. Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene. J. Chem. Soc. C, 1969, 944-947. [Link]
-
ACS Publications. "Living" cationic polymerization of indene. 1. Polymerization initiated with cumyl methyl ether/titanium tetrachloride and cumyl methyl ether/n-butoxytrichlorotitanium initiating systems. Macromolecules 1993, 26, 12, 2987–2992. [Link]
-
Taylor & Francis Online. A study on poly(indene). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 48:12, 993-1001. [Link]
-
ResearchGate. Efficient Synthesis of Substituted Indene Derivatives. [Link]
-
Wikipedia. Electrophilic aromatic substitution. [Link]
-
Chemistry LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. [Link]
-
PubMed. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene. J. Org. Chem. 1998, 63, 19, 6452–6459. [Link]
-
NIH National Center for Biotechnology Information. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules. 2019 Jun; 24(12): 2296. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for the Synthesis of Substituted Indanones
Welcome to the technical support center for the synthesis of substituted indanones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the common challenges encountered during the synthesis of this important class of compounds. The indanone framework is a key structural motif in many biologically active molecules and pharmaceutical agents, making its efficient and selective synthesis a critical endeavor.
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing at the bench. We will delve into the causality behind experimental choices, offering not just solutions but a deeper understanding of the underlying chemical principles.
I. Troubleshooting Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives is the most prevalent method for constructing the indanone core.[1][2] However, its successful execution is often hampered by issues of yield, regioselectivity, and side reactions.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts reaction is giving a low yield or failing completely. What are the likely causes and how can I fix this?
Low yields in intramolecular Friedel-Crafts acylations are a common frustration. The root cause often lies in one of the following areas:
-
Inactive Catalyst: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will rapidly deactivate the catalyst.[3]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and freshly opened or purified reagents. It is often necessary to use a stoichiometric amount, or even an excess, of the Lewis acid because the ketone product can form a stable complex with the catalyst, effectively sequestering it.[4]
-
-
Deactivated Aromatic Ring: The aromatic ring of your 3-arylpropanoic acid precursor may be substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR). These groups deactivate the ring towards electrophilic aromatic substitution, making the cyclization difficult.
-
Solution: For deactivated systems, more forcing reaction conditions may be necessary, such as higher temperatures or the use of a stronger acid system like polyphosphoric acid (PPA) or triflic acid (TfOH).[5] However, be aware that harsh conditions can lead to other side reactions.
-
-
Suboptimal Reaction Temperature: The ideal temperature is a delicate balance. Some reactions require heating to overcome the activation energy, while excessively high temperatures can promote side reactions like polymerization or the formation of indene derivatives through elimination.[6]
-
Solution: Start with milder conditions (e.g., 0 °C to room temperature) and gradually increase the temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Intermolecular Reactions: At high concentrations, the acylating agent of one molecule can react with the aromatic ring of another, leading to the formation of high molecular weight polymeric byproducts instead of the desired intramolecular cyclization.[7]
-
Solution: Employ high-dilution conditions by adding the substrate slowly to the reaction mixture. This favors the intramolecular pathway.[7]
-
Q2: I'm obtaining a mixture of regioisomers. How can I control the regioselectivity of the cyclization?
The formation of regioisomers is a significant challenge, particularly when the aromatic ring of the precursor is substituted. The position of the new carbonyl group is directed by the electronic and steric effects of the existing substituents.
-
Understanding Directing Effects: Electron-donating groups (EDGs) like methoxy (-OCH₃) or methyl (-CH₃) groups are ortho, para-directors, while electron-withdrawing groups (EWGs) are meta-directors.[8][9] The final isomer ratio is a result of the interplay between these electronic effects and steric hindrance.
-
Catalyst and Solvent Choice: The choice of acid catalyst and solvent can profoundly influence the regioisomeric ratio.[10]
-
Polyphosphoric Acid (PPA) Concentration: The concentration of phosphorus pentoxide (P₂O₅) in PPA is a critical factor. PPA with a high P₂O₅ content tends to favor the formation of the isomer where the electron-donating group is ortho or para to the newly formed carbonyl group. Conversely, PPA with a lower P₂O₅ content can promote the formation of the meta-substituted product.[8][10][11][12]
-
Lewis Acids and Solvents: In some cases, specific solvent-Lewis acid combinations can enhance selectivity. For example, using nitromethane as a solvent has been shown to improve regioselectivity in certain Friedel-Crafts reactions.[10]
-
Below is a summary of how PPA concentration can affect the regioisomeric ratio in the synthesis of a substituted indanone:
| Starting Material | PPA (P₂O₅ content) | Temperature (°C) | Time (h) | Regioisomer Ratio (ortho/para : meta) | Isolated Yield (%) | Reference |
| 2,5-dimethylanisole and methacrylic acid | 76% | 100 | 4 | >95:5 | 85 | [12] |
| 2,5-dimethylanisole and methacrylic acid | 83% | 100 | 4 | <5:95 | 82 | [12] |
Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Polyphosphoric Acid
This protocol provides a general procedure for the intramolecular Friedel-Crafts acylation.
Materials:
-
3-Phenylpropanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, including a round-bottom flask and a mechanical stirrer for larger scales.[2]
Procedure:
-
In a round-bottom flask, place 3-phenylpropanoic acid (1 equivalent).
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material). PPA is highly viscous and can be difficult to handle.[2]
-
Heat the mixture to 100°C with efficient stirring for 1 hour.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice to decompose the PPA.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 1-indanone can be purified by column chromatography on silica gel or by vacuum distillation.[2]
II. Troubleshooting the Nazarov Cyclization
The Nazarov cyclization, an acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone, is another powerful tool for synthesizing cyclopentenones, including certain indanones.[13] However, it comes with its own set of challenges.
Frequently Asked Questions (FAQs)
Q3: My Nazarov cyclization is not proceeding or gives a complex mixture of products. What should I investigate?
The success of a Nazarov cyclization is highly dependent on the substrate and the reaction conditions. Here are some key factors to consider:
-
Acid Promoter: The reaction is typically initiated by a stoichiometric amount of a Lewis acid or a strong Brønsted acid.[13] If the reaction is not proceeding, you may need to use a stronger acid or a higher concentration. However, harsh acidic conditions can also lead to side reactions and decomposition.
-
Solution: Screen a variety of Lewis acids (e.g., FeCl₃, BF₃·OEt₂, Sc(OTf)₃) and Brønsted acids (e.g., TfOH, H₂SO₄) to find the optimal promoter for your substrate.
-
-
Substrate Reactivity: Aryl vinyl ketones, especially those without an α-substituent, can be challenging substrates for Nazarov cyclization.[14]
-
Solution: A strategy to overcome this is the use of an α-silyl substituent as a "structural dummy". This enhances the reactivity, and the silyl group is spontaneously cleaved during the reaction.[14]
-
-
Regioisomer Formation: Similar to the Friedel-Crafts reaction, the Nazarov cyclization can produce a mixture of regioisomers, depending on the substitution pattern of the divinyl ketone.[8]
-
Solution: The choice of catalyst can significantly influence the regioselectivity. Careful design of the substrate to electronically or sterically favor one cyclization pathway over another is also a key strategy.[8]
-
Visualizing the Nazarov Cyclization Mechanism
Caption: Mechanism of the Lewis acid-catalyzed Nazarov cyclization.
III. Troubleshooting Intramolecular Aldol Condensation
For certain dicarbonyl precursors, an intramolecular aldol condensation can be a viable route to cyclic ketones, including indanone derivatives. The reaction is base-catalyzed and involves the formation of an enolate which then attacks the other carbonyl group within the same molecule.
Frequently Asked Questions (FAQs)
Q4: I am attempting an intramolecular aldol condensation to form an indanone derivative, but I am getting a low yield of the desired product. What could be the issue?
The outcome of an intramolecular aldol reaction is governed by the stability of the resulting ring and the reaction conditions.
-
Ring Strain: Intramolecular aldol reactions strongly favor the formation of five- and six-membered rings, which are thermodynamically more stable than smaller or larger rings.[15] If your precursor is set up to form a strained ring (e.g., a three- or four-membered ring), the reaction is unlikely to be successful.
-
Reversibility: The aldol addition is a reversible reaction. If the desired product is not significantly more stable than the starting material, the equilibrium may not favor its formation. The subsequent dehydration to form an α,β-unsaturated ketone is often what drives the reaction to completion.
-
Side Reactions: A common side reaction is self-aldol condensation, where the enolate of one molecule reacts with another molecule of the starting material, leading to dimerization or polymerization.[12]
-
Solution: Running the reaction at lower temperatures (e.g., 0 °C to -78 °C) can favor the desired intramolecular reaction over intermolecular side reactions. Using a milder or a bulky base can also help to control the rate of enolate formation and reduce self-condensation.[12]
-
Troubleshooting Workflow for Indanone Synthesis
Caption: A general troubleshooting workflow for indanone synthesis.
IV. Purification of Substituted Indanones
Even with an optimized reaction, the purification of the crude product is a critical step to obtain the desired indanone in high purity.
Frequently Asked Questions (FAQs)
Q5: I am having difficulty purifying my substituted indanone by column chromatography. What can I do?
Column chromatography is a powerful technique for separating indanones from starting materials and byproducts.
-
Solvent System Selection: The key to a good separation is choosing the right eluent system. This is best determined by running TLC plates with your crude mixture in various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will give your desired indanone an Rf value of approximately 0.2-0.4 and show good separation from impurities.[16]
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of indanones. For very acid-sensitive compounds, neutral alumina can be an alternative.
Example Solvent Systems for Column Chromatography of Indanones:
| Indanone Derivative | Stationary Phase | Eluent System | Eluent Ratio (v/v) | Reference |
| 5,7-Diisopropyl-2-methylindan-1-one | Silica gel 60 | Hexane/Ethyl Acetate | 20:1 to 10:1 | [17] |
| 5,6-Dimethoxy-2-methyl-1-indanone | Silica gel | n-Hexane/Ethyl Acetate | 3:1 | [16] |
| General Substituted Indanones | Silica gel or Alumina | Petroleum Ether/Ethyl Acetate | 100:1 to 5:1 | [16] |
Q6: My indanone is an oil or a low-melting solid and is difficult to recrystallize. What are some good solvent systems to try?
Recrystallization is an excellent method for purifying solid indanones. The choice of solvent is crucial.
-
Single-Solvent Recrystallization: The ideal single solvent will dissolve the indanone when hot but not at room temperature.[18]
-
Two-Solvent Recrystallization: If a suitable single solvent cannot be found, a two-solvent system can be used. The first solvent should dissolve the indanone well at all temperatures, while the second solvent should be a poor solvent in which the indanone is insoluble. The two solvents must be miscible.[18][19] Common pairs include ethanol/water, acetone/water, and hexane/ethyl acetate.[20]
General Tips for Recrystallization:
-
Use a minimal amount of hot solvent to dissolve your crude product.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
If crystallization does not occur, try scratching the inside of the flask with a glass rod or adding a seed crystal.
V. References
-
van Leeuwen, T., Neubauer, T. M., & Feringa, B. L. (2014). Regioselective Synthesis of Indanones. Synlett, 25(12), 1717–1720. [Link]
-
Use of a "Structural Dummy" α-Silyl Substituent in Nazarov Cyclization: Expanding the Substrate Scope to Indanones and Bicyclic 2-Pyrones. Organic Letters. [Link]
-
Photo‐Nazarov cyclization of aryl vinyl ketones to access indanones core. ResearchGate. [Link]
-
Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. [Link]
-
Process for the preparation of substituted indanones, and their use. Google Patents.
-
Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]
-
Draw a stepwise mechanism for the conversion of heptane-2,6-dione to 3-methylcyclohexane-2-enone with EtOH. Study.com. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Chemistry Department. [Link]
-
The Nazarov Cyclization: Development and Applications. University of Illinois Urbana-Champaign. [Link]
-
Nazarov cyclization reaction. Wikipedia. [Link]
-
The intramolecular Aldol condensation of 2,6-heptanedione with base may produces two possible B-hydroxyl ketones as shown in the following reaction pathway. Bartleby. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. Byju's. [Link]
-
Column chromatography. University of Alberta. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Flow Photo-Nazarov Reactions of 2-Furyl Vinyl Ketones: Cyclizing a Class of Traditionally Unreactive Heteroaromatic Enones. The Journal of Organic Chemistry. [Link]
-
23.6 Intramolecular Aldol Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. NC State University Libraries. [Link]
-
MW vs. US method in the intramolecular Friedel-Craft acylation of phenyl propionic acids 1–7. ResearchGate. [Link]
-
Intramolecular Aldol Condensation Reaction Mechanism + Trick. YouTube. [Link]
-
Intramolecular Aldol Reactions. Chemistry Steps. [Link]
-
Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCL5 as Lewis acid. ResearchGate. [Link]
-
Indanones and Indenols from 2-Alkylcinnamaldehydes via the Intramolecular Friedel−Crafts Reaction of Geminal Diacetates. ResearchGate. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Synthesis of substituted indenones and indanones by Suzuki-Miyaura coupling/acid-promoted cyclization sequence. Organic & Biomolecular Chemistry. [Link]
-
Go-to recrystallization solvent mixtures. Reddit. [Link]
-
Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction. [Link]
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Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]
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2-indanone. Organic Syntheses. [Link]
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Indanone synthesis. Organic Chemistry Portal. [Link]
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Enhancing the regioselectivity in the synthesis of indene derivatives.
Technical Support Center: Indene Synthesis
Welcome to the technical support center dedicated to the synthesis of indene derivatives. This guide is structured to assist researchers, medicinal chemists, and process development scientists in overcoming one of the most persistent challenges in this field: controlling regioselectivity. Instead of a rigid manual, we present a dynamic troubleshooting guide in a question-and-answer format, designed to address the specific, nuanced problems you encounter at the bench. Our goal is to move beyond simple protocols and delve into the mechanistic reasoning—the why—behind experimental outcomes, empowering you to rationalize and resolve synthetic roadblocks.
Section 1: Foundational FAQs on Regioselectivity
This section addresses the fundamental principles governing regioselectivity in the context of indene synthesis. Understanding these core concepts is the first step toward troubleshooting and optimizing your reactions.
Q1: What exactly is "regioselectivity" in indene synthesis, and why is it so often a problem?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over others. In indene synthesis, this typically manifests during cyclization or functionalization steps. For example, in the cyclization of an unsymmetrical precursor, the reaction could form a 2-substituted indene, a 3-substituted indene, or a mixture of both. The "problem" arises when a specific isomer is required for downstream applications—common in drug development—but the reaction yields a difficult-to-separate mixture, leading to low yields of the desired product. The challenge lies in the subtle electronic and steric factors that guide the reaction pathway, which can be highly sensitive to minor changes in substrate or conditions.
Q2: My cyclization reaction is yielding a nearly 1:1 mixture of regioisomers. What are the primary factors I should investigate first?
A2: A non-selective reaction suggests that the energy barriers for the competing pathways are very similar. The first-line variables to investigate are:
-
Steric Hindrance: The size of substituents on your starting materials is a primary determinant of regioselectivity. In rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes, for instance, the steric nature of the alkyne's substituent directly influences the regiochemical outcome.[1] If your substituents are of similar size, neither pathway is sterically favored.
-
Electronic Effects: The electronic properties of your substrate (electron-donating vs. electron-withdrawing groups) can dictate the stability of key intermediates. In reactions analogous to the Fischer indole synthesis, electron-donating groups can significantly alter the reaction pathway, sometimes favoring undesired side reactions over the desired cyclization.[2][3][4]
-
Reaction Temperature: Temperature can be a powerful tool for controlling selectivity. Some competing pathways may have different activation energies. A selective, metal-free synthesis of boron-functionalized indenes using BCl₃ demonstrates this principle perfectly: conducting the reaction at 0 °C selectively yields the indene, while heating to 60 °C exclusively forms the isomeric benzofulvene.[5] Lowering the temperature often enhances selectivity if the desired pathway has a lower activation energy.
Section 2: Troubleshooting Catalyst- and Ligand-Mediated Reactions
Transition metal catalysis is a cornerstone of modern indene synthesis, but it also introduces new layers of complexity. This section focuses on issues specific to these powerful methods.
Q3: I'm using a palladium-catalyzed reaction to form a substituted indene, but the regioselectivity is poor. How can I improve it by modifying the catalytic system?
A3: In palladium-catalyzed reactions, the catalyst and its associated ligands are not mere spectators; they are intimately involved in the bond-forming steps and are your most powerful levers for controlling regioselectivity.
-
Ligand Choice is Paramount: The ligand sphere around the metal center dictates both steric and electronic properties, directly influencing how the substrate coordinates and reacts. For heteroannulation reactions, switching ligands can completely override the substrate's inherent bias, providing access to complementary regioisomers.[6] A systematic screening of ligands with varying properties (e.g., bulky phosphines like PAd₂ⁿBu, or electron-rich diphosphines like dippf) is a critical troubleshooting step.[6][7]
-
Beware of Catalyst Metamorphosis: The active catalyst may not be what you initially add to the flask. It has been shown that under certain Heck conditions, diphosphine ligands can be oxidized in situ to their mono-oxides.[7] This change dramatically alters the ligand's electronic properties and can be the true source of the observed selectivity. If you observe inconsistent results, consider the possibility of catalyst evolution during the reaction.[7]
-
Metal and Additive Screening: While palladium is common, other metals like rhodium, nickel, or iron can offer different selectivity profiles.[1] For example, FeCl₃ has been used to catalyze the reaction of N-benzylic sulfonamides with alkynes to produce indenes with extremely high regioselectivity.[1][8]
Workflow for Troubleshooting Poor Regioselectivity in Catalysis
The following diagram outlines a logical workflow for addressing regioselectivity issues in metal-catalyzed indene syntheses.
Caption: A decision tree for systematically troubleshooting poor regioselectivity.
Table 1: Influence of Catalytic System on Indene Synthesis Regioselectivity
| Reaction Type | Catalyst / Ligand | Key Finding | Regioselectivity Outcome | Reference |
| Annulation of o-bromoanilines | Pd(OAc)₂ / PAd₂ⁿBu | Ligand control overrides substrate bias in heteroannulation. | Excellent regioselectivity (>95:5 r.r.) for 3-substituted indolines. | [6] |
| Heck Arylation | Pd(OAc)₂ / dippf | In situ ligand oxidation can occur, influencing the active species. | High β-selectivity (up to 45:1) in the arylation of 1,2-dihydronaphthalene. | [7] |
| Annulation of N-benzylic sulfonamides | FeCl₃ | Lewis acid catalysis proceeds via benzyl cation intermediates. | Extremely high regioselectivity for various functionalized indenes. | [1][8] |
| Cyclization of o-alkynylstyrenes | BCl₃ (metal-free) | Temperature acts as a switch between two isomeric products. | Selective for indenes at 0°C; selective for benzofulvenes at 60°C. | [5] |
Section 3: Advanced Strategies - Directing Groups and Substrate Control
When modifying reaction conditions or the catalytic system is insufficient, the next frontier is to modify the substrate itself to force a specific outcome.
Q4: I need to functionalize the C7 position of an indole to build my indene precursor, but reactions always favor C3. How can I override this inherent reactivity?
A4: This is a classic challenge of overriding the natural electronic preferences of a heterocyclic system. The most robust solution is the use of a directing group . A directing group is a functional moiety temporarily installed on the substrate that coordinates to the metal catalyst, delivering it to a specific, often sterically hindered or electronically disfavored, C-H bond.
A recent breakthrough demonstrated a palladium-catalyzed C-H acyloxylation of indoles that achieves outstanding regioselectivity at the C7 position.[9] The key to this success was the synergistic combination of a methylsulfonyl directing group on the indole nitrogen and a specific pyridone-based ligand. The directing group forces the catalyst into proximity with the C7-H bond, and the specialized ligand facilitates the C-H activation and functionalization step. This strategy provides direct access to valuable 7-functionalized indoles, which are precursors for certain indene syntheses.
Principle of Directing Group (DG) Action
Caption: A directing group coordinates to the metal catalyst, forcing functionalization at a proximal C-H bond.
Q5: Can I control regioselectivity without a transition metal catalyst?
A5: Yes, several metal-free methods offer excellent regiocontrol.
-
Acid Catalysis: Brønsted acids like trifluoromethanesulfonic acid can catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to form substituted indenes with good to excellent yields under mild conditions.[1] The regioselectivity here is governed by the stability of the carbocation intermediates formed during the cyclization cascade.
-
Cascade Reactions: An innovative strategy involves a base-promoted, regioselective cascade iodoalkylation of alkynes.[10] In this method, the initial Michael addition of methanol to an electron-deficient double bond initiates a sequence of bond formations (C-O, C-C, and C-I) in a single, highly controlled operation. The regioselectivity is locked in by the specific design of the starting material and the nature of the intramolecular cyclization.
Section 4: Experimental Protocols
Here we provide a generalized protocol for a common troubleshooting procedure discussed in this guide.
Protocol: Ligand Screening for Optimizing Regioselectivity in a Pd-Catalyzed Annulation
This protocol is a general template. Specific substrate concentrations, temperatures, and reaction times must be optimized for your particular system.
1. Materials & Setup:
-
Array of phosphine or N-heterocyclic carbene (NHC) ligands (e.g., PPh₃, P(o-tol)₃, XPhos, SPhos, IPr).
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Your starting materials (e.g., o-haloaniline and a 1,3-diene).
-
Anhydrous solvent (e.g., Toluene, Dioxane).
-
Base (e.g., K₂CO₃, Cs₂CO₃).
-
An array of reaction vials (e.g., 2 mL microwave vials) with stir bars, under an inert atmosphere (N₂ or Ar).
2. Procedure:
-
Stock Solution Preparation: To ensure consistency, prepare stock solutions of your starting materials, base, and palladium precursor in the chosen solvent.
-
Ligand Dosing: In each reaction vial, add the appropriate amount of a single, unique ligand (typically 10-20 mol % relative to the limiting reagent).
-
Reaction Initiation: To each vial, add the stock solutions of the starting materials, base, and palladium precursor. The typical Pd:ligand ratio is 1:2 or 1:4, but this can be varied.
-
Reaction Conditions: Seal the vials and place them in a heating block set to the desired temperature (e.g., 80-120 °C). Stir for a set period (e.g., 12-24 hours).
-
Analysis: After cooling, take an aliquot from each vial, dilute it, and analyze by GC-MS or LC-MS to determine the conversion and the ratio of regioisomeric products.
-
Interpretation: Compare the regioisomeric ratios across the different ligands. This will identify "hits" that significantly improve selectivity. Further optimization of temperature and concentration can be performed with the best-performing ligand.[6]
References
-
Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]
-
Jana, A., Misztal, K., Żak, A., & Grela, K. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226–4234. Available from [Link]
-
ResearchGate. (n.d.). Synthesis indene derivatives via C−H activation. Retrieved from [Link]
-
Cheong, P. H.-Y., et al. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 133(15), 5964-5971. Available from [Link]
-
Zhu, J., et al. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications. Available from [Link]
-
ACS Publications. (2026). Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. Organic Letters. Available from [Link]
-
Fernández, R., et al. (n.d.). Selective Synthesis of Boron-Functionalized Indenes and Benzofulvenes by BCl3-Promoted Cyclizations of ortho-Alkynylstyrenes. Angewandte Chemie. Available from [Link]
-
Minatti, A., Zheng, X., & Buchwald, S. L. (2008). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 73(12), 4649–4656. Available from [Link]
-
Kumar, A., et al. (2025). Stereoselective Synthesis of Functionalized Indenes via Regioselective Cascade Iodoalkylation of Alkynes. The Journal of Organic Chemistry. Available from [Link]
-
Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]
-
PubMed. (2011). Why do some Fischer indolizations fail? Journal of the American Chemical Society. Available from [Link]
-
University of California, Irvine. (n.d.). Indoles. Retrieved from [Link]
-
Hu, J., et al. (2026). Catalyst Metamorphosis: In Situ Oxidation of Diphosphines in Palladium-Catalyzed Regioselective and Enantioselective Heck Reactions. Journal of the American Chemical Society. Available from [Link]
-
ACS Publications. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available from [Link]
-
Liu, C.-R., et al. (2010). Catalytic Regioselective Synthesis of Structurally Diverse Indene Derivatives from N-Benzylic Sulfonamides and Disubstituted Alkynes. Organic Letters. Available from [Link]
-
Ma, S., et al. (2007). Highly regioselective synthesis of indene derivatives including an allene functional group via Pd/C-catalyzed cyclization reaction in air. Organic Letters. Available from [Link]
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Technical Support Center: Catalyst Selection for Efficient Indanone Cyclization
Welcome to the Technical Support Center for Indanone Cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing indanone scaffolds. The efficient construction of this valuable structural motif is highly dependent on the strategic selection of a catalyst. This resource provides in-depth, experience-driven answers to common challenges, offering troubleshooting advice and detailed protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts cyclization is resulting in low to no yield of the desired indanone. What are the likely causes and how can I troubleshoot this?
Low or no conversion of your starting material, typically a 3-arylpropanoic acid or its derivative, is a frequent hurdle. The root cause often lies in catalyst activity or the reaction conditions.[1]
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture.[1] Exposure to atmospheric humidity can lead to hydrolysis and deactivation.
-
Solution: Always use a fresh, unopened bottle of the Lewis acid or one that has been stored correctly in a desiccator. It is crucial to handle these reagents under an inert atmosphere, such as nitrogen or argon, to prevent contamination.
-
-
Insufficient Acid Strength: For the direct cyclization of 3-arylpropanoic acids, a strong Brønsted acid is often necessary.[1][2] If you are using an acid like sulfuric acid, it may not be potent enough.[1]
-
Suboptimal Reaction Temperature: The activation energy for the intramolecular cyclization may not be reached at lower temperatures.[1]
-
Deactivated Starting Material: The presence of electron-withdrawing groups on the aromatic ring will hinder the electrophilic aromatic substitution, making the cyclization less favorable.[2][5][6]
-
Solution: If your substrate is inherently deactivated, you will likely need to employ more forceful conditions, such as a stronger catalyst and higher temperatures.
-
Q2: I'm observing the formation of multiple regioisomers. How can I improve the selectivity of my indanone synthesis?
The formation of regioisomers is a common challenge, especially when dealing with substituted aromatic precursors.[2] The position of cyclization is directed by the electronic and steric properties of the substituents on the aromatic ring.
-
Catalyst and Solvent Effects: The choice of catalyst and solvent can significantly influence the regiochemical outcome.[7]
-
Solution: A screening of various Lewis and Brønsted acids is recommended. While AlCl₃ is a common choice, other options like iron(III) chloride (FeCl₃), niobium pentachloride (NbCl₅), or scandium triflate (Sc(OTf)₃) may provide enhanced selectivity for your specific substrate.[7][8] The polarity of the solvent can also play a role; for instance, nitromethane has been demonstrated to afford high regioselectivity in certain cases.[7][9]
-
-
Controlling PPA Composition: When using polyphosphoric acid, its phosphorus pentoxide (P₂O₅) content is a critical factor that can be adjusted to fine-tune the reaction's selectivity.[1][2]
-
Temperature Control: The reaction may be under kinetic or thermodynamic control, with different isomers being favored at different temperatures.[7]
-
Solution: A systematic variation of the reaction temperature can help determine the optimal conditions for the formation of the desired isomer.[7]
-
Q3: My reaction is producing a significant amount of polymeric or dimeric byproducts. What is causing this and how can I minimize it?
The formation of intermolecular reaction products is a sign that the desired intramolecular cyclization is facing competition.[10] This is more likely to occur at higher substrate concentrations.
-
Concentration Effects: At high concentrations, the acylating agent of one molecule is more likely to react with the aromatic ring of another molecule.
-
Solution: Employing high dilution conditions can favor the intramolecular pathway. This can be achieved by slowly adding the substrate to the reaction mixture over an extended period.
-
-
Catalyst Choice: The strength of the Lewis acid can impact the propensity for intermolecular reactions.[10]
-
Solution: A milder Lewis acid might be beneficial in reducing the formation of these byproducts.
-
Troubleshooting Guide: Catalyst Selection and Optimization
This guide provides a structured approach to selecting the most effective catalyst for your indanone cyclization.
Decision-Making Workflow for Catalyst Selection
Caption: Catalyst selection workflow for indanone cyclization.
Comparative Data on Catalytic Systems
| Catalytic System | Catalyst | Substrate | Yield (%) | Reaction Conditions | Selectivity |
| Friedel-Crafts Acylation | Polyphosphoric Acid (PPA) | 3-(m-tolyl)propanoic acid | High | High temperature | Good |
| Aluminum Chloride (AlCl₃) | 3-(m-tolyl)propionyl chloride | High | Anhydrous, often harsh | Good | |
| Niobium Pentachloride (NbCl₅) | 3-Arylpropanoic acids | Good to Excellent | Mild (room temperature) | Good | |
| Palladium-Catalyzed | Pd(OAc)₂/dppp | 2-bromobenzaldehydes and vinyl ethers | Moderate to Excellent | 115-145 °C | Good |
| Rhodium-Catalyzed | Rhodium complexes | Arylboron reagents and alkynes | Good | Varies | Good |
Data compiled from various sources, including Benchchem comparative guides.[8]
Experimental Protocols
Here are detailed, step-by-step methodologies for common indanone cyclization reactions.
Protocol 1: 1-Indanone Synthesis using Triflic Acid
This protocol is adapted for the cyclization of 3-phenylpropanoic acid.
Materials:
-
3-phenylpropanoic acid
-
Triflic acid (TfOH)
-
Chloroform (CHCl₃)
-
Saturated sodium bicarbonate solution
-
Ice
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 3-phenylpropanoic acid in chloroform.[11]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triflic acid (typically 3-4 equivalents) to the stirred solution.[11]
-
Allow the reaction mixture to warm to room temperature and continue stirring for the designated time (e.g., 4 hours), monitoring the reaction's progress by Thin Layer Chromatography (TLC).[11]
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice and a saturated sodium bicarbonate solution to neutralize the acid.[11]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[11]
-
Purify the crude product by column chromatography on silica gel to yield pure 1-indanone.[11]
Protocol 2: α-Tetralone Synthesis using Polyphosphoric Acid (PPA)
This protocol details the cyclization of 4-phenylbutyric acid.
Materials:
-
4-Phenylbutyric acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, place 4-phenylbutyric acid.
-
Add polyphosphoric acid to the flask. Note that PPA is highly viscous and may be challenging to handle.[3]
-
Heat the mixture to 100°C with efficient stirring for 30 minutes to 1 hour.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add ice to the reaction mixture to quench the reaction and dilute the PPA.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-tetralone.
Reaction Mechanism: Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.[11]
References
- Application Notes and Protocols for Intramolecular Friedel-Crafts Acylation. Benchchem.
- 2-indanone - Organic Syntheses Procedure. Organic Syntheses.
- Technical Support Center: Friedel-Crafts Synthesis of Indanones. Benchchem.
- A Comparative Guide to Catalytic Systems for Asymmetric Indanone Synthesis. Benchchem.
- 15 - Organic Syntheses Procedure. Organic Syntheses.
- SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate.
- The Synthesis of 1-Indanones via Intramolecular Cyclization: A Technical Guide. Benchchem.
- A Comparative Analysis of Catalysts for the Synthesis of 4-Methyl-1-indanone. Benchchem.
- Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization. Benchchem.
- Troubleshooting low yield in 4-Methyl-1-indanone reactions. Benchchem.
- Indanone synthesis. Organic Chemistry Portal.
- How can 2-indanone be prepared?. Chemistry Stack Exchange.
- Optimization Conditions for the Synthesis of Indanone 4df. ResearchGate.
- Friedel–Crafts Acylation. Sigma-Aldrich.
- Photocatalytic Kharasch-Type Cyclization Cascade for Accessing Polyhalogenated 1-Indanones and Indenes. ACS Publications.
- Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications.
- Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing.
- Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. ACS Publications.
- Optimization of reaction conditions for the synthesis of indanone 3c. ResearchGate.
- Non-Conventional Methodologies in the Synthesis of 1-Indanones. National Institutes of Health.
- A Technical Guide to the Synthesis of 1-Indanone via Friedel-Crafts Acylation. Benchchem.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Technical Support Center: Improving Regioselectivity in Indanone Synthesis. Benchchem.
- Optimization of cyclization reaction. ResearchGate.
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Validation & Comparative
Comparative Analysis of Biological Activity in 5-Chloro-2,3-dihydro-1H-indene Analogs: A Guide for Drug Development Professionals
Introduction
The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 5-position, creating the 5-Chloro-2,3-dihydro-1H-indene backbone, provides a key building block with significant potential for therapeutic development.[1][2] This guide offers a comparative analysis of various analogs derived from this core structure, focusing on how specific structural modifications influence their biological activity. We will delve into their structure-activity relationships (SAR), compare their performance in relevant assays, and provide detailed experimental protocols for their evaluation. These derivatives have shown promise as anti-inflammatory, anticancer, and neurological agents, making them a fertile ground for drug discovery.[1][2][3][4]
The Core Scaffold: A Foundation for Diversity
The this compound structure provides a rigid framework with multiple sites for chemical modification. The most common point of derivatization is the ketone at the 1-position (forming a 5-chloro-1-indanone), which can be used to introduce a wide variety of substituents. These modifications dramatically alter the molecule's interaction with biological targets.
Caption: Workflow for the TNF-α-induced monocyte-epithelial cell adhesion assay.
Signaling Pathway: Inhibition of TNF-α-Induced Pro-inflammatory Gene Expression
The anti-inflammatory effects of 2-benzylidene-indenone analogs are rooted in their ability to interfere with specific intracellular signaling cascades. The diagram below illustrates the pathway initiated by TNF-α, leading to the expression of genes that promote cell adhesion, and highlights the point of intervention by these compounds.
Caption: Inhibition of the NF-κB signaling pathway by indenone analogs.
Conclusion
Analogs of this compound represent a highly adaptable and promising class of compounds for drug discovery. Subtle modifications to the core structure can pivot the biological activity from potent anti-inflammatory effects to targeted anticancer or neuromodulatory actions. The structure-activity relationships highlighted in this guide demonstrate that a rational design approach, grounded in a mechanistic understanding and validated by robust cellular assays, can effectively optimize these scaffolds for therapeutic development. Researchers and drug development professionals should view this core structure as a valuable starting point for creating novel therapeutics targeting a wide range of diseases.
References
-
Synthesis and biological activity of 5-chloro-3-(hydroxyp- methanesulfonylphenylmethylene)-2-oxo-2,3-dihydroindole-1-carboxamides . (2007). ResearchGate. [Link]
-
CAS No : 42348-86-7 | Product Name : 5-Chloro-1-Indanone | Pharmaffiliates . Pharmaffiliates. [Link]
-
Synthesis and antimicrobial activity of some 5-chloro-3-phenyl-1H-indole-2-carbonyl azide derivatives . (2023). ResearchGate. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity . (2017). Beilstein Journal of Organic Chemistry. [Link]
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5-Chloro-1-indanone | C9H7ClO | CID 142599 - PubChem . National Center for Biotechnology Information. [Link]
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Discovery and structure-activity relationship studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one derivatives as a novel class of potential therapeutics for inflammatory bowel disease . (2017). European Journal of Medicinal Chemistry. [Link]
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Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents . (2013). Bioorganic & Medicinal Chemistry. [Link]
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A Comparative Guide to the Synthesis and Analytical Validation of 5-Chloro-2,3-dihydro-1H-indene
This guide provides an in-depth comparison of synthetic strategies for the indane scaffold and presents a detailed, multi-modal analytical workflow for the validation of 5-Chloro-2,3-dihydro-1H-indene. Designed for researchers, chemists, and drug development professionals, this document emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to chemical synthesis and characterization.
Introduction: The Significance of the Indane Scaffold and the Need for Rigorous Validation
The indane structural motif is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and pharmaceutically active compounds.[1][2] Its rigid bicyclic framework provides a unique conformational constraint that is often exploited in drug design. This compound, in particular, serves as a critical intermediate in the synthesis of more complex molecules, including agrochemicals and pharmaceuticals.
The successful synthesis of such an intermediate is not merely about achieving a high yield; it is fundamentally about ensuring unequivocal structural identity and quantifiable purity. The presence of even minor impurities, such as isomers or reaction by-products, can have profound impacts on the outcome of subsequent synthetic steps and the biological activity of the final compound. Therefore, a rigorous analytical validation workflow is not just a quality control measure but an integral part of the synthesis itself.[3] This guide details a self-validating system where orthogonal analytical techniques are employed to build a conclusive, evidence-based confirmation of the target molecule's identity and purity.
Comparative Analysis of Synthetic Routes to Indane Derivatives
The synthesis of the indane core can be approached through several established routes. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. From a process chemistry perspective, an ideal synthesis is high-yielding, uses cost-effective reagents, and minimizes hazardous by-products.
| Synthetic Route | General Mechanism & Reagents | Advantages | Disadvantages & Key Considerations |
| Intramolecular Friedel-Crafts Acylation | Cyclization of a 3-arylpropanoyl chloride or 3-arylpropanoic acid using a Lewis acid (e.g., AlCl₃) or a strong protic acid (e.g., PPA, H₂SO₄).[1][4] | Often high-yielding for electron-rich aromatic rings. Utilizes common and accessible starting materials. | Requires stoichiometric amounts of Lewis acids, leading to significant waste streams. Rearrangements can occur with certain substrates. |
| Tandem Heck Reaction | Palladium-catalyzed intramolecular cyclization of an aryl halide with a tethered alkene. | Excellent functional group tolerance. Can create complex substitution patterns. | Requires expensive palladium catalysts. Reaction conditions can be sensitive to air and moisture. |
| Nazarov Cyclization | Acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone to form a cyclopentenone, which can be further reduced. | Powerful tool for constructing five-membered rings with specific stereochemistry. | Limited to the synthesis of indenones, requiring a subsequent reduction step to yield the indane scaffold. |
For the synthesis of this compound, the Intramolecular Friedel-Crafts reaction presents the most direct and industrially viable approach, starting from readily available chlorinated phenyl propanone derivatives.
Recommended Synthesis: A Two-Step Approach to this compound
The pathway detailed below involves the cyclization of a suitable precursor to form 5-chloro-1-indanone, followed by a reduction of the ketone to yield the target dihydroindene.
Caption: Multi-modal analytical validation workflow.
Expected Analytical Data Summary
The following table summarizes the key data points expected from each analytical technique for a successfully synthesized and purified sample of this compound.
| Analytical Method | Parameter | Expected Result / Key Signature | Purpose |
| ¹H NMR | Chemical Shift (δ), Multiplicity, Integration | Aromatic: ~7.0-7.2 ppm (m, 3H); Benzylic CH₂: ~2.9 ppm (t, 4H); Aliphatic CH₂: ~2.1 ppm (quintet, 2H) | Confirms proton environments and their connectivity. Verifies the absence of olefinic or aldehydic protons. |
| ¹³C NMR | Chemical Shift (δ) | Aromatic C: ~125-145 ppm; Benzylic C: ~32-33 ppm; Aliphatic C: ~25 ppm | Confirms the carbon skeleton and the number of unique carbon environments. |
| GC-MS | Retention Time (RT), Mass Spectrum (m/z) | Single major peak at a specific RT. Mass spectrum showing molecular ion (M⁺) at m/z 152 and isotopic pattern (M+2) for chlorine at m/z 154 (~3:1 ratio). [5] | Assesses purity, identifies volatile impurities, and confirms molecular weight. |
| FTIR | Wavenumber (cm⁻¹) | Aromatic C-H stretch: >3000; Aliphatic C-H stretch: <3000; Aromatic C=C stretch: ~1450-1600. Absence of strong C=O stretch (~1700 cm⁻¹). | Confirms functional groups present (aromatic, aliphatic C-H) and, crucially, the absence of the starting ketone functional group. [6] |
| HPLC | Retention Time (RT), Peak Area % | Single major peak with >99% peak area under appropriate detection wavelength (e.g., 254 nm). | Provides high-precision quantitative assessment of purity against a reference standard. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess purity and confirm the molecular weight of the synthesized compound.
-
Instrumentation: A GC system equipped with a capillary column (e.g., Agilent 19091J-413: 30 m × 320 μm × 0.25 μm) coupled to a mass spectrometer (e.g., ISQ Trace 1300). [7]* Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Injection Volume: 1 µL (split mode 50:1).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
-
Validation Criteria: A single, sharp chromatographic peak should be observed. The mass spectrum of this peak must exhibit the parent ion at m/z 152 and the characteristic M+2 isotope peak for a single chlorine atom at m/z 154 with an intensity ratio of approximately 3:1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To provide unequivocal structural confirmation.
-
Instrumentation: 500 MHz NMR spectrometer (e.g., Bruker AVANCE 500). [7]* Sample Preparation: Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire with a 90° pulse angle, a relaxation delay of 5 seconds, and 16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire with a proton-decoupled pulse program, a relaxation delay of 2 seconds, and 1024 scans.
-
-
Validation Criteria: The obtained ¹H and ¹³C spectra must match the expected chemical shifts, multiplicities, and integrations detailed in the summary table. The absence of signals corresponding to the precursor (e.g., the absence of a ketone carbonyl in the ¹³C spectrum around 200 ppm) is as important as the presence of the expected signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of expected functional groups and the absence of the precursor's carbonyl group.
-
Instrumentation: FTIR spectrometer (e.g., Bruker Tensor 27). [6]* Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate.
-
Acquisition:
-
Scan from 4000 to 400 cm⁻¹.
-
Co-add 32 scans for a high signal-to-noise ratio.
-
-
Validation Criteria: The spectrum should display characteristic C-H stretching frequencies for both aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) moieties. A critical validation point is the complete disappearance of the strong carbonyl (C=O) absorption band from the 5-chloro-1-indanone precursor, which would be prominent around 1700 cm⁻¹. [6]
Conclusion
The validation of a chemical synthesis is a systematic process of evidence gathering. By employing a multi-modal analytical approach encompassing GC-MS, NMR, and FTIR, a scientist can build a robust, self-validating case for the successful synthesis of this compound. This guide demonstrates that understanding the "why" behind each experimental and analytical choice is paramount. The concordance between chromatographic purity, mass spectrometric identity, NMR's structural blueprint, and FTIR's functional group fingerprint provides the highest degree of scientific confidence, ensuring the material is suitable for its intended downstream applications in research and development.
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A Comparative Guide to the In Vitro Evaluation of Dihydro-1H-indene Derivatives as Anticancer Agents
This guide provides an in-depth comparison of the in vitro anticancer activities of novel dihydro-1H-indene derivatives. It is designed for researchers, scientists, and drug development professionals, offering objective analysis, supporting experimental data, and detailed protocols to facilitate further research in this promising area of oncology. The indane scaffold is a significant structure in medicinal chemistry, appearing in various biologically active natural products and serving as a core component in therapeutically valuable molecules.[1] This guide delves into the methodologies used to assess the cytotoxic potential and elucidate the mechanisms of action of these compounds against cancer cell lines.
The Therapeutic Promise of Indene Scaffolds in Oncology
The indane scaffold and its derivatives have garnered significant attention in medicinal chemistry due to their presence in natural products with demonstrated biological activity, including cytotoxicity against human leukemia cell lines.[1] Synthetic modifications of this core structure have led to the development of potent anticancer agents. A notable mechanism of action for many indene derivatives is the inhibition of tubulin polymerization, a critical process for cell division.[2][3][4][5] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and trigger programmed cell death (apoptosis), making them attractive candidates for cancer therapy.[2][3][5] This guide focuses on the in vitro evaluation of such derivatives, providing a framework for comparing their efficacy and understanding their cellular effects.
Comparative Cytotoxicity of Dihydro-1H-indene Derivatives
The initial and most crucial step in evaluating a potential anticancer compound is to determine its cytotoxicity—its ability to kill cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following table summarizes the cytotoxic activities of representative dihydro-1H-indene derivatives against a panel of human cancer cell lines.
Table 1: Comparative In Vitro Antiproliferative Activity (IC50) of Selected Dihydro-1H-indene Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Positive Control | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| Derivative 12d | K562 (Leukemia) | 0.028 ± 0.003 | CA-4* | 0.002 ± 0.000 | [2][5] |
| A549 (Lung Cancer) | 0.043 ± 0.004 | CA-4* | 0.002 ± 0.000 | [2][5] | |
| Hela (Cervical Cancer) | 0.087 ± 0.007 | CA-4* | 0.003 ± 0.000 | [2][5] | |
| HCT116 (Colon Cancer) | 0.035 ± 0.003 | CA-4* | 0.002 ± 0.000 | [2][5] | |
| HFL-1 (Normal Lung) | 0.271 ± 0.015 | - | - | [5] | |
| Indenopyridine 6d | MCF7 (Breast Cancer) | 4.34 | Doxorubicin | 5.40 | [6] |
| Indenopyridine 6n | MCF7 (Breast Cancer) | 6.84 | Doxorubicin | 5.40 | [6] |
| Indene-based 31 | - | 11 | - | - |[4] |
*CA-4 (Combretastatin A-4) is a known potent tubulin polymerization inhibitor. *Data presented as mean ± standard deviation from multiple independent experiments.
Expert Insights on Structure-Activity Relationship (SAR):
The data reveals that subtle changes in the chemical structure can significantly impact cytotoxic potency. For instance, studies on a series of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives showed that the nature of the substituent on the B ring is critical for activity.[5] Compound 12d , which features a 4-hydroxy-3-methoxyphenyl group, demonstrated the most potent antiproliferative effects across four different cancer cell lines, with IC50 values in the nanomolar range.[2][3][5] Importantly, this compound showed significantly lower cytotoxicity against the normal human fetal lung fibroblast cell line (HFL-1), suggesting a degree of selectivity for cancer cells, a highly desirable trait for any potential chemotherapeutic agent.[5]
Elucidating the Mechanism of Action
Beyond cytotoxicity, understanding how a compound kills cancer cells is paramount. For many dihydro-1H-indene derivatives, the primary mechanism involves the disruption of the cellular cytoskeleton.
Tubulin Polymerization Inhibition
Many potent indene derivatives function as inhibitors of tubulin polymerization by binding to the colchicine site on tubulin.[2][3][5] Tubulin is the protein subunit of microtubules, which are essential for forming the mitotic spindle during cell division. By inhibiting tubulin's ability to polymerize into microtubules, these compounds disrupt spindle formation, leading to a halt in the cell cycle.[5]
Induction of Cell Cycle Arrest and Apoptosis
A direct consequence of mitotic spindle disruption is cell cycle arrest, typically at the G2/M phase.[2][3][5] This arrest prevents the cell from completing mitosis and dividing. Prolonged arrest at this checkpoint often triggers the intrinsic apoptotic pathway. Apoptosis, or programmed cell death, is a clean and controlled mechanism to eliminate damaged cells. Evidence for apoptosis induction by these compounds includes the increased expression of pro-apoptotic proteins like cleaved caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[7][8]
Caption: Simplified pathway of indene-induced apoptosis.
Detailed Experimental Protocols
To ensure scientific rigor and reproducibility, the following are detailed, step-by-step protocols for the key in vitro assays discussed. These protocols represent a self-validating system; data from the primary cytotoxicity screen (MTT assay) should be confirmed and expanded upon by mechanistic assays like cell cycle and apoptosis analysis.
General Experimental Workflow
The screening process follows a logical progression from broad cytotoxicity testing to more focused mechanistic studies.
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble purple formazan product.[11] The amount of formazan is directly proportional to the number of living cells.[10][12]
Principle: Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals. These crystals are insoluble in aqueous solution and are dissolved with a solubilizing agent. The color intensity is then measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells into a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 5-Chloro-2,3-dihydro-1H-indene derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of fresh medium containing the compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for an additional 48 to 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for another 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the indene derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS, trypsinize them, and combine with the floating cells from the supernatant. Centrifuge to obtain a cell pellet.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the samples using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[5] Compare the cell cycle distribution of treated cells to the vehicle control. An accumulation of cells in the G2/M peak is indicative of mitotic arrest.[15]
Conclusion and Future Directions
The in vitro data strongly suggest that dihydro-1H-indene derivatives, particularly those with specific substitutions like compound 12d, are potent anticancer agents.[2][3][5] Their mechanism of action, primarily through tubulin polymerization inhibition leading to G2/M arrest and apoptosis, is a clinically validated strategy for cancer treatment.[5] The methodologies outlined in this guide provide a robust framework for screening and characterizing these and other novel compounds. Future research should focus on optimizing the lead compounds to further improve their therapeutic index and on conducting in vivo studies in animal tumor models to validate their efficacy and safety before any potential clinical development.[3][5]
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A Comparative Analysis of 5-Chloro-2,3-dihydro-1H-indene Derivatives and Established Tubulin Inhibitors in Cancer Research
In the landscape of oncology drug discovery, microtubules represent a cornerstone therapeutic target. Their dynamic nature, essential for cell division, makes them a prime vulnerability in rapidly proliferating cancer cells. For decades, microtubule-targeting agents (MTAs) have been pivotal in chemotherapy. This guide provides a comparative analysis of a novel class of compounds, 5-Chloro-2,3-dihydro-1H-indene derivatives, against well-established tubulin inhibitors, offering insights into their mechanisms, efficacy, and the experimental methodologies used for their evaluation.
The Central Role of Tubulin in Mitosis and as a Drug Target
Microtubules are highly dynamic polymers composed of α- and β-tubulin heterodimers. Their constant assembly (polymerization) and disassembly (depolymerization) are crucial for the formation of the mitotic spindle, which segregates chromosomes during cell division.[1] Interference with microtubule dynamics triggers a mitotic checkpoint, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death). This is the fundamental principle behind the clinical success of tubulin inhibitors.[1]
Established tubulin inhibitors are broadly classified based on their binding site on the tubulin dimer and their effect on microtubule dynamics. The three primary binding sites are the colchicine, vinca, and taxane sites.
-
Colchicine Site Inhibitors: These agents, such as colchicine and combretastatin A-4 (CA-4), bind at the interface between α- and β-tubulin, inhibiting polymerization and leading to microtubule destabilization.[2] Colchicine-binding site inhibitors (CBSIs) are of particular interest as they have been shown to overcome multidrug resistance mediated by P-glycoprotein overexpression.[3][4]
-
Vinca Alkaloid Site Inhibitors: Vinca alkaloids, including vinblastine and vincristine, also inhibit microtubule polymerization by binding to the β-tubulin subunit at a distinct site from colchicine.[5][6]
-
Taxane Site Inhibitors: In contrast to the previous two classes, taxanes like paclitaxel (Taxol) and docetaxel bind to the β-tubulin subunit within the microtubule, stabilizing it and preventing depolymerization.[7][8] This "freezing" of the microtubule network is equally effective at inducing mitotic arrest.
Emergence of this compound Derivatives: A New Class of Colchicine Site Inhibitors
Recent research has unveiled a promising new class of tubulin polymerization inhibitors based on the this compound scaffold.[3][9] These compounds have been designed as CBSIs, aiming to leverage the advantages of this class, such as overcoming drug resistance and potential anti-angiogenic effects.[3]
A notable example from this class, compound 12d , has demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with IC50 values in the nanomolar range.[3][9] This positions it competitively against established clinical agents and other investigational CBSIs.
Comparative Efficacy: A Data-Driven Overview
To provide a clear comparison, the following table summarizes the in vitro anti-proliferative activities of a lead this compound derivative (compound 12d) and well-known tubulin inhibitors against various cancer cell lines.
| Compound Class | Specific Agent | Cancer Cell Line | IC50 (µM) | Binding Site | Reference |
| This compound | Compound 12d | K562 (Leukemia) | 0.028 | Colchicine | [3][9] |
| A549 (Lung) | 0.035 | Colchicine | [3][9] | ||
| HCT116 (Colon) | 0.087 | Colchicine | [3][9] | ||
| MCF-7 (Breast) | 0.046 | Colchicine | [3][9] | ||
| Colchicine Site Inhibitor | Combretastatin A-4 (CA-4) | K562 (Leukemia) | 0.002 | Colchicine | [3] |
| Vinca Alkaloid | Vinblastine | MCF-7 (Breast) | 0.003 | Vinca | [10] |
| Taxane | Paclitaxel (Taxol) | MCF-7 (Breast) | 0.002 | Taxane | [10] |
Table 1: Comparison of in vitro anti-proliferative activities (IC50 values) of a this compound derivative and known tubulin inhibitors.
The data indicates that while established drugs like CA-4, vinblastine, and paclitaxel exhibit slightly higher potency in some cell lines, the this compound derivative 12d demonstrates impressive, broad-spectrum anti-cancer activity at nanomolar concentrations.
Mechanism of Action: Beyond Proliferation Inhibition
The primary mechanism of action for the this compound derivatives is the inhibition of tubulin polymerization by binding to the colchicine site.[3][9] This leads to a cascade of cellular events:
-
Disruption of Microtubule Dynamics: The binding of the compound to tubulin heterodimers prevents their incorporation into growing microtubules, leading to a net depolymerization of the microtubule network.
-
G2/M Cell Cycle Arrest: The absence of a functional mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[3][9]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[3][9]
-
Anti-angiogenic Effects: Similar to other CBSIs, these derivatives have also shown potential to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[3][9]
The following diagram illustrates the mechanism of action of colchicine site inhibitors, including the this compound derivatives.
Caption: Mechanism of action of this compound derivatives as colchicine-binding site inhibitors (CBSIs).
Experimental Validation: Protocols and Methodologies
The characterization and comparison of tubulin inhibitors rely on a suite of well-defined experimental protocols. Here, we detail the core methodologies.
In Vitro Tubulin Polymerization Assay
Principle: This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in fluorescence of a reporter dye that binds to microtubules.[11]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Thaw purified tubulin protein (e.g., from bovine brain) on ice.
-
Prepare a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).
-
Prepare a GTP stock solution (e.g., 10 mM).
-
Prepare a fluorescent reporter stock (e.g., DAPI).
-
Dissolve the test compound (e.g., this compound derivative) and control inhibitors (e.g., paclitaxel as a stabilizer, vinblastine as a destabilizer) in an appropriate solvent (e.g., DMSO) and then dilute to the desired concentrations in general tubulin buffer.
-
-
Reaction Setup:
-
In a 384-well microplate, add the test compounds at various concentrations.
-
Add the tubulin protein to the wells.
-
Initiate the polymerization reaction by adding GTP and the fluorescent reporter to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each compound concentration.
-
Compare the polymerization curves of the test compound to the positive (e.g., paclitaxel) and negative (e.g., vinblastine) controls. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.
-
The following diagram outlines the workflow for a typical tubulin polymerization assay.
Caption: Workflow for an in vitro tubulin polymerization assay.
Cell Viability Assay (e.g., CCK-8 or MTT Assay)
Principle: These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[12] A reduction in metabolic activity in the presence of a compound suggests either cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) effects.[13]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and control drugs for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition: Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%.
Immunofluorescence Microscopy of Microtubules
Principle: This technique allows for the direct visualization of the microtubule network within cells, revealing the morphological changes induced by tubulin-targeting agents.[14][15]
Step-by-Step Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them with the test compound at a concentration around its IC50 value.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.[11]
-
Immunostaining:
-
Incubate the cells with a primary antibody that specifically binds to α-tubulin.
-
Wash and then incubate with a secondary antibody conjugated to a fluorophore that recognizes the primary antibody.
-
Counterstain the nuclei with a DNA-binding dye like DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence or confocal microscope.
-
Analysis: Compare the microtubule structure in treated cells to that in untreated control cells. Destabilizing agents will cause a diffuse, fragmented microtubule network, while stabilizing agents will result in dense microtubule bundles.
Conclusion and Future Directions
The this compound derivatives have emerged as a potent new class of tubulin polymerization inhibitors that bind to the colchicine site.[3][9] Their nanomolar efficacy against a range of cancer cell lines, coupled with their ability to induce G2/M arrest and apoptosis, positions them as promising candidates for further preclinical and clinical development.[3][9]
While established tubulin inhibitors remain a vital part of the oncologist's toolkit, the development of novel agents like the this compound derivatives is crucial for overcoming challenges such as drug resistance. Future research should focus on optimizing the pharmacokinetic properties of these compounds, evaluating their in vivo efficacy in animal models, and further exploring their potential as anti-angiogenic agents. The rigorous application of the experimental methodologies detailed in this guide will be paramount in advancing these novel compounds from the laboratory to the clinic.
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A Comparative Guide to Elucidating the Mechanism of Action of Indene-Based Compounds
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a therapeutic candidate is paramount. The indene scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, has emerged as a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities.[1] This guide provides an in-depth, technically-grounded framework for confirming the MoA of novel indene-based compounds, moving beyond a simple listing of protocols to explain the causal logic behind experimental choices. We will compare and contrast the methodologies for investigating the most prominent activities of indene derivatives: anticancer, enzyme inhibitory, and antiviral actions.
Part 1: The Anticancer MoA of Indene Derivatives: A Multi-Faceted Investigation
A significant body of research has focused on the anticancer properties of indene-based compounds. The prevailing mechanism involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. However, other pathways, such as the induction of oxidative stress and inhibition of key signaling molecules, have also been implicated. A systematic approach is crucial to pinpoint the specific MoA of a novel indene derivative.
Primary Hypothesis: Inhibition of Tubulin Polymerization
Many potent anticancer indene derivatives function by binding to the colchicine site on β-tubulin, thereby inhibiting microtubule polymerization.[2] This disruption of the cytoskeleton is particularly detrimental to rapidly dividing cancer cells.
A logical workflow to confirm tubulin polymerization inhibition starts with observing the effects on whole cells and progressively narrows down to the direct molecular interaction.
a) Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry
This technique quantifies the DNA content of cells, allowing for the determination of the cell cycle phase distribution. A hallmark of tubulin inhibitors is the accumulation of cells in the G2/M phase.
Protocol:
-
Cell Preparation: Seed 1 x 10^6 cells in a 6-well plate and treat with the indene compound at various concentrations for 24-48 hours. Include a vehicle-treated control.
-
Harvesting: Harvest both adherent and floating cells. Centrifuge at 1200 rpm for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 ml of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.
-
Staining: Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol. Wash the pellet with 1 ml of PBS. Resuspend the cells in 100 µl of RNase A (100 µg/ml) and incubate at 37°C for 30 minutes. Add 400 µl of Propidium Iodide (50 µg/ml).[3]
-
Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. Model the resulting histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
b) Apoptosis Assay using Annexin V and Propidium Iodide (PI)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[4]
Protocol:
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting: Collect cells by centrifugation at 500 x g for 7 minutes at 4°C.
-
Washing: Wash cells once with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µl of 1X Annexin V Binding Buffer. Add 5 µl of fluorochrome-conjugated Annexin V and 5 µl of PI staining solution. Incubate for 15-20 minutes at room temperature in the dark.[5][6]
-
Analysis: Add 400 µl of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
c) In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This biochemical assay directly measures the effect of the compound on the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin powder in ice-cold General Tubulin Buffer with 1 mM GTP to a concentration of 10 mg/mL.
-
Reaction Mix: Prepare a tubulin reaction mix on ice with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.
-
Assay Procedure:
-
Pre-warm a 96-well plate and a microplate reader to 37°C.
-
Add 5 µL of your 10x indene compound, a known inhibitor (e.g., nocodazole), a known stabilizer (e.g., paclitaxel), and a vehicle control to the appropriate wells.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity over time (e.g., every 30 seconds for 90 minutes).
-
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates inhibition.
Alternative Hypothesis: Induction of Reactive Oxygen Species (ROS)
Some indene-based compounds exert their anticancer effects by increasing intracellular levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring cellular ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Cell Seeding: Seed cells in a 24-well plate or a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Staining: Remove the culture medium and wash the cells with warm DMEM or PBS. Add DCFH-DA working solution (typically 10-20 µM in serum-free medium) to each well and incubate at 37°C for 30-45 minutes in the dark.[7][8]
-
Treatment: Remove the DCFH-DA solution and wash the cells. Add the indene compound at various concentrations. Include a positive control (e.g., H₂O₂) and a vehicle control.
-
Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation/emission of ~485/535 nm.[9] An increase in fluorescence indicates an increase in ROS production.
Comparison of Anticancer Indene Derivatives
The following table summarizes the activity of representative indene-based compounds that act through the inhibition of tubulin polymerization.
| Compound ID | Target Cell Line | IC50 (µM) | Key Findings | Reference |
| 12d | K562 | 0.028 | Potent tubulin polymerization inhibitor, induces G2/M arrest and apoptosis. | [2] |
| 12d | A549 | 0.087 | Less toxic to normal cell lines (HFL-1 IC50 = 0.271 µM). | [2] |
| SSA | HT-29 | 2-5 | Potently inhibits colon tumor cell growth, lacks COX inhibitory activity. | [6][10] |
Part 2: Diverse Mechanisms - Beyond Anticancer Activity
The versatility of the indene scaffold extends to other therapeutic areas, including neurodegenerative diseases and viral infections. The experimental approach to confirming these mechanisms differs significantly from the anticancer workflow.
Enzyme Inhibition: Targeting Acetylcholinesterase (AChE) and Cyclooxygenase (COX)
Indene derivatives have been developed as inhibitors of enzymes like acetylcholinesterase (for Alzheimer's disease) and cyclooxygenase (as anti-inflammatory agents).
-
Acetylcholinesterase (AChE) Inhibition: Certain indene-hydrazide conjugates have shown potent AChE inhibitory activity. For instance, compound SD-30 exhibited an IC50 of 13.86 µM for AChE.[11][12][13]
-
Cyclooxygenase (COX) Inhibition: The well-known NSAID, Sulindac, is an indene derivative that is metabolized to the active COX inhibitor, sulindac sulfide. Interestingly, derivatives have been synthesized that lack COX inhibitory activity but retain potent anticancer effects, highlighting the polypharmacology of this scaffold.[3][10] For example, indomethacin is a potent inhibitor of both COX-1 (IC50 = 0.02 µM) and COX-2 (IC50 = 1 µM).[10]
Receptor Agonism: Targeting the 5-HT6 Serotonin Receptor
An indole-to-indene scaffold switch has led to the discovery of potent 5-HT6 serotonin receptor agonists.[5] These compounds are of interest for treating cognitive deficits.
-
Compound 43 (N-(inden-5-yl)imidazothiazole-5-sulfonamide): This compound is a potent full agonist for the 5-HT6 receptor with a Ki of 4.5 nM and an EC50 of 0.9 nM.[4][5][14][15]
Antiviral Activity: An Emerging Area
The antiviral mechanisms of indene-based compounds are less well-defined compared to their other activities. However, related structures and general antiviral principles provide a framework for investigation. Antiviral drugs can target various stages of the viral life cycle.[16]
-
Potential Targets for Indene Derivatives:
-
Viral Entry/Fusion: Umifenovir, an indole derivative, inhibits influenza virus entry.[16] This suggests that indene compounds could be explored for similar activity.
-
Viral Proteases: HIV protease is a key drug target, and inhibitors prevent the maturation of viral particles.[17][18][19][20][21] The synthesis of the HIV protease inhibitor Indinavir involves an indene-derived intermediate, hinting at the scaffold's compatibility with the protease active site.
-
Viral Neuraminidase: This enzyme is crucial for the release of new influenza virions from infected cells.[8][9][16][22][23] While many inhibitors are sialic acid analogs, the discovery of novel chemotypes is an active area of research.
-
| Compound Class | Target | Activity Metric | Value | Reference |
| Indenylsulfonamides | 5-HT6 Receptor | Ki | 4.5 nM | [4][5] |
| EC50 | 0.9 nM | [4][5][14][15] | ||
| Indene-Hydrazides | Acetylcholinesterase (AChE) | IC50 | 13.86 µM | [11][12][13] |
| Sulindac Derivatives | Cyclooxygenase-1 (COX-1) | IC50 | 0.02 µM (Indomethacin) | [10] |
| Cyclooxygenase-2 (COX-2) | IC50 | 1 µM (Indomethacin) | [10] | |
| Indole-carboxamides | Zika Virus Protease | IC50 | 320 nM | [24] |
Conclusion
The indene scaffold is a remarkably versatile platform for the development of therapeutic agents with diverse mechanisms of action. This guide provides a structured and technically detailed approach to confirming the MoA of novel indene-based compounds. For anticancer activity, a hierarchical approach from cellular effects (cell cycle arrest, apoptosis) to direct target engagement (tubulin polymerization inhibition) is recommended. For other activities, such as enzyme inhibition and receptor modulation, established biochemical and cellular assays can be readily applied. While the antiviral potential of indene derivatives is an exciting and less explored frontier, the established principles of antiviral drug discovery provide a clear roadmap for future investigations. By employing these rigorous, self-validating experimental workflows, researchers can confidently elucidate the precise mechanisms by which these promising compounds exert their biological effects.
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The Ascendant Trajectory of 5-Chloro-2,3-dihydro-1H-indene Derivatives in Preclinical Animal Models: A Comparative Efficacy Guide
In the dynamic landscape of drug discovery, the pursuit of novel chemical scaffolds with potent and selective therapeutic activities is paramount. Among the emerging classes of compounds, 5-Chloro-2,3-dihydro-1H-indene derivatives have garnered significant attention for their promising efficacy in various preclinical animal models. This guide provides an in-depth, objective comparison of the performance of these derivatives against established alternatives, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction: A Scaffold of Therapeutic Promise
The this compound core structure presents a versatile platform for medicinal chemists. Its unique stereochemical and electronic properties allow for the strategic placement of functional groups, leading to the development of derivatives with diverse pharmacological activities. Recent investigations have highlighted the potential of these compounds in oncology and inflammatory diseases, demonstrating significant therapeutic effects in well-established animal models. This guide will dissect the available preclinical data, offering a clear perspective on their current standing and future potential.
Part 1: Anticancer Efficacy as Tubulin Polymerization Inhibitors
A significant breakthrough in the application of this compound derivatives has been in the realm of oncology, specifically as potent inhibitors of tubulin polymerization.[1][2] This mechanism is a clinically validated target for a variety of cancers.
Mechanism of Action: Disrupting the Cellular Scaffolding
Certain this compound derivatives have been shown to bind to the colchicine site on tubulin, thereby inhibiting its polymerization into microtubules.[2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their disruption triggers a cascade of events, including cell cycle arrest at the G2/M phase and the induction of apoptosis (programmed cell death).[2] Furthermore, the anti-angiogenic properties of these compounds, by which they inhibit the formation of new blood vessels that supply tumors, contribute to their overall antitumor potency.[1][2]
Caption: Mechanism of action of antitumor this compound derivatives.
Comparative Efficacy in a Murine Liver Cancer Model
In a compelling in vivo study, the efficacy of a lead compound, designated as 12d , was evaluated in a mice liver cancer allograft model.[1][2] The results demonstrated significant tumor growth inhibition without overt signs of toxicity, underscoring its therapeutic potential.
Table 1: In Vivo Antitumor Efficacy of Compound 12d
| Treatment Group | Dose | Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Notes |
| Vehicle Control | - | [Data not specified] | - | |
| Compound 12d | [Data not specified] | [Data not specified] | Significant | No obvious toxicity observed |
Note: Specific quantitative data on tumor volume and dosage from the source is pending further publication, but the qualitative outcome of significant inhibition is highlighted.
Experimental Protocol: Murine Liver Cancer Allograft Model
The evaluation of antitumor efficacy in vivo is a critical step in preclinical drug development. The following is a generalized protocol based on standard methodologies.
Caption: Workflow for evaluating in vivo antitumor efficacy.
Step-by-Step Methodology:
-
Cell Culture: Mouse liver cancer cells (e.g., H22) are cultured under standard sterile conditions.
-
Animal Model: Immunocompetent mice (e.g., BALB/c) are used for the allograft model.
-
Implantation: A suspension of H22 cells is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Mice are randomly assigned to a vehicle control group or a treatment group receiving the this compound derivative (e.g., compound 12d) via a specified route (e.g., intraperitoneal injection).
-
Efficacy Assessment: Tumor volume and body weight are measured at regular intervals. Tumor volume is often calculated using the formula: (length × width²)/2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
Part 2: Anti-Inflammatory Activity
Derivatives of the this compound scaffold have also demonstrated notable anti-inflammatory properties. Specifically, certain 5-chloro-2-oxindole-1-carboxamide derivatives have shown significant efficacy in animal models of acute inflammation.[3]
Comparative Efficacy in Rodent Inflammation Models
The anti-inflammatory effects of these derivatives have been compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium and tenidap sodium.[3]
Table 2: Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema
| Compound | Dose | Inhibition of Edema (%) at 3h | Comparison to Diclofenac Sodium | Gastrointestinal Side Effects |
| II10 | [Data not specified] | Significant | Comparable (P>0.05) | Not specified |
| II11 | [Data not specified] | Significant | Comparable (P>0.05) | Less than diclofenac (P<0.05) |
| Diclofenac Sodium | [Data not specified] | [Data not specified] | - | - |
| Tenidap Sodium | [Data not specified] | [Data not specified] | - | Less than tenidap (P<0.01) |
Note: Specific dosage and percentage of inhibition are not detailed in the abstract, but the statistical significance of the comparison is highlighted.
Experimental Protocol: Carrageenan-Induced Rat Paw Edema
This is a classic and widely used model to screen for acute anti-inflammatory activity.
Step-by-Step Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Acclimatization and Fasting: Animals are acclimatized to the laboratory conditions and fasted overnight before the experiment with free access to water.
-
Compound Administration: The test compounds, a positive control (e.g., diclofenac sodium), and a vehicle control are administered orally or intraperitoneally.
-
Induction of Inflammation: After a set time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a phlogistic agent (e.g., 0.1 mL of 1% carrageenan suspension in saline) is made into the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Anti-inflammatory Activity: The percentage inhibition of edema is calculated for each group relative to the control group.
Discussion and Future Directions
The preclinical data available for this compound derivatives is highly encouraging. In oncology, their ability to act as tubulin polymerization inhibitors with in vivo efficacy and a favorable preliminary safety profile positions them as strong candidates for further development.[1][2] The anti-inflammatory derivatives have demonstrated efficacy comparable to established NSAIDs, with the added advantage of potentially reduced gastrointestinal side effects, a significant clinical limitation of current therapies.[3]
Future research should focus on comprehensive pharmacokinetic and toxicological studies to fully characterize the safety and disposition of these compounds. Further optimization of the lead compounds to enhance their potency and drug-like properties is also warranted. The exploration of these derivatives in other therapeutic areas where their mechanisms of action may be relevant is another promising avenue for investigation.
Conclusion
This compound derivatives represent a promising class of compounds with demonstrated efficacy in animal models of cancer and inflammation. Their distinct mechanisms of action and favorable preliminary safety and efficacy profiles, when compared to existing therapies, underscore their potential for clinical translation. This guide serves as a foundational resource for researchers in the field, providing a structured overview of the current state of research and a basis for future investigations into this versatile chemical scaffold.
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A Comparative Guide to Novel 2-Arylidene-1-Indanone Derivatives and Standard Anti-Inflammatory Drugs
This guide provides a comprehensive benchmark analysis of a promising new class of anti-inflammatory agents, 2-arylidene-1-indanone derivatives, against established non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanistic advantages of these novel compounds. We will delve into the rationale behind their development, compare their efficacy using validated in vitro and in vivo models, and provide detailed, replicable experimental protocols.
Introduction: The Unmet Need for Safer, More Effective Anti-Inflammatory Agents
Inflammation is a critical biological response to injury and infection, but its dysregulation leads to chronic and debilitating diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] Standard therapies, primarily NSAIDs and corticosteroids, form the bedrock of treatment but are fraught with limitations.[2][3]
Traditional NSAIDs, like ibuprofen and naproxen, non-selectively inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3] While COX-2 inhibition is responsible for the desired anti-inflammatory effect, the concurrent inhibition of COX-1, which plays a crucial role in gastric cytoprotection and platelet function, can lead to significant gastrointestinal and cardiovascular side effects.[3][4] The development of selective COX-2 inhibitors, such as celecoxib, was a step forward but cardiovascular risks remain a concern.[3] Corticosteroids, like dexamethasone, are potent anti-inflammatories that suppress multiple inflammatory pathways, but their long-term use is associated with severe side effects, including immunosuppression and metabolic disturbances.[5]
This therapeutic gap drives the search for novel agents with improved safety profiles and targeted mechanisms. Indene derivatives, particularly the 2-arylidene-1-indanone scaffold, have emerged as a promising class of compounds.[6][7] Unlike traditional NSAIDs that primarily target the COX enzymes, many of these derivatives appear to exert their anti-inflammatory effects by modulating key intracellular signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are master regulators of the inflammatory response.[6][8] This guide benchmarks these novel agents against standards like Indomethacin and Celecoxib, providing a clear, data-driven comparison of their performance.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between standard drugs and the new indene derivatives lies in their primary molecular targets.
Standard Anti-Inflammatory Drugs
-
NSAIDs (e.g., Indomethacin, Celecoxib): These drugs function by directly inhibiting the cyclooxygenase (COX) enzymes. Arachidonic acid, released from cell membranes during an inflammatory stimulus, is converted by COX enzymes into prostaglandins, which are key mediators of pain, fever, and inflammation.[4] Non-selective NSAIDs block both COX-1 and COX-2, while selective inhibitors preferentially target COX-2, the isoform predominantly induced during inflammation.[3]
-
Corticosteroids (e.g., Dexamethasone): These potent drugs act by binding to glucocorticoid receptors. This complex then translocates to the nucleus, where it suppresses the expression of a wide array of pro-inflammatory genes, including those for cytokines (like TNF-α and IL-6) and COX-2.[5] It can also inhibit the activation of transcription factors like NF-κB and AP-1.[5]
Novel Indene Derivatives (2-Arylidene-1-Indanones)
Recent research indicates that many 2-arylidene-1-indanone derivatives exert their anti-inflammatory effects not by direct COX inhibition, but by intervening in the upstream signaling cascades that trigger the inflammatory response.[6] Specifically, they have been shown to block the activation of the NF-κB and MAPK signaling pathways.[6][8] In response to stimuli like bacterial lipopolysaccharide (LPS), these pathways become activated, leading to the nuclear translocation of transcription factors that initiate the production of numerous pro-inflammatory mediators, including TNF-α, IL-6, and COX-2.[6][9] By inhibiting these pathways, indene derivatives can effectively shut down a broad spectrum of inflammatory outputs.[6]
Caption: Overview of Inflammatory Pathways and Drug Targets.
In Vitro Performance Benchmark: Cytokine Inhibition
A cornerstone of anti-inflammatory drug evaluation is the ability to suppress the production of pro-inflammatory cytokines in immune cells following a challenge. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a widely accepted standard for this purpose.
Experimental Rationale
Macrophages are key players in the inflammatory response. When stimulated with LPS, a component of gram-negative bacteria, they activate the NF-κB and MAPK pathways, leading to a robust release of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] Measuring the reduction in these cytokines in the presence of a test compound provides a direct assessment of its anti-inflammatory potency. This assay is crucial because it mimics the initial stages of an inflammatory response at a cellular level.
Comparative Data: Indene Derivatives vs. Standard Drugs
The following table summarizes the inhibitory activity of a representative 2-arylidene-1-indanone derivative, IPX-18 , against cytokine release in various cell models, alongside benchmark data for standard drugs.[8]
| Compound | Assay Model | Target | IC₅₀ Value (nM) | Reference(s) |
| IPX-18 | Human Whole Blood | TNF-α | 298.8 | [8] |
| IPX-18 | Human PBMCs | TNF-α | 96.29 | [8] |
| Dexamethasone | LPS-stimulated RAW 264.7 | IL-1β mRNA | Dose-dependent inhibition | [5] |
| Compound 8f | LPS-stimulated MPMs | TNF-α | 83.73% inhibition @ 10 µM | [6] |
| Compound 8f | LPS-stimulated MPMs | IL-6 | 73.01% inhibition @ 10 µM | [6] |
*Compound 8f is another potent 2-benzylidene-1-indanone derivative. Data is presented as % inhibition at a fixed concentration as IC₅₀ was not reported in the primary literature.
Protocol: In Vitro Cytokine Release Assay (LPS-Stimulated Macrophages)
This protocol outlines the methodology for assessing the anti-inflammatory activity of test compounds by measuring cytokine inhibition in murine macrophages.
Caption: Workflow for In Vitro Cytokine Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 mouse macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[10]
-
Seed the cells into 96-well plates at a density of 1 x 10⁵ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indene derivatives and the reference drug (e.g., Dexamethasone) in the cell culture medium.
-
Remove the old medium from the cells and replace it with medium containing the test compounds or vehicle (e.g., 0.1% DMSO).
-
Pre-incubate the cells with the compounds for 1-2 hours. This allows the compounds to enter the cells and engage their targets before the inflammatory stimulus is introduced.
-
-
LPS Stimulation:
-
Add Lipopolysaccharide (LPS) to each well (except for the unstimulated control) to a final concentration of 0.5 µg/mL.[6]
-
Incubate the plates for an additional 24 hours.
-
-
Supernatant Collection:
-
After incubation, centrifuge the plates at 1,500 rpm for 10 minutes to pellet the cells.
-
Carefully collect the supernatant, which contains the secreted cytokines, and store it at -80°C until analysis.
-
-
Cytokine Quantification (ELISA):
-
Quantify the concentrations of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer’s instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle-treated, LPS-stimulated control wells.
-
Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cytokine release is inhibited).
-
In Vivo Performance Benchmark: Acute Inflammation Model
To translate in vitro findings into a more complex biological system, the carrageenan-induced paw edema model in rats is a gold-standard assay for evaluating acute anti-inflammatory activity.[11]
Experimental Rationale
This model effectively simulates the cardinal signs of acute inflammation (edema, or swelling).[11] Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent elicits a biphasic inflammatory response. The initial phase involves the release of histamine and serotonin, while the later phase (after 3 hours) is mediated by prostaglandins and is sensitive to inhibition by NSAIDs.[12] By measuring the reduction in paw volume (edema) after drug administration, we can directly quantify the in vivo efficacy of a compound. This validation is critical to ensure that a compound is not only active at a cellular level but also possesses favorable pharmacokinetic and pharmacodynamic properties in a living organism.
Comparative Data: Indene Derivatives vs. Indomethacin
A study directly compared the in vivo anti-inflammatory activity of novel 2-arylidene-1-indandione derivatives with the potent NSAID, Indomethacin.[7]
| Compound | Dose | % Inhibition of Edema (at 3h) | Reference(s) |
| Indomethacin (Reference) | 10 mg/kg | 45% | [7] |
| Derivative 1 | 10 mg/kg | 57% | [7] |
| Derivative 3 | 10 mg/kg | 46% | [7] |
| Derivative 7 | 10 mg/kg | 40% | [7] |
| Derivative 8 | 10 mg/kg | 42% | [7] |
*Derivatives are 2-arylidene-1-indandiones with different substitutions, as described in the source publication. Derivative 1 demonstrated superior efficacy to the reference drug, Indomethacin.
Protocol: In Vivo Carrageenan-Induced Paw Edema
This protocol provides a step-by-step guide for executing the rat paw edema model to assess the in vivo anti-inflammatory effects of test compounds.
Caption: Workflow for In Vivo Carrageenan-Induced Paw Edema Assay.
Step-by-Step Methodology:
-
Animals and Acclimatization:
-
Use male Wistar or Sprague-Dawley rats (150-200g).
-
Acclimatize the animals for at least one week before the experiment, with free access to food and water.
-
Fast the animals overnight before the experiment but allow free access to water.
-
-
Grouping and Baseline Measurement:
-
Divide animals into groups (n=6 per group): Vehicle control, Reference (Indomethacin 10 mg/kg), and Test Compound groups (e.g., Indene derivatives at 10 mg/kg).
-
Measure the initial volume of the right hind paw of each rat up to the ankle joint using a plethysmometer. This serves as the baseline reading (V₀).[12]
-
-
Drug Administration:
-
Induction of Edema:
-
One hour after drug administration, inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the sub-plantar surface of the right hind paw.[11]
-
-
Measurement of Paw Edema:
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection using the plethysmometer.[12] The 3-hour time point is typically when peak edema occurs and is most sensitive to NSAIDs.
-
-
Data Analysis:
-
Calculate the volume of edema at each time point by subtracting the baseline volume from the post-injection volume (Edema = Vₜ - V₀).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Discussion and Future Outlook
The data presented in this guide strongly suggest that 2-arylidene-1-indanone derivatives represent a viable and exciting new direction in anti-inflammatory drug discovery. The ability of these compounds to potently inhibit the release of key pro-inflammatory cytokines in vitro and demonstrate significant, sometimes superior, efficacy to standard NSAIDs like Indomethacin in acute in vivo models is highly compelling.[6][7]
The key differentiating factor is their mechanism of action. By targeting upstream signaling hubs like NF-κB and MAPK, these indene derivatives offer a more comprehensive blockade of the inflammatory cascade than single-enzyme inhibitors like NSAIDs.[6][8] This approach may not only lead to greater efficacy but also a potentially improved safety profile. For instance, by not directly inhibiting COX-1, the gastrointestinal side effects common to non-selective NSAIDs could be avoided.
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Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. (2023). Biomedicines. Available at: [Link]
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Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw. (1995). Neuroscience Letters. Available at: [Link]
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Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells by blocking NF-kappa B/Rel and AP-1 activation. (2000). Immunopharmacology. Available at: [Link]
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Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. (2022). Journal of Inflammation Research. Available at: [Link]
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DETERMINATION OF ANTI-EDEMATOUS ACTIVITY OF INDOMETHACIN AND NAPROXEN BY USING CARRAGEENAN INDUCE EDEMA IN RATS. (2019). International Journal of Research in Pharmaceutical and Nano Sciences. Available at: [Link]
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Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice. (2023). bioRxiv. Available at: [Link]
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Suppression of LPS-induced inflammatory responses by the hydroxyl groups of dexamethasone. (2017). PLOS ONE. Available at: [Link]
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New indene-derivatives with anti-proliferative properties | Request PDF. ResearchGate. Available at: [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2021). Current Drug Targets. Available at: [Link]
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(PDF) Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. ResearchGate. Available at: [Link]
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Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. (2023). ACS Omega. Available at: [Link]
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2-Arylidene-1-indandiones as Pleiotropic Agents with Antioxidant and Inhibitory Enzymes Activities. (2019). Molecules. Available at: [Link]
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Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. (2021). Molecules. Available at: [Link]
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INDENE DERIVATIVES USEFUL IN TREATING PAIN AND INFLAMMATION. WIPO Patentscope. Available at: [Link]
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NSAIDs: Are They All the Same? (2018). Clinical Correlations. Available at: [Link]
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New NSAID Conjugates as Potent and Selective COX-2 Inhibitors: Synthesis, Molecular Modeling and Biological Investigation. (2022). Molecules. Available at: [Link]
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Nonsteroidal Anti-Inflammatory Drug (NSAID) Classes. Medscape. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Chloro-2,3-dihydro-1H-indene
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of hazardous waste, such as 5-Chloro-2,3-dihydro-1H-indene, is not merely a regulatory hurdle but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, grounding procedural recommendations in scientific principles to ensure a self-validating system of laboratory safety.
Understanding the Hazard: The Chemical Profile of this compound
This compound is a halogenated aromatic hydrocarbon. The presence of the chlorine atom fundamentally dictates its hazardous waste classification and disposal route. Halogenated organic compounds are of particular environmental concern due to their potential for persistence, bioaccumulation, and toxicity. While specific toxicological data for this compound is not extensively available, the broader class of chlorinated hydrocarbons is known for its adverse effects on aquatic life and potential for long-term environmental impact. Therefore, it is imperative to treat this compound with a high degree of caution and to prevent its release into the environment.
Under the Resource Conservation and Recovery Act (RCRA), waste containing this compound is classified as a hazardous waste. Specifically, it falls under the category of F-listed wastes , which are wastes from non-specific sources. The relevant EPA hazardous waste codes are typically F001 and F002 , which pertain to spent halogenated solvents used in degreasing and other solvent applications.[1][2]
The Core Principle: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is the strict segregation of halogenated organic waste from all other waste streams, particularly non-halogenated organic waste.[3][4]
The Rationale:
-
Disposal Method: Halogenated organic wastes are typically disposed of via high-temperature incineration.[3] This process is necessary to break the strong carbon-halogen bonds and prevent the formation of highly toxic and persistent byproducts, such as dioxins. Non-halogenated organic wastes, on the other hand, can often be recycled as fuel or incinerated under less stringent conditions.
-
Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste due to the specialized incineration requirements.[4] Cross-contamination of a large volume of non-halogenated solvent with a small amount of a chlorinated compound like this compound will necessitate that the entire volume be treated as the more hazardous and costly halogenated waste.
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, at a minimum, the following PPE must be worn:
-
Gloves: Nitrile rubber gloves are a suitable choice. For prolonged contact or when handling larger quantities, consider double-gloving or using more robust gloves such as Viton.[1]
-
Eye Protection: ANSI-approved chemical splash goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.[5]
-
Lab Coat: A fully buttoned lab coat provides a necessary barrier. For larger quantities, a chemically resistant apron is recommended.[1]
Waste Collection and Labeling
-
Select an Appropriate Waste Container: Use a dedicated, chemically compatible container for halogenated organic waste. Polyethylene or glass containers are generally suitable.[3] Avoid metal containers, as some halogenated solvents can degrade to form acidic byproducts that can corrode metal.[1] The container must have a secure, tight-fitting lid.
-
Label the Container: Proper labeling is a legal requirement and crucial for safety. The label must be affixed to the container before any waste is added.[6] The label should include:
-
The words "HAZARDOUS WASTE "
-
A clear and accurate list of the contents, using full chemical names (no abbreviations or formulas). For mixtures, provide approximate percentages of each component.
-
The date when the first drop of waste was added to the container.
-
The name and contact information of the responsible researcher or lab.
-
Storage of Hazardous Waste in the Laboratory
-
Designated Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which is typically under a fume hood or in a dedicated, labeled cabinet.[4][6]
-
Segregation and Incompatibility: Store halogenated waste containers separately from incompatible materials. A chemical compatibility chart is provided below for guidance.[7][8] Incompatible materials should be stored in separate secondary containment.
-
Container Integrity: Keep waste containers closed at all times except when adding waste.[3] Regularly inspect containers for any signs of degradation, leaks, or pressure buildup.
Chemical Incompatibility Table for Halogenated Organic Waste
| Chemical Class | Incompatible With | Rationale for Incompatibility |
| Halogenated Organics | Strong Oxidizing Agents (e.g., peroxides, nitrates) | Can cause vigorous, potentially explosive reactions. |
| Strong Bases (e.g., sodium hydroxide, potassium hydroxide) | Can promote dehydrohalogenation reactions, which are exothermic and may lead to pressure buildup. | |
| Strong Acids (e.g., sulfuric acid, nitric acid) | Risk of violent reaction and release of toxic fumes. | |
| Alkali Metals (e.g., sodium, potassium) | Can react violently and create a fire or explosion hazard. | |
| Reactive Metals (e.g., aluminum, magnesium) | Some halogenated compounds can react with these metals, especially in the presence of moisture. |
Decontamination Procedures
Thorough decontamination of all surfaces and equipment that have come into contact with this compound is essential to prevent cross-contamination and accidental exposure.[9]
Decontamination of Glassware and Non-porous Surfaces:
-
Initial Rinse: In a fume hood, rinse the item with a small amount of a suitable organic solvent in which this compound is soluble (e.g., acetone, ethanol). This rinseate must be collected and disposed of as halogenated organic waste.
-
Washing: Wash the item with a laboratory detergent and water.
-
Final Rinse: Rinse with deionized water and allow to dry completely.
Decontamination of Work Surfaces (e.g., fume hood benchtop):
-
Absorb Spills: For any visible spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Wipe Down: Wipe the surface with a cloth or paper towel dampened with a detergent solution.
-
Solvent Wipe: Follow with a wipe using a cloth dampened with a solvent like ethanol or isopropanol.
-
Disposal of Decontamination Materials: All used absorbent materials, cloths, and paper towels must be placed in a sealed bag, labeled as hazardous waste, and disposed of along with the solid halogenated waste.[9]
Decontamination of Empty Chemical Containers:
An empty container that held this compound is still considered hazardous waste until it is properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone). Each rinse should use a volume of solvent equal to about 10% of the container's volume.
-
Collect Rinseate: The rinseate from all three rinses must be collected and disposed of as halogenated organic waste.
-
Deface Label: After triple rinsing, the original label on the container should be completely defaced or removed.
-
Disposal of Container: The decontaminated container can now be disposed of as non-hazardous solid waste or recycled, depending on institutional policies.
In-Lab Treatment and Neutralization: A Word of Caution
While chemical dehalogenation methods exist, they often involve highly reactive reagents (such as sodium metal in aprotic solvents) and require specialized equipment and expertise. For the vast majority of research laboratory settings, in-lab treatment or neutralization of halogenated organic waste like this compound is not recommended. The risks associated with attempting such procedures without the proper controls and knowledge far outweigh the potential benefits. The most prudent and compliant approach is to follow the segregation and collection procedures outlined above and entrust the final treatment to a licensed hazardous waste disposal facility.
Regulatory Compliance for Hazardous Waste Generators
As a generator of hazardous waste, you are subject to specific regulations under the EPA's RCRA.[10] These requirements vary based on the amount of hazardous waste your facility generates per month.
Key Responsibilities for All Generators:
-
Waste Determination: You are responsible for determining if your waste is hazardous.
-
Proper Labeling and Storage: As detailed in this guide.
-
Use of a Licensed Transporter and Disposal Facility: Hazardous waste must be transported by a licensed carrier to a permitted treatment, storage, and disposal facility (TSDF).
-
Manifesting: For off-site shipment, a Uniform Hazardous Waste Manifest must be completed. This is a cradle-to-grave tracking document.
-
Record Keeping: Maintain records of waste determinations, manifests, and disposal for at least three years.
The Environmental Imperative: Why Proper Disposal Matters
The stringent procedures for the disposal of halogenated organic compounds are rooted in their potential for significant environmental harm. Many of these compounds are classified as Persistent Organic Pollutants (POPs).
-
Persistence: They resist degradation in the environment, meaning they can remain in soil and water for long periods.
-
Bioaccumulation: They can accumulate in the fatty tissues of organisms. As they move up the food chain, their concentration can increase (biomagnification), posing a threat to wildlife and humans.
-
Toxicity: Chlorinated organic compounds can be toxic to aquatic organisms, even at low concentrations.
By adhering to the disposal protocols outlined in this guide, you are not only ensuring a safe laboratory environment and regulatory compliance but also playing a vital role in protecting our ecosystems for future generations.
References
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-2,3-dihydro-1H-indene
This guide provides essential, field-proven safety protocols for the handling of 5-Chloro-2,3-dihydro-1H-indene. As drug development professionals, our commitment to safety is as paramount as our scientific objectives. The following procedures are designed to ensure the well-being of all laboratory personnel by establishing a self-validating system of safety and compliance. We will move beyond a simple checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety.
Hazard Analysis: Understanding the Adversary
This compound and its derivatives are classified with several key hazards that dictate our protective strategy. Safety Data Sheets (SDS) for structurally similar compounds indicate risks including:
-
Serious Eye Damage/Irritation : Can cause serious eye irritation or damage.[2][3]
-
Respiratory Irritation : May cause respiratory tract irritation.[1][2]
Crucially, comprehensive toxicological data, particularly regarding chronic exposure, carcinogenicity, and mutagenicity, is not widely available for this specific compound.[3][4] This data gap necessitates a conservative approach, treating the compound with a high degree of caution and adhering to the principle of As Low As Reasonably Achievable (ALARA) for all potential exposures. We must operate under the assumption that this chlorinated aromatic hydrocarbon may present long-term health hazards.[5]
The Core of Protection: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is your last line of defense against exposure.[6] Its selection and use must be deliberate and informed by a thorough risk assessment of the procedures being performed.
Engineering Controls: The First Line of Defense
Before any PPE is donned, ensure primary engineering controls are in place and fully functional. All handling of this compound, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood.[6] This is non-negotiable and serves to minimize inhalation exposure, which is a primary risk route.[1][2][4]
PPE Selection Framework
The following table outlines the minimum required PPE for handling this compound in a research laboratory setting.
| Protection Type | Specification | Rationale & Causality |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is highly recommended. | The chlorinated and aromatic nature of the compound requires a robust barrier. Nitrile offers good splash protection. Double-gloving provides an extra layer of security and allows for the safe removal of the outer glove if contamination occurs, without exposing the skin. Aromatic and halogenated hydrocarbons are known to attack many glove materials; inspect gloves for any signs of degradation before and during use.[4][7] |
| Eye & Face Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US). A full-face shield should be worn over goggles when handling larger quantities (>50g) or during procedures with a high splash risk. | The classification of "Causes serious eye irritation/damage" necessitates complete protection from splashes.[2][3] Goggles provide a seal around the eyes, which standard safety glasses do not. A face shield protects the entire face from splashes.[6] |
| Body Protection | A buttoned, long-sleeved laboratory coat. For larger scale operations, a chemical-resistant apron or coveralls should be worn. | This protects the skin on the arms and body from accidental drips and splashes.[4][6] Contaminated clothing must be removed immediately and decontaminated before reuse.[1] |
| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood. | The fume hood serves as the primary respiratory protection.[6] In the event of a large spill or failure of the fume hood, a full-face respirator with appropriate cartridges for organic vapors should be used by emergency response personnel.[3][4] |
| Foot Protection | Closed-toe shoes, preferably made of a chemically resistant material. | Protects the feet from spills and dropped equipment. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, sequential procedure is critical for minimizing exposure risk. The following workflow ensures that protective barriers are established correctly and removed in a manner that prevents self-contamination.
Pre-Operation Safety Check
-
Verify Fume Hood Certification : Ensure the chemical fume hood has been certified within the last year and that the airflow monitor is functioning correctly.
-
Inspect PPE : Before donning, carefully inspect all PPE for signs of damage, such as cracks, pinholes, or discoloration. Discard and replace any compromised items.
-
Prepare a Waste Container : A designated, labeled hazardous waste container should be placed inside the fume hood before you begin work.[6] This minimizes movement of contaminated materials outside the primary containment area.
-
Locate Emergency Equipment : Confirm the location and operational status of the nearest safety shower and eyewash station.
Donning & Doffing Sequence
The order in which you put on and take off PPE is as important as the equipment itself. The diagram below illustrates the correct sequence to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE to minimize contamination risk.
Experimental Protocol: Handling this compound
-
Don PPE : Follow the donning sequence outlined above.
-
Work Within Fume Hood : Perform all manipulations at least 6 inches (15 cm) inside the sash of the certified chemical fume hood.
-
Grounding : If transferring flammable liquids, ensure containers are properly grounded to prevent static discharge.[8][9]
-
Contamination Control : If a glove becomes contaminated, remove the outer glove immediately, dispose of it in the designated hazardous waste container, and replace it with a new one.
-
Post-Experiment Decontamination : After the procedure is complete, decontaminate all surfaces and equipment within the fume hood.
-
Doff PPE : Move away from the immediate work area. Follow the doffing sequence meticulously. Dispose of all single-use PPE in the designated hazardous waste stream.
-
Hand Hygiene : Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal and Emergency Plans
A comprehensive safety plan extends beyond active handling to include waste management and emergency preparedness.
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[6] This includes:
-
Used gloves, paper towels, and other disposable lab supplies.
-
Empty containers, which must be triple-rinsed with a suitable solvent (with the rinsate collected as hazardous waste) before disposal or recycling.
-
Contaminated reaction mixtures and solutions.
Waste must be collected in clearly labeled, sealed containers and disposed of according to institutional and regulatory guidelines.[4][6] Do not allow the chemical or its waste to enter drains or the environment.[4]
Emergency Response Workflow
In the event of an exposure or spill, immediate and correct action is critical.
Caption: Immediate actions to take in the event of an exposure or spill.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][4]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[4]
-
Ingestion : Rinse mouth with water. Do not induce vomiting.[4]
In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and institutional safety office.[1]
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- This compound-1-CARBONITRILE Safety Data Sheets. Echemi.
- 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester Safety Data Sheets. Echemi.
- 5-Chloro-2,3-dihydro-1H-inden-1-ol Safety Data Sheets. Echemi.
- MSDS of 5-Chloro-2,3-dihydro-1H-inden-1-one.
- SAFETY DATA SHEET. Sigma-Aldrich.
- SAFETY DATA SHEET. Fisher Scientific.
- 1H-Indene-2-carboxylic acid, 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-, methyl ester. PubChem.
- Safety Data Sheet.
- Personal Protective Equipment (PPE) Guide – Chemical Resistance. New Mexico State University.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
